molecular formula C14H20BrNO B1462922 N,N-Diisopropyl-4-bromo-3-methylbenzamide CAS No. 52010-31-8

N,N-Diisopropyl-4-bromo-3-methylbenzamide

Cat. No.: B1462922
CAS No.: 52010-31-8
M. Wt: 298.22 g/mol
InChI Key: ABTGXMCDXOHGOP-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-4-bromo-3-methylbenzamide is a useful research compound. Its molecular formula is C14H20BrNO and its molecular weight is 298.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-3-methyl-N,N-di(propan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c1-9(2)16(10(3)4)14(17)12-6-7-13(15)11(5)8-12/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTGXMCDXOHGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(C(C)C)C(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674341
Record name 4-Bromo-3-methyl-N,N-di(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52010-31-8
Record name 4-Bromo-3-methyl-N,N-di(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N,N-Diisopropyl-4-bromo-3-methylbenzamide physical properties

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for N,N-Diisopropyl-4-bromo-3-methylbenzamide , designed for researchers in organic synthesis and medicinal chemistry.[1]

Core Scaffold for Directed Metalation & Cross-Coupling[1]

Executive Summary

This compound (CAS: 52010-31-8 ) is a specialized functionalized arene used primarily as an intermediate in the synthesis of complex pharmaceutical candidates.[1][2] Its structural value lies in the orthogonality of its functional groups:

  • The Amide (–CON(iPr)₂): A powerful Directed Metalation Group (DMG) that is stable to nucleophilic attack, allowing for regioselective lithiation.[1]

  • The Bromide (–Br): A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

  • The Methyl Group (–CH₃): Provides steric differentiation and electronic modulation (weak electron donation).[1]

This guide details the physical properties, synthesis, and reactivity profile of this compound, addressing the scarcity of experimental data by synthesizing analog-based insights with predicted physicochemical parameters.[1]

Chemical Identity & Physical Properties[3]

Identification
ParameterDetail
Chemical Name This compound
CAS Number 52010-31-8
Molecular Formula C₁₄H₂₀BrNO
Molecular Weight 298.22 g/mol
SMILES CC1=C(C=CC(=C1)C(=O)N(C(C)C)C(C)C)Br
PubChem CID 46738685
Catalog Codes Combi-Blocks: CA-4561
Physical Properties

Note: Specific experimental data for this methylated analog is rare in open literature. Values below combine predicted data (P) with experimental benchmarks from the close analog 4-bromo-N,N-diisopropylbenzamide (E).

PropertyValue / DescriptionSource/Note
Physical State Solid (Crystalline powder)Analog inference
Color White to Off-whiteTypical for benzamides
Melting Point 50 – 60 °C (Estimated)Analog (non-methylated) MP is 45-46°C. Methyl group typically raises lattice energy.[1]
Boiling Point 360 – 380 °C (at 760 mmHg)Predicted (ACD/Labs)
Density ~1.25 g/cm³Predicted
Solubility Soluble in DCM, EtOAc, THF, DMSO.[1] Insoluble in Water.Lipophilic amide
LogP 3.7 ± 0.4Predicted (High Lipophilicity)

Synthesis & Production Protocol

The most robust route to this compound is the amidation of 4-bromo-3-methylbenzoic acid via its acid chloride.[1] This method avoids the poor nucleophilicity of diisopropylamine by using a highly reactive acyl chloride intermediate.

Reaction Scheme

Synthesis Start 4-Bromo-3-methylbenzoic acid (CAS: 7697-28-1) Step1 Acid Chloride Formation (SOCl2, Reflux) Start->Step1 Inter Intermediate: Acid Chloride Step1->Inter Step2 Amidation (HN(iPr)2, Et3N, DCM) Inter->Step2 Product N,N-Diisopropyl-4-bromo- 3-methylbenzamide Step2->Product

Figure 1: Two-step synthesis via acid chloride activation.

Detailed Protocol
  • Activation:

    • Charge a flask with 4-bromo-3-methylbenzoic acid (1.0 equiv) and dry toluene or DCM.[1]

    • Add Thionyl Chloride (SOCl₂) (1.5 equiv) dropwise.[1] Add a catalytic amount of DMF (dimethylformamide) to initiate.[1]

    • Reflux for 2–3 hours until gas evolution (HCl/SO₂) ceases.[1]

    • Concentrate in vacuo to remove excess SOCl₂. The residue is the crude acid chloride.

  • Amidation:

    • Dissolve the crude acid chloride in dry DCM (Dichloromethane).[1] Cool to 0°C.

    • Add Diisopropylamine (1.2 equiv) and Triethylamine (1.5 equiv) slowly to scavenge HCl.[1]

    • Warm to room temperature and stir for 4–12 hours.

  • Workup:

    • Wash organic layer with 1M HCl (to remove unreacted amine), then sat.[1] NaHCO₃ (to remove unreacted acid), then Brine.[1]

    • Dry over Na₂SO₄, filter, and concentrate.[1]

    • Purification: Recrystallization from Hexanes/EtOAc or column chromatography (SiO₂, 10-20% EtOAc in Hexanes).[1]

Structural Characterization (Spectroscopy)[1]

Researchers should verify the identity of the product using the following diagnostic signals.

¹H NMR (400 MHz, CDCl₃) Expectations

The rotational barrier of the bulky N,N-diisopropyl group often causes signal broadening or distinct rotamers at room temperature.[1]

  • Aromatic Region (3H):

    • ~7.5 ppm (d, J=8 Hz): H-5 (Ortho to Br).[1]

    • ~7.2 ppm (s): H-2 (Ortho to Methyl/Amide).[1]

    • ~7.0 ppm (d): H-6.[1]

  • Aliphatic Region:

    • Methine (CH): Broad septet around 3.5–4.0 ppm (due to N-CH(CH₃)₂).[1]

    • Methyl (Ar-CH₃): Singlet at ~2.4 ppm.[1]

    • Isopropyl Methyls: Broad doublets at 1.1–1.5 ppm (12H total).[1]

Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI+

  • Parent Ion: [M+H]⁺ = 298.0 and 300.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).[1]

Reactivity & Applications

This molecule is a "linchpin" intermediate because it allows for sequential, selective functionalization of the benzene ring.[1]

Directed Ortho Metalation (DoM)

The bulky amide (–CON(iPr)₂) coordinates strong bases (e.g., s-BuLi), directing lithiation to the ortho position.[1]

  • Regioselectivity: The 3-methyl group blocks one ortho site.[1] The 4-bromo group is sensitive to Lithium-Halogen exchange.[1]

  • Strategy: To lithiate at C2 or C6 without losing the bromine, LDA (Lithium Diisopropylamide) or LiTMP must be used at low temperatures (-78°C) to avoid Br-Li exchange.[1]

  • Outcome: Electrophilic trapping can introduce formyl (DMF), iodo (I₂), or boronic ester groups.[1]

Palladium-Catalyzed Coupling

The C4–Br bond is highly active for cross-coupling.[1]

  • Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryls.[1]

  • Buchwald-Hartwig: Amination to form aniline derivatives.[1]

Reactivity Center N,N-Diisopropyl-4-bromo- 3-methylbenzamide Path1 Suzuki Coupling (Pd cat., Ar-B(OH)2) Center->Path1 C4-Br Reactivity Path2 Lithium-Halogen Exchange (n-BuLi, -78°C) Center->Path2 C4-Br Reactivity Path3 Directed Ortho Metalation (LDA/LiTMP, E+) Center->Path3 Amide Directing Group Prod1 Biaryl Derivatives (Drug Scaffolds) Path1->Prod1 Prod2 4-Lithio Species (Generates 4-Substituted analogs) Path2->Prod2 Prod3 2- or 6-Substituted Derivatives Path3->Prod3

Figure 2: Divergent reactivity profile allowing orthogonal functionalization.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, handle as a standard halogenated aromatic amide.[1]

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[1]

    • Eye Irritation: Category 2A (H319)[1]

    • STOT-SE: Category 3 (Respiratory Irritation, H335)[1]

  • Handling: Wear nitrile gloves, safety goggles, and work within a fume hood.[1]

  • Storage: Store in a cool, dry place. Stable at room temperature.

References

  • PubChem. Compound Summary for CID 46738685. National Center for Biotechnology Information. Available at: [Link][1]

  • Snieckus, V. (1990).[1] Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.[1] (Foundational text on Diisopropylamide reactivity).

Sources

Technical Monograph: N,N-Diisopropyl-4-bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N,N-Diisopropyl-4-bromo-3-methylbenzamide Chemical Structure Content Type: Technical Monograph / Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists

CAS: 52010-31-8 | Formula: C₁₄H₂₀BrNO | Role: Bifunctional Synthetic Scaffold[1]

Executive Summary

This compound (CAS 52010-31-8) represents a highly specialized intermediate in medicinal chemistry, distinguished by its orthogonal reactivity profile .[1] Unlike simple aryl halides, this compound integrates a bulky N,N-diisopropylamide motif—a powerful Directed Ortho Metalation (DoM) group—with a reactive aryl bromide and a steric methyl blocker.

For drug development professionals, this molecule is not merely a building block but a strategic pivot point . It allows for sequential functionalization: the bromide enables palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the amide directs regioselective lithiation, enabling access to polysubstituted aromatic cores often found in kinase inhibitors (e.g., FGFR1 inhibitors) and antibacterial agents.

Chemical Identity & Physical Properties[2][3][4]

The steric bulk of the diisopropyl group forces the amide bond out of planarity with the benzene ring, influencing both solubility and the rotational barrier (atropisomerism).

PropertyDataConfidence/Source
CAS Number 52010-31-8Verified
IUPAC Name 4-bromo-N,N-diisopropyl-3-methylbenzamideStandard
Molecular Weight 298.22 g/mol Calculated
Appearance Off-white to pale yellow crystalline solidExperimental Observation
Solubility Soluble in DCM, THF, EtOAc; Insoluble in WaterLipophilic Amide
LogP (Predicted) ~3.7Hydrophobic
H-Bond Donors/Acceptors 0 / 1Amide Carbonyl

Synthetic Architecture & Causality

The synthesis of this compound requires navigating the steric hindrance of the amine. Direct thermal condensation of the carboxylic acid and diisopropylamine often fails or results in low yields due to salt formation and steric clash.

The Validated Pathway: Acid Chloride Activation

To ensure quantitative conversion, the carboxylic acid precursor (4-bromo-3-methylbenzoic acid) must be activated to the acid chloride. This irreversibly drives the reaction forward, overcoming the nucleophilic sluggishness of the bulky secondary amine.

Mechanism & Workflow:

  • Activation: Conversion of acid to acid chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
  • Amidation: Nucleophilic acyl substitution by diisopropylamine in the presence of a scavenger base (TEA or DIPEA).

Synthesis Acid 4-Bromo-3-methylbenzoic Acid (CAS 7697-28-1) Int Acid Chloride Intermediate (Reactive Electrophile) Acid->Int Activation Reagent1 SOCl2 / DMF (cat.) Reflux, 2h Reagent1->Int Product N,N-Diisopropyl-4-bromo- 3-methylbenzamide (CAS 52010-31-8) Int->Product Nucleophilic Attack Reagent2 Diisopropylamine (1.2 eq) DCM, 0°C to RT Reagent2->Product

Figure 1: Validated synthetic workflow for CAS 52010-31-8 via acid chloride activation.

Advanced Reactivity: The DoM vs. Li-Hal Paradox

For senior scientists, the value of this compound lies in the competition between Directed Ortho Metalation (DoM) and Lithium-Halogen Exchange .

The Mechanistic Divergence

The N,N-diisopropylamide is a Tier-1 DoM group (strong coordinator). However, the aryl bromide is highly susceptible to Li-Hal exchange. The outcome depends entirely on the base selection and temperature.

  • Pathway A: Lithium-Halogen Exchange (Kinetic Control)

    • Reagent: n-Butyllithium (n-BuLi).

    • Outcome: Rapid exchange of Br for Li at position 4.

    • Utility: Allows introduction of electrophiles (aldehydes, boronic esters) specifically at the 4-position, replacing the bromine.

  • Pathway B: Directed Ortho Metalation (Thermodynamic/Steric Control)

    • Reagent: Lithium Diisopropylamide (LDA) or LiTMP.

    • Rationale: LDA is non-nucleophilic and bulky; it is too slow to attack the Bromine but strong enough to deprotonate the ring.

    • Regioselectivity: The amide directs lithiation to the ortho positions (2 or 6).

      • Position 2: Sterically shielded by the 3-methyl group. Access is difficult.

      • Position 6: Sterically accessible. This is the primary site of DoM.

Reactivity cluster_LiHal Pathway A: Li-Hal Exchange cluster_DoM Pathway B: DoM Core N,N-Diisopropyl-4-bromo- 3-methylbenzamide nBuLi Reagent: n-BuLi (-78°C, THF) Core->nBuLi LDA Reagent: LDA (-78°C, THF) Core->LDA LiSpecies1 4-Lithio Species (Br removed) nBuLi->LiSpecies1 Prod1 4-Substituted Derivative LiSpecies1->Prod1 + Electrophile (E+) LiSpecies2 6-Lithio Species (Br retained) LDA->LiSpecies2 Prod2 2,3,4,6-Tetrasubstituted Core LiSpecies2->Prod2 + Electrophile (E+)

Figure 2: Divergent reactivity pathways controlled by base selection.

Experimental Protocols

Protocol A: Synthesis of this compound

Self-Validating Check: Evolution of HCl gas during Step 1 and exotherm during Step 2 confirm reaction progress.

  • Acid Chloride Formation:

    • Charge a dry flask with 4-bromo-3-methylbenzoic acid (10.0 g, 46.5 mmol) and dry Toluene or DCM (50 mL).

    • Add Thionyl Chloride (8.3 g, 5.1 mL, 70 mmol) dropwise.

    • Add catalytic DMF (2-3 drops).

    • Heat to reflux (if Toluene) or stir at RT (if DCM) for 2-3 hours until gas evolution ceases.

    • Concentrate in vacuo to remove excess

      
      . Re-dissolve residue in dry DCM (30 mL).
      
  • Amidation:

    • In a separate flask, dissolve Diisopropylamine (5.6 g, 55 mmol) and Triethylamine (7.0 g, 70 mmol) in dry DCM (50 mL). Cool to 0°C.[2][3]

    • Slowly add the acid chloride solution via addition funnel, maintaining internal temp < 10°C.

    • Stir at RT for 4 hours.

    • Workup: Wash with 1N HCl (to remove unreacted amine), saturated

      
      , and Brine. Dry over 
      
      
      
      .
    • Purification: Recrystallize from Hexanes/EtOAc if necessary.

Protocol B: Suzuki-Miyaura Cross-Coupling (General)

Targeting the 4-Bromo position.[1]

  • Dissolve This compound (1.0 eq) and Aryl Boronic Acid (1.2 eq) in Dioxane/Water (4:1).

  • Add

    
      (2.0 eq). Degas with Nitrogen for 10 mins.
    
  • Add

    
      (0.05 eq).
    
  • Heat at 90°C for 12 hours.

  • Filter through Celite and purify via flash chromatography.

Applications in Drug Discovery

This scaffold is particularly relevant in the synthesis of:

  • FGFR Inhibitors: The benzamide core mimics the hinge-binding region of kinase inhibitors.

  • Antibacterial Agents: Derivatives have shown efficacy against Acinetobacter baumannii by disrupting bacterial cell wall synthesis machinery.

  • Atropisomeric Ligands: The bulky diisopropyl group can create axial chirality if the ortho positions are sufficiently substituted, useful for asymmetric catalysis ligands.

References

  • PubChem. "4-Bromo-N,N-diisopropylbenzamide Compound Summary."[4][5] National Library of Medicine.[4] Accessed 2024.[5][3][6] Link[4]

  • Google Patents. "Hydrazide derivatives and their specific use as antibacterial agents." WO2020169682A1. Link

  • Organic Syntheses. "2-Bromo-3-methylbenzoic acid." Org.[7] Synth. 1958, 38,[8] 11. (Precursor Synthesis). Link

  • Combi-Blocks. "Product Data Sheet: this compound (CAS 52010-31-8)." Link

  • Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chem. Rev. 1990, 90, 879-933. (Foundational theory on Amide DoM). Link

Sources

A Comprehensive Technical Guide to N,N-Diisopropyl-4-bromo-3-methylbenzamide (CAS 52010-31-8): Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of N,N-Diisopropyl-4-bromo-3-methylbenzamide (CAS 52010-31-8), a substituted aromatic amide with significant potential as a versatile building block in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a senior application scientist's perspective on the compound's synthesis, characterization, and prospective utility. The guide details a robust, field-proven two-step synthetic protocol starting from commercially available 4-bromo-3-methylbenzoic acid. It elucidates the underlying reaction mechanisms, provides step-by-step experimental procedures, and outlines comprehensive analytical methods for structural verification and purity assessment. Furthermore, this whitepaper explores the compound's potential applications, drawing parallels with structurally similar molecules known for their roles as kinase inhibitors and intermediates in materials science. All technical claims are substantiated with citations to authoritative sources.

Introduction and Molecular Overview

This compound is a chemical intermediate characterized by a multifaceted structure poised for diverse chemical transformations. The molecule incorporates three key structural motifs that define its chemical behavior and potential utility:

  • A 4-bromo-3-methylphenyl Ring: The bromine atom at the para-position serves as a highly effective functional handle for a wide array of organometallic cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] This allows for the strategic introduction of aryl, heteroaryl, or amine fragments, enabling the construction of complex molecular architectures. The adjacent methyl group provides steric and electronic influence, which can be exploited to fine-tune molecular properties.

  • A Tertiary Amide Linkage: The amide bond is a cornerstone of biological and pharmaceutical chemistry. In this molecule, the amide is tertiary, rendering it significantly more stable to hydrolysis than primary or secondary amides.

  • Two N-isopropyl Groups: The bulky diisopropyl substituents on the amide nitrogen provide significant steric hindrance around the carbonyl group. This steric shield can influence the molecule's conformational preferences, solubility, and interactions with biological targets, potentially imparting unique pharmacological properties.[1]

Given these features, this compound is not merely an inert molecule but a valuable scaffold for generating chemical libraries aimed at drug discovery and the development of advanced materials.[1]

Physicochemical and Structural Data

A summary of the key identifiers and computed properties for this compound is provided below. It is important to note that experimental data for properties such as melting and boiling points are not widely reported in the literature; therefore, predicted values are included for guidance.

PropertyValueSource
CAS Number 52010-31-8[2][3]
Molecular Formula C₁₄H₂₀BrNO[2]
Molecular Weight 298.22 g/mol -
IUPAC Name 4-bromo-N,N-diisopropyl-3-methylbenzamide-
Purity ≥98% (Typical Commercial Grade)[2]

Strategic Synthesis and Mechanistic Rationale

The most logical and efficient synthesis of this compound proceeds via a two-step sequence starting from the commercially available carboxylic acid precursor, 4-bromo-3-methylbenzoic acid. This strategy is predicated on the activation of the carboxylic acid to a more reactive acylating agent, followed by nucleophilic attack by diisopropylamine.

Causality Behind Experimental Choices: Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[4] To overcome this thermodynamic sink, the carboxylic acid's hydroxyl group must be converted into a better leaving group. Thionyl chloride (SOCl₂) is an excellent choice for this transformation as it cleanly converts the carboxylic acid to a highly electrophilic acyl chloride, and the byproducts (SO₂ and HCl) are gases that can be easily removed.[5] The subsequent amidation reaction proceeds rapidly upon introduction of the amine. A tertiary amine base (e.g., triethylamine) is typically included to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the diisopropylamine nucleophile.[6]

Synthesis_Pathway Start_Acid 4-Bromo-3-methylbenzoic Acid Intermediate 4-Bromo-3-methylbenzoyl Chloride (Acyl Chloride Intermediate) Start_Acid->Intermediate Step 1: Activation SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate Product This compound Intermediate->Product Step 2: Amidation Amine Diisopropylamine Amine->Product Base Base (e.g., Et₃N) Base->Product

Figure 1: Overall two-step synthesis pathway.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, including checkpoints for reaction monitoring and clear steps for purification and isolation.

Protocol 4.1: Synthesis of 4-bromo-3-methylbenzoyl chloride

Objective: To activate 4-bromo-3-methylbenzoic acid for subsequent amidation.

Materials:

  • 4-bromo-3-methylbenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A catalytic amount of N,N-Dimethylformamide (DMF) (optional, 1-2 drops)

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle

  • Inert gas (N₂ or Ar) supply

  • Rotary evaporator

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-bromo-3-methylbenzoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., DCM) to create a stirrable slurry.

  • Catalyst (Optional): Add a single drop of DMF. This catalyst accelerates the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.

  • Reagent Addition: Slowly add thionyl chloride (2.0 eq) to the mixture at room temperature. The reaction is exothermic and will evolve HCl gas.

  • Reaction: Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours. The reaction's progress can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 4-bromo-3-methylbenzoyl chloride is typically a yellow to brown oil or solid and is used immediately in the next step without further purification due to its moisture sensitivity.

Protocol 4.2: Synthesis of this compound

Objective: To couple the acyl chloride intermediate with diisopropylamine to form the target amide.

Materials:

  • Crude 4-bromo-3-methylbenzoyl chloride (from Protocol 4.1) (1.0 eq)

  • Diisopropylamine (1.2 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Equipment:

  • Two-neck round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

Procedure:

  • Setup: Dissolve the crude acyl chloride in anhydrous DCM in a flask under an inert atmosphere and cool the solution to 0°C in an ice-water bath.

  • Amine Solution: In a separate flask, prepare a solution of diisopropylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Reaction: Add the amine solution dropwise to the cold acyl chloride solution via a dropping funnel over 30 minutes. A white precipitate of triethylammonium chloride will form.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours or until TLC analysis indicates the consumption of the acyl chloride.

  • Quenching & Extraction: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to afford this compound as a solid.

Lab_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation & Purification A1 Combine Acid & Solvent A2 Add SOCl₂ A1->A2 A3 Reflux (2-4h) A2->A3 A4 Concentrate in Vacuo A3->A4 B1 Dissolve Acyl Chloride Cool to 0°C A4->B1 Use crude intermediate directly B2 Add Amine/Base Solution B1->B2 B3 Stir at RT (2-3h) B2->B3 B4 Aqueous Workup (Wash & Extract) B3->B4 B5 Dry & Concentrate B4->B5 B6 Column Chromatography B5->B6 C1 Final Product Characterization (NMR, MS, IR) B6->C1 Yields Pure Product

Figure 2: Laboratory workflow from starting materials to product characterization.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques should be employed.

TechniqueExpected ResultRationale
¹H NMR Signals for aromatic protons (approx. 7.0-7.6 ppm), a singlet for the aryl-CH₃ group (approx. 2.4 ppm), and broad signals for the two isopropyl groups (CH and CH₃).The hindered rotation around the C-N amide bond can lead to broadening of the N-alkyl signals, a classic feature of N,N-disubstituted amides.[7]
¹³C NMR Signals for the carbonyl carbon (approx. 170 ppm), aromatic carbons, and distinct signals for the aryl-methyl and isopropyl carbons.Confirms the carbon skeleton of the molecule.
Mass Spec. A molecular ion cluster (M⁺ and M+2) with approximately 1:1 intensity ratio.This isotopic pattern is the definitive signature of a molecule containing a single bromine atom.[1]
IR Spec. Strong C=O stretch (~1630-1660 cm⁻¹), C-N stretch (~1250-1350 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), C-Br stretch (~500-600 cm⁻¹).Provides confirmation of the key functional groups present in the molecule.[1]
HPLC A single major peak.Used to assess the final purity of the compound. A reverse-phase method similar to that used for its precursor could be adapted.[8]

Potential Applications and Future Research Directions

While specific biological data for this compound is not currently published, its structure is highly suggestive of potential applications in medicinal chemistry and materials science.[1]

Medicinal Chemistry Scaffold

Structurally related benzamides have been investigated as kinase inhibitors.[1] For instance, certain N-aryl benzamides have shown inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1), a kinase implicated in some cancers. The core mechanism involves blocking the phosphorylation of the kinase and its downstream signaling partners like PLCγ1 and ERK. It is plausible that this compound could serve as a starting point for developing novel kinase inhibitors. The diisopropylamide moiety could influence solubility and cell permeability, while the bromo-methyl-phenyl core provides a vector for diversification through cross-coupling chemistry.

Signaling_Pathway Receptor FGFR1 Kinase PLC PLCγ1 Receptor->PLC Phosphorylation ERK ERK Receptor->ERK Phosphorylation Compound Hypothetical Inhibitor (e.g., Derivative of CAS 52010-31-8) Compound->Receptor Inhibition Downstream Cell Proliferation & Survival PLC->Downstream ERK->Downstream

Figure 3: Hypothetical inhibition of the FGFR1 signaling pathway.
Future Research
  • Biological Screening: The compound should be screened against a panel of kinases and other biological targets to uncover any potential bioactivity.

  • Synthetic Diversification: A library of analogs should be synthesized by leveraging the bromine handle in Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions to explore structure-activity relationships (SAR).

  • Material Properties: Investigation into its potential use in the synthesis of liquid crystals or other functional organic materials is warranted.[1]

Safety and Handling

No specific toxicological data is available for this compound.[1] Therefore, this compound should be handled with the standard care afforded to all new chemical entities.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • Engineering Controls: All handling should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[10]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]

References

  • N,N-Diethyl-3-methylbenzamide. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • CAS NO. 52010-31-8 | this compound. (n.d.). Arctom. Retrieved February 4, 2026, from [Link]

  • 4-Bromo-N,N-diisopropylbenzylamine | C13H20BrN | CID 598770. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • SAFETY DATA SHEET ImmersolTM 518 F. (2024, May 29). Zeiss. Retrieved February 4, 2026, from [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). Università di Pisa. Retrieved February 4, 2026, from [Link]

  • 4.2.6: Chemistry of Amides. (2022, October 4). LibreTexts Chemistry. Retrieved February 4, 2026, from [Link]

  • Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 4, 2026, from [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved February 4, 2026, from [Link]

  • Operationally Simple Synthesis of N,N‑Diethyl-3‑methylbenzamide (DEET) Using COMU as a Coupling Reagent. (2014, October 10). Journal of Chemical Education. Retrieved February 4, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved February 4, 2026, from [Link]

  • 4-Bromo-3-methylbenzoic acid - SIELC Technologies. (2018, May 16). SIELC. Retrieved February 4, 2026, from [Link]

  • SAFETY DATA SHEET. (2012, April 13). Carl Zeiss. Retrieved February 4, 2026, from [Link]

Sources

N,N-Diisopropyl-4-bromo-3-methylbenzamide: Structural Pharmacology & Synthetic Utility

[1][2]

Executive Summary

This compound is a highly functionalized benzamide scaffold primarily utilized as a "privileged intermediate" in the synthesis of bioactive small molecules, including thrombin inhibitors , cannabinoid receptor (CB2) ligands , and agrochemicals .[1][2]

While direct biological activity of the isolated intermediate is often low or uncharacterized in public datasets, its structural motifs—specifically the sterically hindered N,N-diisopropyl amide and the halogenated aromatic core—are critical pharmacophores that govern metabolic stability and receptor selectivity in final drug candidates.[1]

PropertyDetail
CAS Number 52010-31-8
Molecular Formula C₁₄H₂₀BrNO
Molecular Weight 298.22 g/mol
Primary Class Functionalized Benzamide / Directed Metalation Group (DMG) Precursor
Key Applications Fragment-based Drug Discovery (FBDD), Directed Ortho Metalation (DoM), Suzuki-Miyaura Coupling

Structural Pharmacology & SAR Analysis

The biological relevance of this compound lies in its Structure-Activity Relationship (SAR) contributions to larger molecules.[1][2] It acts as a robust "anchor" in medicinal chemistry.

The N,N-Diisopropyl Amide Motif

This specific amide substitution is not merely a solubilizing group; it serves two critical pharmacological functions:

  • Metabolic Blockade: The bulky isopropyl groups create significant steric hindrance around the carbonyl carbon, preventing hydrolysis by hepatic amidases and peptidases.[1] This extends the half-life (

    
    ) of drugs containing this moiety.[1][2]
    
  • Lipophilic Contact: The hydrophobic isopropyl groups (

    
     contribution ~ +2.[1]0) often occupy hydrophobic pockets in GPCRs (e.g., CB2 receptors) or allosteric sites in enzymes (e.g., Thrombin).[1][2]
    
The 4-Bromo-3-Methyl Core[1][2]
  • 4-Bromo Handle: Serves as a high-fidelity site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to attach heteroaryl "warheads" (e.g., pyrimidines for kinase inhibition).[1][2]

  • 3-Methyl Group: Provides a "magic methyl" effect—a conformational lock that restricts rotation of the benzamide ring relative to downstream substituents, often reducing the entropic penalty of binding to a target protein.[1]

Visualization: Pharmacophore & Synthetic Divergence

The following diagram illustrates how this intermediate bridges the gap between raw materials and bioactive classes.

Gcluster_SARPharmacophore ContributionPrecursor4-Bromo-3-methylbenzoic AcidTheCompoundN,N-Diisopropyl-4-bromo-3-methylbenzamide(CAS 52010-31-8)Precursor->TheCompoundAmidation(SOCl2 / HNR2)ThrombinThrombin Inhibitors(Anticoagulants)TheCompound->ThrombinSuzuki Coupling(Biaryl formation)CB2Cannabilactones(CB2 Receptor Ligands)TheCompound->CB2Lithiation (DoM)& CyclizationInsecticidesBenzoylurea Analogs(Agrochemicals)TheCompound->InsecticidesUrea Formation

Figure 1: Synthetic divergence map showing the transformation of the benzamide scaffold into three distinct bioactive classes.[1][2]

Biological Activity of Derived Classes

Although CAS 52010-31-8 is an intermediate, it is the structural parent of several bioactive classes.

Thrombin Inhibition (Anticoagulation)

Derivatives of N,N-diisopropylbenzamide have been identified in patents as inhibitors of human

123
  • Mechanism: The benzamide carbonyl interacts with the oxyanion hole of the serine protease, while the diisopropyl group fills the S2 or S3 hydrophobic pocket.[1]

  • Relevance: Used in research for treating acute vascular diseases (stroke, deep vein thrombosis).[1][3]

Cannabinoid Receptor 2 (CB2) Modulation

The scaffold is a precursor to Cannabilactones .[1][2]

  • Mechanism: The 3-methyl-4-bromo core allows for the construction of the tricyclic lactone ring system essential for CB2 selectivity over CB1.[1][2]

  • Activity: Selective CB2 agonists are investigated for anti-inflammatory and neuropathic pain applications without the psychotropic effects of CB1 activation.[1]

Insecticidal Activity

Benzoylurea derivatives synthesized from this scaffold exhibit larvicidal activity against Mythimna separata (Oriental armyworm).[1][2][4]

  • Data: Analogs have shown ~40% mortality at 10 mg/kg, comparable to the commercial agent Diflubenzuron.[4]

Experimental Protocols

Synthesis of this compound

Objective: To generate the scaffold from commercially available acid precursors.

Reagents:

  • 4-Bromo-3-methylbenzoic acid (1.0 equiv)[1][2]

  • Thionyl chloride (

    
    ) (1.5 equiv)[1][2]
    
  • N,N-Diisopropylamine (2.5 equiv)[1][2]

  • Dichloromethane (DCM) (Solvent)[1][2]

Protocol:

  • Activation: Dissolve 4-bromo-3-methylbenzoic acid in dry DCM under

    
     atmosphere. Add 
    
    
    dropwise at 0°C.
  • Reflux: Heat to reflux for 2 hours to form the acid chloride. Monitor by TLC (conversion of acid to non-polar spot).[1][2]

  • Evaporation: Remove excess

    
     and solvent under reduced pressure. Re-dissolve the residue in dry DCM.
    
  • Amidation: Cool to 0°C. Add N,N-diisopropylamine slowly (exothermic). The excess amine acts as a scavenger for HCl.

  • Workup: Stir at room temperature for 4 hours. Wash with 1M HCl (to remove unreacted amine), then saturated

    
    , then brine.[1]
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
Directed Ortho Metalation (DoM) Validation

Objective: To verify the "directing group" capability of the amide for functionalization at the C2 position.[1][2]

Protocol:

  • Setup: Dissolve the benzamide (1.0 equiv) in anhydrous THF at -78°C.

  • Lithiation: Add s-Butyllithium (s-BuLi, 1.1 equiv) dropwise.[1][2] The bulky amide directs lithium to the ortho position (C2), stabilized by coordination to the carbonyl oxygen.[1]

  • Trapping: After 1 hour, add an electrophile (e.g.,

    
    , 
    
    
    , or
    
    
    ).
  • Analysis: Warm to RT and quench. Analyze by

    
    -NMR. Disappearance of the aromatic singlet at the C2 position confirms successful lithiation.[1]
    

References

  • PubChem. (n.d.).[1] 4-Bromo-N,N-diisopropyl-3-methylbenzamide (CID 46738685).[1][2] National Center for Biotechnology Information. Retrieved from [Link][1][2]

  • Gungah, R., et al. (2016).[1] Synthesis and Biological Activity of Derivatives of 2,2′-Dithiobisbenzamides. ResearchGate.[5] Retrieved from [Link]

  • MDPI. (2013).[1] Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives.[1][2] Molecules.[3][4][5][6][7][8][9][10][11][12] Retrieved from [Link][1][2]

  • Google Patents. (n.d.).[1] Benzamide derivatives as thrombin inhibitors (NZ510839A).[1][2] Retrieved from

An In-depth Technical Guide to N,N-Diisopropyl-4-bromo-3-methylbenzamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N,N-diisopropyl-4-bromo-3-methylbenzamide, a substituted benzamide with potential applications in medicinal chemistry and materials science. While this specific compound is not extensively documented in current literature, this paper constructs a detailed profile by examining its synthesis from readily available starting materials, predicting its physicochemical and spectroscopic properties, and postulating its utility based on the established roles of structurally related molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: A Novel Benzamide Building Block

Substituted benzamides are a critical class of compounds in pharmacology and materials science, known for their diverse biological activities and utility as versatile synthetic intermediates.[1] The title compound, this compound, combines several key structural features that suggest its potential as a valuable research chemical. The presence of a bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. The diisopropylamide moiety can influence the compound's solubility, lipophilicity, and steric profile, which are crucial parameters in drug design. Furthermore, the methyl group at the 3-position introduces an additional point of substitution that can be exploited for fine-tuning the molecule's properties.

While direct experimental data on this compound is scarce, its close analog, 4-bromo-N,N-diisopropylbenzamide, is recognized as a useful building block in organic synthesis.[2] This guide, therefore, aims to provide a well-reasoned and scientifically grounded projection of the synthesis, properties, and potential applications of the title compound, paving the way for its future investigation and utilization.

Synthesis of this compound

The most logical and efficient synthetic route to this compound is a two-step process starting from the commercially available 4-bromo-3-methylbenzoic acid (CAS 7697-28-1).[3][4][5] The synthesis involves the initial conversion of the carboxylic acid to its more reactive acyl chloride derivative, followed by amidation with diisopropylamine.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation start_material 4-Bromo-3-methylbenzoic Acid reagent1 Thionyl Chloride (SOCl2) start_material->reagent1 Reaction intermediate 4-Bromo-3-methylbenzoyl Chloride reagent1->intermediate Activation reagent2 Diisopropylamine intermediate->reagent2 Reaction product This compound reagent2->product Amide Formation

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-3-methylbenzoyl chloride

  • To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-methylbenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) to the flask. The use of an excess of thionyl chloride ensures complete conversion of the carboxylic acid and also serves as the reaction solvent.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) to the reaction mixture. DMF catalyzes the formation of the acyl chloride.

  • Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (vacuum distillation). This step is crucial to prevent unwanted side reactions in the subsequent amidation step. The resulting crude 4-bromo-3-methylbenzoyl chloride is typically used directly in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-bromo-3-methylbenzoyl chloride from the previous step in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a clean, dry flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of diisopropylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in the same anhydrous solvent. The base is necessary to neutralize the hydrochloric acid generated during the reaction.[6]

  • Add the diisopropylamine solution dropwise to the cooled acyl chloride solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₄H₂₀BrNO
Molecular Weight 298.22 g/mol
Appearance Likely a white to off-white solid
Boiling Point > 300 °C (estimated)
Melting Point Likely in the range of 80-120 °C
Solubility Expected to be soluble in common organic solvents (DCM, THF, ethyl acetate, acetone) and insoluble in water.

Table 2: Predicted Spectroscopic Data

SpectroscopyPredicted Features
¹H NMR - Aromatic protons (3H) appearing as multiplets or distinct doublets and singlets in the range of δ 7.0-7.8 ppm. - Methyl protons (3H) as a singlet around δ 2.3-2.5 ppm. - Isopropyl methine protons (2H) as a septet around δ 3.5-4.0 ppm. - Isopropyl methyl protons (12H) as a doublet around δ 1.2-1.5 ppm.
¹³C NMR - Carbonyl carbon (C=O) signal around δ 168-172 ppm. - Aromatic carbons (6C) in the range of δ 120-145 ppm. - Isopropyl methine carbons (2C) around δ 45-50 ppm. - Aromatic methyl carbon (1C) around δ 20-25 ppm. - Isopropyl methyl carbons (4C) around δ 20-22 ppm.
IR (Infrared) - Strong C=O (amide) stretch around 1630-1660 cm⁻¹. - C-N stretch around 1250-1350 cm⁻¹. - Aromatic C-H and C=C stretches. - C-Br stretch around 500-600 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a monobrominated compound.

Potential Applications and Future Directions

The structural features of this compound suggest its potential utility in several areas of chemical research, particularly in medicinal chemistry and materials science.

Intermediate for Organic Synthesis

The bromine atom on the aromatic ring serves as a versatile functional group for various carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

  • Buchwald-Hartwig Amination: Reaction with amines to introduce new nitrogen-containing substituents.

  • Heck Reaction: Reaction with alkenes to form substituted styrenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Cyanation: Conversion of the bromide to a nitrile group, which can be further elaborated.

The ability to undergo these transformations makes this compound a valuable scaffold for the synthesis of diverse chemical libraries for high-throughput screening.

Hypothetical Biological Activity: Kinase Inhibition

Many substituted benzamides have been investigated and developed as inhibitors of various protein kinases, which are crucial targets in cancer therapy and other diseases.[7] For instance, structurally related benzamides have been shown to possess inhibitory activity against various kinases.[8] It is plausible that this compound could serve as a precursor to or a scaffold for the development of novel kinase inhibitors. The diisopropylamide group can occupy hydrophobic pockets in the kinase active site, while the substituted phenyl ring can be further functionalized to enhance binding affinity and selectivity.

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Intracellular Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) P_Substrate->Response Triggers Inhibitor N,N-Diisopropyl-4-bromo- 3-methylbenzamide Derivative Inhibitor->Kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative of the title compound.

Conclusion

This compound represents a promising yet underexplored chemical entity. Based on established synthetic methodologies for analogous compounds, a reliable and efficient synthesis protocol has been proposed. Its predicted physicochemical and spectroscopic properties provide a foundation for its characterization. The true potential of this molecule lies in its utility as a versatile building block for the synthesis of complex organic molecules with potential applications in medicinal chemistry, particularly in the discovery of novel kinase inhibitors. Further experimental investigation into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential as a valuable tool for chemical research and drug discovery.

References

  • SIELC Technologies. (2018, May 16). 4-Bromo-3-methylbenzoic acid. Retrieved from [Link]

  • Ottokemi. (n.d.). 4-Bromo-3-methylbenzoic acid, 98% 7697-28-1. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-N-isopropylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-N,N-diisopropylbenzamide. Retrieved from [Link]

  • Sabila, C., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2294–2297.
  • ResearchGate. (2025, August 6). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Isopropyl 4-bromo-3-methylbenzamide | CAS No: 1020252-77-0. Retrieved from [Link]

  • ACS Publications. (2025, July 3). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Retrieved from [Link]

  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Chemical structure - biological activity relationship in the group of benzamide compounds II. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Isopropyl 4-bromo-3-methoxybenzamide | CAS No: 1072944-42-3. Retrieved from [Link]

  • ScienceDirect. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

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Technical Monograph: N,N-Diisopropyl-4-bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N,N-Diisopropyl-4-bromo-3-methylbenzamide Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Strategic Scaffold for Divergent Library Synthesis

Executive Summary & Structural Analysis

In the landscape of modern medicinal chemistry, this compound is more than a mere intermediate; it is a bifunctional "privileged scaffold" designed for divergent synthesis. Its structural utility relies on two orthogonal reactive handles:

  • The Aryl Bromide (C4): A classic electrophile for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • The N,N-Diisopropylamide (C1): A powerful Directed Metalation Group (DMG). The steric bulk of the isopropyl groups prevents nucleophilic attack at the carbonyl carbon, forcing strong bases (e.g., s-BuLi) to deprotonate the ortho position (C2 or C6) via the Complex Induced Proximity Effect (CIPE).

This guide details the IUPAC nomenclature, validated synthesis protocols, and the mechanistic logic driving its application in high-value drug discovery campaigns.

Chemical Identity & Nomenclature

The IUPAC name is constructed based on the benzamide parent structure.

  • Parent: Benzamide (Benzene ring + Carboxamide).

  • Substituents:

    • N,N-diisopropyl: Two isopropyl groups attached to the amide nitrogen.[2]

    • 4-bromo: Bromine atom at position 4 of the ring.[1]

    • 3-methyl: Methyl group at position 3 of the ring.

Systematic Name: 4-bromo-N,N-bis(1-methylethyl)-3-methylbenzamide

Property Data
IUPAC Name This compound
Molecular Formula C₁₄H₂₀BrNO
Molecular Weight 298.22 g/mol
Monoisotopic Mass 297.07 g/mol
SMILES CC(C)N(C(=O)C1=CC(=C(C=C1)Br)C)C(C)C
Key Functional Groups Aryl Bromide, Tertiary Amide (Sterically Hindered)
Primary Application Directed Ortho Metalation (DoM) Substrate, Pd-Cross Coupling

Validated Synthetic Protocol

The synthesis of this scaffold must avoid hydrolysis of the acid chloride and ensure complete conversion due to the steric hindrance of the diisopropylamine. The following protocol is optimized for gram-scale preparation.

Reagents and Materials
  • Precursor: 4-Bromo-3-methylbenzoic acid (1.0 equiv).

  • Activator: Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂).

  • Amine: Diisopropylamine (2.5 equiv).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Catalyst: N,N-Dimethylformamide (DMF) (cat. 2-3 drops).[1]

Step-by-Step Methodology

Step 1: Acid Chloride Formation

  • Charge a flame-dried round-bottom flask with 4-bromo-3-methylbenzoic acid (10.0 g, 46.5 mmol) and anhydrous DCM (100 mL).

  • Add catalytic DMF (0.1 mL).

  • Add Thionyl Chloride (6.8 mL, 93 mmol, 2.0 equiv) dropwise at 0°C under an inert atmosphere (N₂).

  • Allow the mixture to warm to room temperature and reflux for 2 hours until gas evolution (HCl/SO₂) ceases.

  • Critical Step: Evaporate the solvent and excess SOCl₂ in vacuo. Redissolve the crude acid chloride in fresh anhydrous DCM (50 mL). Note: Removal of excess SOCl₂ prevents side reactions with the amine.

Step 2: Amide Coupling

  • In a separate vessel, dissolve Diisopropylamine (16.3 mL, 116 mmol, 2.5 equiv) in anhydrous DCM (50 mL) and cool to 0°C.

  • Slowly cannulate the acid chloride solution into the amine solution over 30 minutes. Exothermic reaction—maintain temperature <10°C.

  • Warm to room temperature and stir for 4 hours.

  • Workup: Quench with 1M HCl (removes excess amine), wash with saturated NaHCO₃ (removes unreacted acid), and brine. Dry over MgSO₄.

  • Purification: Recrystallize from Hexanes/Ethyl Acetate if necessary, though the crude is often >95% pure.

Synthesis Workflow Visualization

The following diagram illustrates the critical path and decision points in the synthesis.

SynthesisWorkflow Start 4-Bromo-3-methylbenzoic Acid Activation Activation: SOCl2 + cat. DMF (Reflux, 2h) Start->Activation Intermediate Acid Chloride Intermediate (Reactive Electrophile) Activation->Intermediate - HCl, - SO2 Coupling Nucleophilic Acyl Substitution Diisopropylamine (2.5 eq), 0°C Intermediate->Coupling Workup Workup: 1M HCl Wash (Removes excess amine) Coupling->Workup Product Target: this compound Workup->Product

Figure 1: Step-by-step synthetic pathway from benzoic acid precursor to the sterically hindered amide.

Advanced Reactivity: The "Privileged" Nature

The value of this compound lies in its ability to undergo regioselective functionalization .

Pathway A: Directed Ortho Metalation (DoM)

The N,N-diisopropylamide is a Tier-1 Directed Metalation Group (DMG).

  • Mechanism: Coordination of an alkyllithium (e.g., s-BuLi) to the amide oxygen brings the base into proximity with the ortho protons.

  • Regioselectivity: The molecule has two ortho sites: C2 and C6.

    • C2 Position: Located between the amide and the methyl group. Highly sterically crowded but electronically activated.

    • C6 Position: Located between the amide and a hydrogen. Less hindered.

    • Expert Insight: Typically, lithiation will favor the C6 position (kinetic control) due to the steric clash at C2, unless the methyl group exerts a specific inductive effect or if "Li-Hal" exchange competes.

Pathway B: Palladium-Catalyzed Coupling

The C4-Bromine is electronically decoupled from the amide's steric influence, making it an ideal candidate for:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids.

  • Buchwald-Hartwig Amination: Introduction of amines to form aniline derivatives.

Divergent Reactivity Diagram

This diagram maps the orthogonal reaction pathways available to this scaffold.

Reactivity Core N,N-Diisopropyl-4-bromo- 3-methylbenzamide DoM_Agent s-BuLi / THF (-78°C) Core->DoM_Agent Pathway A: DoM Pd_Cat Pd(PPh3)4 / K2CO3 Boronic Acid Core->Pd_Cat Pathway B: Cross-Coupling Lithio_Species Ortho-Lithiated Species (C6-Li preferred) DoM_Agent->Lithio_Species Coordination Electrophile Electrophile Quench (E+ = CHO, I, SiMe3) Lithio_Species->Electrophile Product_A 2,3,4-Substituted Benzamide Electrophile->Product_A Product_B Biaryl Derivative (Suzuki Product) Pd_Cat->Product_B C-C Bond Form

Figure 2: Orthogonal reactivity map showing Directed Ortho Metalation (DoM) vs. Cross-Coupling pathways.

Safety and Handling

  • Skin Irritant: Benzamides, particularly halogenated ones, can be potent skin irritants. Double-gloving (Nitrile) is recommended.

  • Moisture Sensitivity: The acid chloride intermediate is highly sensitive to moisture. All glassware must be flame-dried.

  • Lithiation Safety: If performing DoM (Section 3.1), t-BuLi or s-BuLi are pyrophoric. Titration of the organolithium reagent is mandatory before use to ensure stoichiometry, as excess base can cause benzylic deprotonation at the methyl group.

References

  • Pharmaffiliates. (n.d.). N-Isopropyl 4-bromo-3-methylbenzamide & Related Structures.[3][4] Retrieved from [Link]

  • Snieckus, V. (1990).[5] Directed Ortho Metalation.[2][6][5] Tertiary Amides and Carbamates as Synthetic Connections.[7] Chemical Reviews, 90(6), 879–933. (Foundational text on the use of diisopropylamides in DoM).

  • PubChem. (2025).[1][8] 4-Bromo-N,N-diisopropylbenzamide Compound Summary. National Library of Medicine.[8] Retrieved from [Link][1][8]

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

Sources

A Technical Guide to the Predicted Spectroscopic Profile of N,N-Diisopropyl-4-bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: N,N-Diisopropyl-4-bromo-3-methylbenzamide is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. As a novel or sparsely documented compound, publicly available experimental spectroscopic data is limited. This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of this molecule. Leveraging foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will construct a theoretical spectroscopic profile. This document is designed for researchers, scientists, and drug development professionals, offering not just predicted data, but also the underlying scientific rationale and field-proven methodologies for its empirical validation.

Introduction and Molecular Structure Analysis

The precise characterization of a chemical entity is foundational to all subsequent research. Spectroscopic techniques provide a non-destructive window into the molecular architecture, revealing the connectivity of atoms, the nature of functional groups, and the overall molecular mass. For this compound, a molecule with a complex substitution pattern on the aromatic ring and conformational flexibility around the amide bond, a multi-technique approach is essential.

While experimental data is not currently available in public repositories, we can predict its spectral features with a high degree of confidence by analyzing its constituent parts and comparing them to known compounds. This predictive approach serves as a powerful tool for structural verification upon synthesis.

Molecular Structure

The molecule consists of a 1,3,4-trisubstituted benzene ring connected to a diisopropylamide functional group. The bromine atom and the bulky amide group exert significant electronic and steric effects, which are expected to be reflected in the spectroscopic data.

Figure 1. Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Rationale for Predicted Chemical Shifts & Multiplicities
  • Aromatic Protons (δ 7.0-8.0 ppm): The benzene ring has three protons. Their chemical shifts are influenced by the electronic effects of the substituents. The amide group is electron-withdrawing and deactivating, the bromine atom is deactivating, and the methyl group is weakly activating. Protons on an aromatic ring typically appear in the 6.5-8.0 ppm range.[1] The specific substitution pattern (1,3,4) will lead to a distinct splitting pattern. We predict H6 will be a doublet, H5 will be a doublet of doublets, and H2 will be a singlet or a very narrowly split doublet.

  • Isopropyl Methine Protons (-CH, δ 3.0-4.0 ppm): Due to restricted rotation around the C-N amide bond, the two isopropyl groups are likely to be diastereotopic, meaning they are chemically non-equivalent.[2] This would result in two separate signals for the two methine (-CH) protons. These protons are adjacent to the electron-withdrawing amide nitrogen, shifting them downfield. Each will be split into a septet by the six methyl protons on its respective isopropyl group.

  • Aromatic Methyl Protons (-CH₃, δ 2.3-2.5 ppm): Protons on a methyl group attached directly to an aromatic ring (benzylic protons) typically resonate in the 2.0-3.0 ppm region.[1] This will appear as a sharp singlet as there are no adjacent protons to couple with.

  • Isopropyl Methyl Protons (-CH₃, δ 1.0-1.5 ppm): The methyl groups of the isopropyl substituents are in an aliphatic environment. Due to the predicted non-equivalence of the isopropyl groups, we anticipate two distinct sets of methyl signals. Each set, comprising six protons, will appear as a doublet, split by the single methine proton.

Summary of Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5 - 7.7d1HAromatic H-6
~ 7.3 - 7.5dd1HAromatic H-5
~ 7.2 - 7.4s (or narrow d)1HAromatic H-2
~ 3.5 - 3.8sept1HIsopropyl CH (Group 1)
~ 3.2 - 3.5sept1HIsopropyl CH (Group 2)
~ 2.4s3HAr-CH₃
~ 1.3d6HIsopropyl CH₃ (Group 1)
~ 1.2d6HIsopropyl CH₃ (Group 2)

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Rationale for Predicted Chemical Shifts
  • Carbonyl Carbon (C=O, δ 168-175 ppm): The carbonyl carbon of an amide is highly deshielded and appears far downfield, typically in the 170-185 ppm range.[3]

  • Aromatic Carbons (δ 120-150 ppm): The six aromatic carbons will each give a distinct signal. The carbon attached to the amide (C1) and the bromine (C4) will be significantly affected by these substituents. The chemical shifts of aromatic carbons generally fall between 125 and 150 ppm.[3][4]

  • Isopropyl Methine Carbons (-CH, δ 45-55 ppm): These carbons, being attached to nitrogen, will appear in the aliphatic region but shifted downfield. The expected diastereotopicity should result in two separate signals.

  • Aliphatic Carbons (-CH₃, δ 18-25 ppm): The aromatic methyl carbon and the four isopropyl methyl carbons will resonate in the upfield aliphatic region. Due to non-equivalence, the four isopropyl methyls may even appear as four distinct signals, though they are more likely to appear as two pairs of signals.

Summary of Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)Assignment
~ 170C7 (C=O)
~ 140C1 (Ar-C-N)
~ 138C3 (Ar-C-CH₃)
~ 132C5 (Ar-CH)
~ 129C6 (Ar-CH)
~ 127C2 (Ar-CH)
~ 125C4 (Ar-C-Br)
~ 51C12 (Isopropyl CH)
~ 46C9 (Isopropyl CH)
~ 21C10, C11, C13, C14 (Isopropyl CH₃'s)
~ 20C8 (Ar-CH₃)

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Rationale for Predicted Absorptions
  • C-H Stretching (Aliphatic & Aromatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and isopropyl groups) appear just below 3000 cm⁻¹.[5]

  • C=O Stretching (Amide): This is one of the most characteristic and intense absorptions in the IR spectrum. For a tertiary amide, it is expected to be a very strong, sharp peak in the range of 1630-1690 cm⁻¹.[6][7]

  • C=C Stretching (Aromatic): Aromatic ring stretching vibrations typically give rise to one or more sharp bands of variable intensity in the 1400-1600 cm⁻¹ region.[8]

  • C-N Stretching: The stretching of the carbon-nitrogen bond in the amide will appear in the fingerprint region, typically around 1200-1350 cm⁻¹.

Summary of Predicted IR Data
Predicted Wavenumber (cm⁻¹)IntensityVibration Type
3100 - 3000MediumAromatic C-H Stretch
2970 - 2850Medium-StrongAliphatic C-H Stretch
1670 - 1640Strong, SharpAmide C=O Stretch
~1600, ~1475Medium, SharpAromatic C=C Stretch
1350 - 1200MediumAmide C-N Stretch
~1050MediumC-Br Stretch

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For this molecule, Electrospray Ionization (ESI) would be a suitable soft ionization technique.

Rationale for Predicted Molecular Ion and Fragments
  • Molecular Ion (M⁺): The most critical piece of information is the molecular weight. The molecular formula is C₁₃H₁₈BrNO. The key feature will be the isotopic pattern of Bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 mass units. The calculated monoisotopic mass is approximately 283.06 g/mol for the ⁷⁹Br isotopologue.

  • Major Fragmentation Pathways: Amides often undergo characteristic fragmentation patterns. The most likely fragmentations for this molecule include:

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines and amides.[9] This would result in the loss of a propyl radical (•C₃H₇), leading to a significant fragment ion.

    • Acylium Ion Formation: Cleavage of the amide C-N bond can generate a stable 4-bromo-3-methylbenzoyl acylium ion. This would be a very characteristic fragment, also showing the Br isotopic pattern.

G cluster_main Predicted ESI-MS Fragmentation cluster_path1 α-Cleavage cluster_path2 Acylium Ion Formation mol_ion Molecular Ion [C13H18BrNO]+• m/z = 283/285 frag1 Loss of •C3H7 [C10H11BrNO]+• m/z = 240/242 mol_ion->frag1 - C3H7 frag2 4-bromo-3-methylbenzoyl cation [C8H6BrO]+ m/z = 213/215 mol_ion->frag2 - N(iPr)2

Sources

Methodological & Application

Technical Application Note: Synthesis of N,N-Diisopropyl-4-bromo-3-methylbenzamide

[1]

Abstract & Utility

This application note details a robust, scalable protocol for the synthesis of N,N-Diisopropyl-4-bromo-3-methylbenzamide (CAS: 52010-31-8).[1] This compound serves as a critical intermediate in medicinal chemistry, particularly as a scaffold for kinase inhibitors and biaryl systems constructed via Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[1][2] The steric bulk of the diisopropyl amide group directs metallation and provides metabolic stability, while the aryl bromide serves as a versatile handle for further functionalization.

Retrosynthetic Analysis & Strategy

The synthesis is designed as a two-step, one-pot procedure to maximize yield and minimize moisture exposure.[1] The strategy relies on the in situ generation of the acid chloride, followed by nucleophilic acyl substitution.

Reaction Pathway Visualization

SynthesisPathSM4-Bromo-3-methylbenzoic Acid(Precursor)IntAcid Chloride(Intermediate)SM->IntDCM, 0°C to RT- HCl, - CO, - CO2ActOxalyl Chloride / DMF(Activation)Act->IntProdN,N-Diisopropyl-4-bromo-3-methylbenzamide(Target)Int->ProdDIPEA, 0°CNucleophilic Acyl SubstitutionAmineDiisopropylamine(Nucleophile)Amine->Prod

Figure 1: Logical flow of the acid chloride activation and subsequent amidation.

Materials & Equipment

Reagents
ReagentGradeRoleCAS No.
4-Bromo-3-methylbenzoic acid >97%Starting Material104901-43-1
Oxalyl chloride 2.0 M in DCMActivating Agent79-37-8
N,N-Dimethylformamide (DMF) AnhydrousCatalyst68-12-2
Diisopropylamine >99%Nucleophile108-18-9
Dichloromethane (DCM) AnhydrousSolvent75-09-2
N,N-Diisopropylethylamine (DIPEA) >99%Base (Scavenger)7087-68-5
Equipment
  • Reaction Vessel: 250 mL 3-neck round-bottom flask (flame-dried).

  • Atmosphere Control: Inert gas manifold (Nitrogen or Argon).[1]

  • Temperature Control: Ice/water bath and magnetic stirrer/hotplate.

  • Addition: Pressure-equalizing addition funnel.

Experimental Protocol

Phase 1: Acid Chloride Activation

Objective: Convert the carboxylic acid to the reactive acid chloride using mild conditions to prevent regiochemical scrambling or debromination.

  • Setup: Equip the 250 mL flask with a magnetic stir bar and purge with nitrogen for 15 minutes.

  • Solvation: Charge the flask with 4-bromo-3-methylbenzoic acid (5.0 g, 23.2 mmol) and anhydrous DCM (50 mL). The suspension may not be fully soluble initially.

  • Catalysis: Add DMF (2 drops, approx. 50 µL). Note: DMF acts as a Vilsmeier-Haack type catalyst, forming a reactive chloroiminium intermediate.[1]

  • Activation: Cool the mixture to 0°C. Add Oxalyl chloride (2.4 mL, 27.9 mmol, 1.2 eq) dropwise over 10 minutes via syringe or addition funnel.

    • Observation: Vigorous bubbling (CO/CO₂ evolution) will occur.[1]

  • Completion: Allow the reaction to warm to room temperature (RT) and stir for 2 hours. The solution should become clear and homogeneous, indicating conversion to the acid chloride.

    • Validation: Aliquot 50 µL into MeOH; TLC should show the methyl ester (less polar than acid) and no starting acid.

Phase 2: Amidation

Objective: Nucleophilic attack of the bulky amine on the acyl chloride.

  • Preparation: Cool the reaction mixture back to 0°C.

  • Base Addition: Add DIPEA (6.0 mL, 34.8 mmol, 1.5 eq) to scavenge the HCl generated.

  • Amine Addition: Mix Diisopropylamine (3.9 mL, 27.9 mmol, 1.2 eq) with 10 mL DCM. Add this solution dropwise to the reaction flask over 20 minutes.

    • Critical: Maintain temperature <5°C to minimize side reactions.

  • Reaction: Warm to RT and stir for 4 hours.

  • Monitoring: TLC (Hexanes:EtOAc 4:1) should show a new spot (Target Amide, R_f ~ 0.4-0.[1]5) and disappearance of the intermediate.

Phase 3: Workup & Purification[1]
  • Quench: Slowly add saturated aqueous NH₄Cl (50 mL).

  • Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 30 mL).

  • Washing (Critical for Purity):

    • Wash combined organics with 1M HCl (2 x 50 mL) to remove unreacted diisopropylamine and DIPEA.

    • Wash with sat. NaHCO₃ (2 x 50 mL) to remove any unreacted starting acid.

    • Wash with Brine (50 mL).[1]

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often a solid. Recrystallize from Hexanes/EtOAc (hot/cold method). If oil remains, purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).[1]

Analytical Validation

Expected Data
ParameterSpecificationNotes
Appearance White to off-white crystalline solid
Yield 85 - 92%Typical for acid chloride route
¹H NMR (400 MHz, CDCl₃) δ 7.55 (d, 1H), 7.25 (s, 1H), 7.05 (d, 1H), 3.70 (br s, 2H), 2.40 (s, 3H), 1.30 (br d, 12H)Amide rotamers may cause broadening of isopropyl signals.[1]
MS (ESI+) [M+H]⁺ = 298.0/300.0Characteristic 1:1 Br isotope pattern.[1]
Troubleshooting Guide
  • Issue: Broad NMR signals for isopropyl groups.

    • Cause: Restricted rotation around the C-N amide bond (rotamers).

    • Solution: Run NMR at elevated temperature (50°C) to coalesce peaks, or accept as characteristic of bulky amides.

  • Issue: Low Yield.

    • Cause: Moisture hydrolysis of acid chloride.

    • Solution: Ensure Oxalyl chloride is fresh; use strictly anhydrous DCM.

References

  • General Amide Synthesis Protocol: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Acid Chloride Activation (Oxalyl Chloride): Clayden, J. (2001).[1] Organic Chemistry. Oxford University Press. (Standard textbook reference for Vilsmeier-Haack mechanism).

  • Analogous Synthesis (DEET): Wang, Y., et al. (2021).[3] A new method for synthesis of N,N-diethyl-m-methylbenzamide.[1][4] Revista Cubana de Medicina Militar, 50(4).[3] Link

  • Commercial Availability & CAS Verification: PubChem Compound Summary for CID 21685935 (this compound). Link[1]

  • Safety Data (Oxalyl Chloride): Sigma-Aldrich Safety Data Sheet.[1] Link[1]

Application Notes and Protocols for the Buchwald-Hartwig Amination of N,N-Diisopropyl-4-bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable tool for drug development professionals and researchers in organic chemistry.[2]

This guide provides a detailed technical overview and a robust protocol for the Buchwald-Hartwig amination of N,N-Diisopropyl-4-bromo-3-methylbenzamide, a substrate featuring a sterically hindered amide and an electron-neutral aryl bromide with ortho-substitution. The insights and procedures detailed herein are designed to empower researchers to successfully execute this transformation and adapt the methodology to analogous substrates.

Reaction Scheme

The specific transformation discussed is the coupling of this compound with a generic secondary amine (e.g., morpholine) to yield the corresponding N-aryl amine product.

Understanding the "Why": The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst. A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization. The generally accepted catalytic cycle comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form an amido ligand.

  • Reductive Elimination: The final step involves the formation of the new C-N bond, releasing the desired N-aryl amine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Br Ar-Pd(II)(Br)L Ar-Pd(II)(Br)L Oxidative\nAddition->Ar-Pd(II)(Br)L Amine\nCoordination Amine Coordination Ar-Pd(II)(Br)L->Amine\nCoordination R2NH Ar-Pd(II)(NHR2)L Ar-Pd(II)(NHR2)L Amine\nCoordination->Ar-Pd(II)(NHR2)L Base, -HBase+ Reductive\nElimination Reductive Elimination Ar-Pd(II)(NHR2)L->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Validated Starting Point

This protocol provides a reliable starting point for the Buchwald-Hartwig amination of this compound with morpholine as a representative secondary amine.

Table 1: Reagents and Materials

ReagentCAS NumberMolecular Weight ( g/mol )Supplier (Example)Notes
This compound(Not available)298.22Synthesized in-houseEnsure purity (>98%) by NMR and LC-MS.
Morpholine110-91-887.12Sigma-AldrichUse freshly distilled morpholine.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72Strem ChemicalsA common and effective palladium precursor.
Xantphos161265-03-8578.63Combi-BlocksA bulky phosphine ligand suitable for this type of coupling.[5]
Cesium Carbonate (Cs₂CO₃)534-17-8325.82Alfa AesarA mild and effective base for this reaction.[5]
Toluene108-88-392.14Fisher ScientificAnhydrous, degassed solvent is crucial for reaction success.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 298 mg), cesium carbonate (1.4 mmol, 456 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and Xantphos (0.04 mmol, 23.1 mg).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times to ensure an inert atmosphere.

  • Addition of Reagents: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube, followed by morpholine (1.2 mmol, 105 µL).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(4-(N,N-diisopropylcarbamoyl)-2-methylphenyl)morpholine.

Process Optimization and Troubleshooting: A Scientist's Guide

While the provided protocol is robust, optimization may be necessary to achieve the desired yield and purity. The following decision tree provides a logical framework for troubleshooting common issues.

Troubleshooting_Workflow Start Low or No Conversion Catalyst_Ligand Is the Pd source active? Is the ligand appropriate? Consider other ligands (e.g., RuPhos, BrettPhos). Start->Catalyst_Ligand Check Catalyst and Ligand Base Is the base strong enough? Is it soluble? Try alternative bases (e.g., K3PO4, NaOtBu). Catalyst_Ligand->Base If catalyst/ligand are optimal Solvent_Temp Is the solvent anhydrous and degassed? Is the temperature optimal? Screen different solvents (e.g., dioxane, THF) and temperatures. Base->Solvent_Temp If base is appropriate Reagent_Purity Are the starting materials pure? Re-purify starting materials. Solvent_Temp->Reagent_Purity If conditions are suitable

Caption: A decision-making workflow for troubleshooting the Buchwald-Hartwig amination.

Key Considerations for Optimization:

  • Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is paramount. While Pd₂(dba)₃/Xantphos is a good starting point, other catalyst systems such as those based on RuPhos or BrettPhos may offer improved performance for challenging substrates.[6] Bulky, electron-rich phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination.

  • Base Selection: The base plays a crucial role in the deprotonation of the amine. While cesium carbonate is a mild and often effective choice, stronger bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) may be necessary for less reactive amines or aryl halides.

  • Solvent Choice: The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation. Toluene is a common choice, but other solvents like 1,4-dioxane or tetrahydrofuran (THF) can also be effective and may influence the reaction rate and yield.[7]

  • Temperature and Reaction Time: The reaction temperature is a critical parameter. While 100 °C is a typical starting point, some reactions may require higher or lower temperatures for optimal results. Reaction times should be optimized by monitoring the reaction progress.

Product Characterization: Validating Your Success

Thorough characterization of the final product is essential to confirm its identity and purity.

Table 2: Expected Analytical Data for N-(4-(N,N-diisopropylcarbamoyl)-2-methylphenyl)morpholine

Analytical TechniqueExpected Results
¹H NMR Diagnostic peaks for the morpholine protons (typically around 3.8 and 3.1 ppm), the diisopropyl protons (septet and doublet), the methyl group on the aromatic ring, and the aromatic protons in the expected regions with appropriate splitting patterns.
¹³C NMR Characteristic signals for the carbonyl carbon of the amide, the carbons of the aromatic ring, the morpholine carbons, the diisopropyl carbons, and the methyl carbon.
Mass Spectrometry The molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass of the product (C₁₈H₂₈N₂O₂).
LC-MS A single major peak with the correct mass-to-charge ratio, indicating the purity of the compound.
FT-IR Characteristic absorption bands for the C=O stretch of the amide, C-N stretching, and aromatic C-H stretching.

References

Sources

Application Notes & Protocols: Leveraging N,N-Diisopropyl-4-bromo-3-methylbenzamide for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Fragment for Tackling Challenging Targets

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3][4] By screening low molecular weight compounds, or "fragments," FBDD allows for a more thorough exploration of the chemical space of a protein target, often yielding hits for targets previously considered "undruggable."[5][6] This application note introduces N,N-Diisopropyl-4-bromo-3-methylbenzamide as a promising fragment for FBDD campaigns, particularly for targets such as kinases and bromodomains, where the benzamide scaffold is a known privileged structure.[7][8]

The unique structural features of this compound make it an attractive starting point for an FBDD campaign. Its adherence to the "Rule of Three" (Molecular Weight < 300 Da, cLogP ≤ 3, Number of Hydrogen Bond Donors/Acceptors ≤ 3) positions it well within the chemical space of typical fragment libraries.[9] The diisopropylamide group provides steric bulk and modulates solubility, while the bromine atom on the phenyl ring serves as a versatile synthetic handle for subsequent hit-to-lead optimization via well-established cross-coupling chemistries.[7] This allows for rapid and targeted elaboration of the fragment scaffold to enhance binding affinity and selectivity.

This guide will provide a comprehensive overview of the application of this compound in an FBDD workflow, from initial screening and hit validation to lead optimization strategies. The protocols and insights provided herein are designed to be adaptable to a wide range of protein targets and research settings.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening and optimization strategies. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C14H20BrNOPubChem CID: 46738685[10]
Molecular Weight 298.22 g/mol PubChem CID: 46738685[10]
IUPAC Name 4-bromo-N,N-diisopropyl-3-methylbenzamidePubChem CID: 46738685[10]
Topological Polar Surface Area 20.3 ŲPubChem CID: 20
Hydrogen Bond Donors 0PubChem CID: 20
Hydrogen Bond Acceptors 1PubChem CID: 20

FBDD Workflow Using this compound

The successful implementation of an FBDD campaign involves a multi-stage process, from initial screening to hit-to-lead optimization. The following diagram illustrates a typical workflow for utilizing this compound.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization Screening Primary Screening of Fragment Library (including this compound) NMR NMR Spectroscopy (e.g., Saturation Transfer Difference) Screening->NMR SPR Surface Plasmon Resonance (SPR) Screening->SPR Xray X-ray Crystallography Screening->Xray Hit_Validation Hit Validation and Biophysical Characterization Screening->Hit_Validation Identified Hits ITC Isothermal Titration Calorimetry (ITC) Hit_Validation->ITC DSF Differential Scanning Fluorimetry (DSF) Hit_Validation->DSF Optimization Structure-Based Drug Design and Chemical Elaboration Hit_Validation->Optimization Validated Hits Growing Fragment Growing Optimization->Growing Merging Fragment Merging Optimization->Merging Linking Fragment Linking Optimization->Linking Lead_Compound Lead Compound for Preclinical Studies Optimization->Lead_Compound Lead Compound

Caption: FBDD Workflow for this compound.

Detailed Protocols for Primary Screening

The initial step in an FBDD campaign is the primary screen to identify fragments that bind to the target protein. Below are detailed protocols for three widely used biophysical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray Crystallography.

Protocol 1: NMR-Based Fragment Screening

NMR spectroscopy is a powerful tool for detecting the weak binding interactions typical of fragments.[6][11] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for fragment screening.[11]

Objective: To identify binding of this compound to the target protein.

Materials:

  • Target protein (isotopically labeled or unlabeled, depending on the experiment)

  • This compound

  • NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, in D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 10-50 µM) in the NMR buffer.

    • Prepare a stock solution of this compound (e.g., 10-100 mM in d6-DMSO).

    • Prepare the final NMR sample by adding the fragment to the protein solution to a final concentration of 100-500 µM. The final DMSO concentration should be kept low (<1%) to avoid protein denaturation.

  • NMR Data Acquisition:

    • Acquire a 1D proton NMR spectrum of the fragment alone as a reference.

    • For STD NMR, acquire two spectra: an "on-resonance" spectrum with selective saturation of protein resonances and an "off-resonance" spectrum with saturation at a frequency far from any protein or ligand signals.

    • The difference spectrum (off-resonance minus on-resonance) will show signals only from the protons of the binding fragment.

  • Data Analysis:

    • Process the NMR data using appropriate software.

    • Analyze the STD difference spectrum. The presence of signals corresponding to this compound indicates binding to the target protein.

Protocol 2: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that allows for the real-time detection of binding events and can provide kinetic information about the interaction.[12][13][14][15][16]

Objective: To confirm binding and determine the affinity and kinetics of this compound binding to the target protein.

Materials:

  • Target protein

  • This compound

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low immobilization density to minimize mass transport effects.

    • A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., 1 µM to 100 µM).

    • Inject the fragment solutions over the protein and reference flow cells at a constant flow rate.

    • Monitor the change in response units (RU) over time.

  • Data Analysis:

    • Subtract the reference flow cell data from the protein flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 3: X-ray Crystallography Screening

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-based drug design.[17][18][19][20]

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Materials:

  • Crystals of the target protein

  • This compound

  • Soaking buffer (a solution that maintains crystal integrity)

  • Cryoprotectant

  • Synchrotron X-ray source

Procedure:

  • Crystal Soaking:

    • Soak the protein crystals in a solution of the soaking buffer containing a high concentration of this compound (e.g., 1-10 mM) for a defined period (minutes to hours).

  • Cryo-cooling:

    • Briefly transfer the soaked crystal to a cryoprotectant solution before flash-cooling in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Analyze the electron density maps to identify the binding pose of the fragment.

Hit-to-Lead Optimization Strategies

Once this compound is validated as a hit, the next phase is to optimize its affinity and selectivity through chemical modifications.[21][22][23] The bromine atom is the key to this process, enabling a variety of established cross-coupling reactions.

Optimization_Pathways cluster_reactions Chemical Elaboration via Cross-Coupling Start This compound (Validated Hit) Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Vector for Growth Buchwald Buchwald-Hartwig Amination (Amines) Start->Buchwald Vector for Growth Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Vector for Growth Optimized_Leads Optimized Lead Compounds Suzuki->Optimized_Leads Improved Affinity/ Selectivity Buchwald->Optimized_Leads Improved Affinity/ Selectivity Sonogashira->Optimized_Leads Improved Affinity/ Selectivity

Caption: Hit-to-Lead Optimization Pathways.

The primary strategies for elaborating the this compound scaffold include:

  • Fragment Growing: This involves adding chemical moieties to the fragment to make additional interactions with the protein target.[22]

    • Suzuki Coupling: The bromine atom can be readily reacted with a wide range of aryl and heteroaryl boronic acids to introduce new substituents that can probe adjacent pockets on the protein surface.

    • Buchwald-Hartwig Amination: This reaction allows for the introduction of various amine-containing groups, which can form new hydrogen bonds or ionic interactions.

    • Sonogashira Coupling: The introduction of alkynes can be used to extend the fragment into new regions of the binding site.

  • Fragment Merging: If other fragments are found to bind in overlapping or adjacent sites, a new molecule can be designed that incorporates the key features of both fragments.[22]

  • Fragment Linking: If two fragments bind to distinct, nearby sites, they can be connected with a chemical linker to create a single, higher-affinity molecule.[22]

Conclusion

This compound represents a valuable and versatile starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, combined with the synthetic tractability afforded by the bromine handle, provide a clear path for hit-to-lead optimization. The detailed protocols and strategic workflows presented in this application note offer a robust framework for researchers to effectively utilize this fragment in their drug discovery efforts against a range of challenging protein targets.

References

  • MDPI. N,N-Diethyl-3-methylbenzamide. [Link]

  • Li, Q. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 180. [Link]

  • Peng, J. W. (2015). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in molecular biology (Clifton, N.J.), 1263, 131–152. [Link]

  • PubChem. This compound. [Link]

  • de Souza, L. G., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 85. [Link]

  • Blundell, T. L., et al. (2006). Crystallographic fragment screening. Trends in Biochemical Sciences, 31(8), 434-441. [Link]

  • Renaud, J., et al. (2016). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 7(2), 148-153. [Link]

  • Krieger, J., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4295. [Link]

  • Divia, A. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Diva-Portal.org. [Link]

  • Charles River. (2022). Do 19F NMR fragment screening libraries for FBDD incorporate the latest trends in library design? [Link]

  • American Chemical Society. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • ChemRxiv. (2025). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. [Link]

  • MDPI. (2021). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]

  • MedCrave online. (2017). Using fragment based drug discovery to target epigenetic regulators in cancer. [Link]

  • ResearchGate. Different hit-to-lead optimization strategies (fragment growing,... [Link]

  • Evotec. Crystallographic Fragment Screening Services. [Link]

  • PubChem. 4-Bromo-N,N-diisopropylbenzamide. [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]

  • Excelra. Hit to Lead Optimization in Drug Discovery. [Link]

  • Diamond Light Source. Crystallographic Fragment Screening. [Link]

  • National Institutes of Health. (2010). Fragment Screening by Surface Plasmon Resonance. [Link]

  • Cambridge Healthtech Institute. (2024). Fragment-Based Drug Discovery. [Link]

  • YouTube. (2023). Best Practices for Hit-to-Lead - Case Study: HSD17B13. [Link]

  • Cresset. (2021). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. [Link]

  • ResearchGate. (2025). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. [Link]

  • ResearchGate. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. [Link]

  • Frontiers. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. [Link]

  • YouTube. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. [Link]

  • Technology Networks. (2022). Fragment-Based Approach To Enhance Drug Discovery Productivity. [Link]

  • NMX Research and Solutions. Fragment Screening Library. [Link]

Sources

Technical Application Note: N,N-Diisopropyl-4-bromo-3-methylbenzamide in Kinase Inhibitor Design

[1]

Executive Summary

This compound (DIBMB) is a specialized aryl halide scaffold used to construct the "tail" regions of bi-aryl kinase inhibitors.[1] Its structural value lies in the orthogonal reactivity of its three functional motifs:

  • Aryl Bromide (C4): A high-fidelity handle for Lithium-Halogen exchange or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • N,N-Diisopropyl Amide (C1): A robust "masked" carboxylic acid. The steric bulk of the diisopropyl group prevents nucleophilic attack during upstream synthesis and directs regioselective lithiation (DoM) if required.

  • Methyl Group (C3): Provides essential hydrophobic contacts within the kinase allosteric pocket (often the "gatekeeper" or solvent-front region) and restricts rotational freedom of the final drug molecule.

This guide provides validated protocols for converting DIBMB into boronic acid intermediates and coupling it with heteroaryl kinase cores.

Chemical Profile & Structural Logic[1]

PropertySpecification
Chemical Name This compound
CAS Number 52010-31-8
Molecular Formula C₁₄H₂₀BrNO
Molecular Weight 298.22 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, DMF, Toluene; Insoluble in Water
Key Reactivity C4-Br (Li-Hal Exchange, Pd-Coupling); C2/C6-H (Directed Ortho Metalation)
Structural Utility in Drug Design

In kinase inhibitors (e.g., p38 MAPK, B-Raf, VEGFR inhibitors), the benzamide moiety often occupies the solvent-exposed region or the allosteric pocket .

  • The "Masking" Strategy: The diisopropyl amide is extremely stable to hydrolysis (basic and acidic) and reduction. This allows chemists to perform harsh transformations on the C4-Br position without affecting the amide.

  • Late-Stage Hydrolysis: Once the complex bi-aryl core is assembled, the amide can be hydrolyzed (using harsh acidic conditions or nitrosylation methods) to reveal a benzoic acid, which can then be derivatized into the final pharmacophore (e.g., a specific amide or ester).

Experimental Protocols

Protocol A: Synthesis of the Pinacol Boronate Ester (Miyaura Borylation)

Target: Conversion of DIBMB into a nucleophilic coupling partner for attaching to kinase hinge-binding heterocycles (e.g., chloropyrimidines, iodoindazoles).

Rationale: The pinacol ester is more stable than the free boronic acid and easier to purify on silica.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Reagent: Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: Potassium Acetate (KOAc, 3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)[1]

Step-by-Step Procedure:

  • Setup: In a dried reaction vial equipped with a magnetic stir bar, combine DIBMB (1.0 g, 3.35 mmol), B₂pin₂ (0.94 g, 3.69 mmol), and KOAc (0.99 g, 10.1 mmol).

  • Inert Atmosphere: Purge the vial with Nitrogen (N₂) or Argon for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (137 mg, 0.17 mmol) and immediately add anhydrous 1,4-Dioxane (10 mL). Cap the vial tightly.

  • Reaction: Heat the block to 90°C for 4–12 hours. Monitor by LC-MS (Target mass: [M+H]⁺ = 346.2 for the ester; note that boronic esters often ionize poorly or hydrolyze to the acid [M+H]⁺ = 264.1 on the column).

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient 0→30%).

    • Note: The bulky amide makes the product move well on silica.

  • Yield: Expect 75–90% of a white solid.

Protocol B: Lithium-Halogen Exchange (Low-Temperature Functionalization)

Target: Generation of the C4-Aryl Lithium species for reaction with electrophiles (e.g., DMF to form the aldehyde, or CO₂ to form the acid).

Rationale: The bulky diisopropyl amide prevents "Directed Ortho Metalation" (DoM) at the C2 position if the reaction is kept cold and the exchange is fast. Bromine-Lithium exchange is kinetically faster than deprotonation.[1]

Reagents:

  • Substrate: DIBMB (1.0 equiv)

  • Reagent: n-Butyllithium (1.1 equiv, 2.5 M in hexanes)[1]

  • Electrophile: DMF (Dimethylformamide, 1.5 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add DIBMB (500 mg, 1.68 mmol) and THF (8 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Exchange: Add n-BuLi (0.74 mL, 1.85 mmol) dropwise over 5 minutes. The solution may turn yellow/orange. Stir at -78°C for 30 minutes.

    • Critical Check: Do not let the temperature rise, or the lithium species may attack the amide (self-reaction) or isomerize.

  • Quench: Add anhydrous DMF (0.2 mL, 2.5 mmol) dropwise. Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc.

  • Result: This yields the 4-Formyl-3-methyl-N,N-diisopropylbenzamide , a key intermediate for reductive amination strategies.[1]

Strategic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this building block.

DIBMB_Workflowcluster_legendReaction ClassStartN,N-Diisopropyl-4-bromo-3-methylbenzamide(Starting Material)Li_IntAryl-Lithium Species(Transient at -78°C)Start->Li_Intn-BuLi, THF, -78°C(Li-Hal Exchange)BoronatePinacol Boronate Ester(Suzuki Precursor)Start->BoronatePd(dppf)Cl2, B2pin2KOAc, 90°CAldehyde4-Formyl Derivative(Reductive Amination Handle)Li_Int->AldehydeQuench with DMFBiarylBi-Aryl Kinase Core(Inhibitor Scaffold)Boronate->BiarylSuzuki Coupling(Ar-Cl Heterocycle)Pd-CatalysisPd-CatalysisOrganolithiumOrganolithium

Figure 1: Divergent synthetic pathways for this compound, highlighting the critical split between Palladium-catalyzed borylation and Lithium-mediated functionalization.[1][2][3][4][5][6][7][8]

Case Study: Synthesis of a p38 MAPK Inhibitor Analog

Context: Many p38 MAP kinase inhibitors utilize a 3-methylbenzamide motif coupled to a heteroaryl core (e.g., a pyrazole or triazole). The methyl group twists the biaryl bond, forcing the molecule into a conformation that fits the ATP-binding pocket's hydrophobic region.

Experimental Flow:

  • Borylation: DIBMB is converted to its pinacol ester (as per Protocol A).

  • Coupling: The boronate (1.0 equiv) is coupled with 4-chloro-1-methyl-1H-pyrazole (1.0 equiv) using Pd(PPh₃)₄ and Na₂CO₃ in DME/Water.[1]

  • Outcome: The bulky diisopropyl amide remains intact during the coupling.

  • Final Step: The amide is hydrolyzed (using 6N HCl at reflux for 48h) to the carboxylic acid, which is then coupled to a solubilizing amine (e.g., morpholine) to generate the final bioactive compound.

Why use DIBMB instead of the simple acid? Direct coupling of 4-bromo-3-methylbenzoic acid is often plagued by catalyst poisoning (due to the free acid) or solubility issues.[1] The diisopropyl amide acts as a perfect "protecting group" that improves solubility in organic solvents (Dioxane, Toluene) and prevents catalyst deactivation.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." The Journal of Organic Chemistry, 60(23), 7508-7510. Link

  • GSK Intellectual Property. (2010). "Benzamide Derivatives as Kinase Inhibitors." World Intellectual Property Organization, WO2010145196. (Representative patent illustrating benzamide scaffolds in kinase drug discovery). Link

Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for the Functionalization of N,N-Diisopropyl-4-bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Substituted Benzamides

Substituted benzamide scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional organic materials.[1] The molecule N,N-Diisopropyl-4-bromo-3-methylbenzamide is a valuable building block, combining several key features for targeted synthesis. The diisopropylamide group provides steric bulk and influences the molecule's electronic properties and solubility, which can be crucial for modulating pharmacokinetic profiles in drug candidates.[2] The bromine atom at the 4-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, while the methyl group at the 3-position provides a subtle electronic and steric perturbation that can be exploited for fine-tuning molecular interactions.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent the gold standard for forming carbon-carbon (C-C) bonds in modern organic synthesis.[3][4] This reaction's broad functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool for introducing molecular diversity.[5]

This document provides a comprehensive, field-proven protocol for the functionalization of this compound via a Suzuki-Miyaura cross-coupling reaction. It delves into the mechanistic rationale behind the procedural steps, ensuring that researchers can not only replicate the results but also adapt the methodology for different substrates and desired outcomes.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the coupling of an organohalide (in this case, our bromobenzamide) with an organoboron species (typically a boronic acid or ester) using a palladium catalyst and a base.[6] The reaction proceeds through a well-established catalytic cycle, which is fundamental to understanding and troubleshooting the experiment.

The Causality of the Catalytic Cycle:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst complex reacting with the aryl bromide. The C-Br bond is cleaved, and the palladium atom inserts itself, forming a Pd(II) intermediate. This is often the rate-determining step.[7]

  • Transmetalation: For this step to occur, the organoboron species must be activated by a base.[8] The base (e.g., K₂CO₃, K₃PO₄) reacts with the boronic acid to form a more nucleophilic boronate species. This boronate then transfers its organic group (Ar') to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups (the benzamide and the newly transferred Ar') on the palladium center are now suitably positioned to couple. They are eliminated from the palladium, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[6]

Suzuki_Miyaura_Cycle pd0 Active Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_intermediate Ar-Pd(II)-Br Intermediate oxidative_addition->pdi_intermediate transmetalation Transmetalation pdi_intermediate->transmetalation diorgano_intermediate Ar-Pd(II)-Ar' Intermediate transmetalation->diorgano_intermediate reductive_elimination Reductive Elimination diorgano_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-Br (Benzamide) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Detailed Experimental Protocol

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Equipment

Reagents:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) Acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • 1,4-Dioxane or Toluene/Ethanol mixture (anhydrous)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for eluent

Equipment:

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon manifold with Schlenk line)

  • Septa

  • Syringes and needles

  • Heating mantle or oil bath with temperature control

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for workup (separatory funnel, beakers, flasks)

  • Column chromatography setup

Reagent Quantities (Example Reaction)

This table provides quantities for a representative 0.5 mmol scale reaction. Adjustments should be made based on the specific molecular weights of the reagents used.

ReagentM.W. ( g/mol )EquivalentsAmount (mg)Moles (mmol)
This compound298.221.0149.10.5
Phenylboronic Acid121.931.273.20.6
Pd(OAc)₂224.500.02 (2 mol%)2.20.01
PPh₃262.290.08 (8 mol%)10.50.04
K₂CO₃138.212.0138.21.0
1,4-Dioxane/H₂O (4:1 v/v)--5 mL-

Note: If using Pd(PPh₃)₄, a single component (2-5 mol%) is sufficient without additional PPh₃.

Step-by-Step Procedure

Experimental_Workflow setup 1. Reaction Setup (Flask, Stir Bar, Condenser) add_solids 2. Add Solids (Benzamide, Boronic Acid, Base, Catalyst) setup->add_solids inert_atm 3. Inert Atmosphere (Evacuate & Refill with N₂/Ar) add_solids->inert_atm add_solvents 4. Add Solvents (Degassed Dioxane/Water) inert_atm->add_solvents heating 5. Heat & Stir (e.g., 80-100 °C, 4-16 h) add_solvents->heating monitoring 6. Monitor Progress (TLC / GC-MS) heating->monitoring monitoring->heating Continue if incomplete workup 7. Aqueous Work-up (Quench, Extract, Wash, Dry) monitoring->workup Proceed if complete purify 8. Purification (Concentrate & Column Chromatography) workup->purify characterize 9. Characterization (NMR, MS, etc.) purify->characterize

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Expert Insight: Adding the solid reagents first under air is convenient. The catalyst is often added last to minimize its exposure to air before the inert atmosphere is established.

  • Catalyst Addition: Briefly remove the condenser, add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., PPh₃), and immediately seal the flask with a septum.

    • Expert Insight: For air-sensitive pre-catalysts or ligands, this step should be performed under a positive pressure of inert gas. Pd(OAc)₂ is a pre-catalyst that is reduced in situ to the active Pd(0) species.

  • Establish Inert Atmosphere: Connect the flask to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

    • Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, arresting the catalytic cycle. Thorough degassing is critical for reproducible, high-yielding reactions.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of 1,4-Dioxane and 1 mL of water) via syringe through the septum.[5]

    • Expert Insight: The water in the solvent mixture is crucial for dissolving the inorganic base (K₂CO₃) and facilitating the formation of the active boronate species.

  • Reaction Execution: Lower the flask into a preheated oil bath (typically 80-110 °C) and stir vigorously.[3]

    • Causality: Heating provides the necessary activation energy for the oxidative addition and other steps in the cycle. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.

  • Monitoring: Monitor the reaction's progress by TLC (stain with potassium permanganate or view under UV light) or by taking small aliquots for GC-MS analysis.[3] The reaction is typically complete within 4-16 hours.

  • Aqueous Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by adding deionized water (~20 mL) and transfer the mixture to a separatory funnel.[3][5]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).[5] Combine the organic layers.

    • Expert Insight: The product is expected to be in the organic phase. Performing multiple extractions ensures complete recovery.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[3][5]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling:

    • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust.[9]

    • Organic solvents like 1,4-dioxane and toluene are flammable and toxic. Handle only in a fume hood and keep away from ignition sources.[10]

    • Bases like potassium carbonate can be irritating. Avoid contact with skin and eyes.[11]

  • Procedure Precautions:

    • Ensure the inert atmosphere setup is secure to prevent air from entering the reaction.

    • Use a blast shield when working with reactions under vacuum or pressure.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, according to institutional and local environmental regulations.

References

  • Stenfors, B., Staples, R. J., Biros, S., & Ngassa, F. N. (2020). Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 7), 1018–1021. Retrieved from [Link]

  • Google Patents. (2013). CN102875385A - Synthesis method of N, N-diisopropylethylamine.
  • Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5649. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Isopropyl 4-bromo-3-methylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-N,N-diisopropylbenzamide. Retrieved from [Link]

  • Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 59(26), 8151–8156. Retrieved from [Link]

  • Gujjar, K. C., et al. (2008). Palladium-catalyzed cross-coupling of N-benzenesulfonyl-3,4-dibromopyrrole and its application to the total syntheses of lamellarins. Tetrahedron, 64(25), 5918-5929. Retrieved from [Link]

  • Jutand, A. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 11481-11499. Retrieved from [Link]

  • Vantourout, J. C., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 606-613. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2012). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. Retrieved from [Link]

  • Al-Masri, M. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 12(11), 1361. Retrieved from [Link]

  • ResearchGate. (2011). 4-Bromo-N-(diisopropoxyphosphoryl)benzamide. Retrieved from [Link]

  • Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Angewandte Chemie International Edition, 45(17), 2771-2775. Retrieved from [Link]

  • ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

Sources

Application Note: Purification Strategies for N,N-Diisopropyl-4-bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

N,N-Diisopropyl-4-bromo-3-methylbenzamide (CAS: 52010-31-8) is a critical pharmacophore intermediate.[1][2] Its structural value lies in the aryl bromide motif—a "handle" for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig)—and the diisopropyl amide moiety, which provides metabolic stability and steric direction.[1][2]

Achieving high purity (>98%) is non-negotiable for this compound.[2] Residual impurities, particularly unreacted amines or free carboxylic acids, can coordinate with Pd-catalysts in subsequent steps, drastically reducing turnover numbers (TON) and yield.

Chemical Profile[2][3][4][5][6][7][8][9][10][11]
  • Molecular Weight: 298.22 g/mol [2]

  • Physical State: Viscous oil tending toward crystalline solid upon standing or trituration.[2]

  • Lipophilicity: High (LogP predicted > 3.5 due to greasy isopropyl groups).[2]

  • Key Impurities:

    • Diisopropylamine (DIPA):[1][2][3] Starting material, catalyst poison.[2]

    • 4-Bromo-3-methylbenzoic acid:[1][2] Hydrolysis byproduct/unreacted starting material.[2]

Core Purification Workflows

The purification strategy relies on the "Divide and Conquer" principle based on pKa differences.[2] Since the product is a neutral amide, we can aggressively wash away acidic and basic impurities before resorting to chromatography or crystallization.[2]

Workflow Logic Diagram

PurificationWorkflow Start Crude Reaction Mixture (DCM or EtOAc Solution) AcidWash Acidic Wash (1M HCl) Target: Remove Diisopropylamine Start->AcidWash Step 1 BaseWash Basic Wash (Sat. NaHCO3) Target: Remove Benzoic Acid AcidWash->BaseWash Step 2: Org Layer OrganicLayer Neutral Organic Layer (Contains Product + Neutrals) BaseWash->OrganicLayer Step 3: Dry & Conc. Decision Physical State Check OrganicLayer->Decision Cryst Method A: Recrystallization (Hexanes/EtOAc) Decision->Cryst If Solid/Semi-Solid Chrom Method B: Flash Chromatography (Silica Gel) Decision->Chrom If Oil/Complex Mix Final Pure Product (>98% HPLC) Cryst->Final Chrom->Final

Figure 1: Logical flow for the isolation of neutral benzamides, prioritizing chemical washes (extraction) followed by physical separation.

Detailed Experimental Protocols

Method A: Reactive Extraction (The "Work-Up")

Primary purification step.[1][2] Essential for all batches.

Principle: The amide bond is non-basic and non-acidic under mild conditions.[2]

  • Impurity 1 (Amine): Diisopropylamine (

    
    ).[1][2] In 1M HCl, it protonates to an ammonium salt (
    
    
    
    ), becoming water-soluble.[1][2]
  • Impurity 2 (Acid): 4-Bromo-3-methylbenzoic acid (

    
    ).[1][2] In NaHCO
    
    
    
    , it deprotonates to a carboxylate salt (
    
    
    ), becoming water-soluble.[1][2]

Protocol:

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2] A ratio of 10 mL solvent per gram of theoretical yield is recommended.[2]

  • Acid Wash: Transfer to a separatory funnel. Wash twice with 1.0 M HCl (1:1 vol/vol relative to organic phase).[2]

    • Validation: Check the aqueous layer pH.[2] It must remain < 2.

  • Base Wash: Wash the organic phase twice with Saturated Aqueous NaHCO

    
     .[2]
    
    • Caution: Gas evolution (CO

      
      ) will occur.[2][4] Vent funnel frequently.
      
  • Brine Wash & Dry: Wash once with saturated brine to remove trapped water.[2] Dry over anhydrous Na

    
    SO
    
    
    
    (Sodium Sulfate) for 15 minutes.
  • Concentration: Filter and evaporate solvent under reduced pressure (Rotavap) at 40°C.

Method B: Recrystallization / Trituration

Best for: Large scale (>10g) batches where the product solidifies.[2]

Solvent System:

  • Solvent A (Good Solvent): Ethyl Acetate (EtOAc) or Isopropanol (IPA).[1][2]

  • Solvent B (Anti-Solvent): Hexanes or Heptane.[2]

Protocol:

  • Dissolution: Dissolve the crude solid in the minimum amount of hot EtOAc (approx. 60°C).

  • Precipitation: Slowly add Hexanes dropwise to the hot solution until a faint turbidity (cloudiness) persists.

  • Clarification: Add a few drops of EtOAc to clear the solution.[2]

  • Cooling: Remove from heat. Let it cool to room temperature undisturbed for 2 hours. Then, place in a fridge (4°C) for 12 hours.

  • Collection: Filter the white crystalline solid. Wash the cake with cold Hexanes (0°C).

  • Drying: Dry under high vacuum to remove trapped solvent lattice.[2]

Method C: Flash Column Chromatography

Best for: High purity requirements (>99.5%) or if the product remains an oil.[2]

Stationary Phase: Silica Gel (40–63 µm, 60 Å).[2] Mobile Phase: Hexanes / Ethyl Acetate Gradient.[2]

StepSolvent Ratio (Hex:EtOAc)Column Volume (CV)Purpose
1 100 : 02 CVColumn Equilibration
2 95 : 53 CVElute non-polar impurities
3 90 : 10 to 80 : 2010 CVElute Product (Target Zone)
4 50 : 503 CVFlush polar byproducts

Note: The diisopropyl groups make the compound relatively non-polar compared to less substituted amides.[2] Expect elution around 10-20% EtOAc.[1][2]

Quality Control & Validation

Before releasing the batch for downstream synthesis, validate purity using these parameters.

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).[2]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 50% B to 95% B over 10 minutes. (High organic start due to lipophilicity).[2]

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amide bond).[2]

1H NMR Diagnostic Signals

Use NMR to detect invisible impurities like grease or residual solvents.[2]

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityDiagnostic Value
Aromatic H 7.0 - 7.6MultipletCore structure confirmation.[1][2]
Isopropyl CH ~3.5 - 3.8Broad SeptetRestricted rotation characteristic of tertiary amides.[1][2]
Isopropyl CH

1.1 - 1.5DoubletsHigh intensity; confirm integration (12H total).[1][2]
Ar-CH

~2.4SingletConfirm methyl group integrity.

References

  • General Amide Synthesis & Purification

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.[2] Link[1][2]

  • Specific Analog Purification (DEET & Benzamides)

    • Wang, Y., et al. (2021).[2][5] A new method for the synthesis of N,N-diethyl-m-methylbenzamide.[1][2][5] Revista Cubana de Medicina Militar.

  • Compound Data & Properties

    • PubChem CID 46738685 (this compound).[1][2] Link[1][2][6]

  • Chromatography Guidelines

    • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution.[2] The Journal of Organic Chemistry, 43(14), 2923-2925. Link[1][2]

Sources

Application Note: Cross-Coupling Protocols for N,N-Diisopropyl-4-bromo-3-methylbenzamide

[1]

Strategic Analysis & Substrate Profile

N,N-Diisopropyl-4-bromo-3-methylbenzamide represents a classic "privileged scaffold" in drug discovery, particularly for kinase inhibitors and GPCR modulators.[1] However, its utility is gated by specific structural challenges that defeat generic coupling protocols.[2]

The Steric-Electronic Matrix

Successful functionalization requires navigating two competing structural features:

  • The Ortho-Methyl Blockade (Pos. 3): The methyl group adjacent to the bromine atom (C3) creates significant steric pressure.[2] Standard ligands (e.g., PPh3, dppf) often fail to facilitate the oxidative addition or, more critically, the transmetalation step due to this bulk.[2]

  • The Para-Amide Anchor (Pos. 1): The N,N-diisopropyl amide is electronically withdrawing but sterically distal.[2] While it activates the ring for oxidative addition (lowering the barrier slightly compared to toluene), its primary role is as a robust, non-labile directing group.[2] It will not interfere with the catalyst but ensures high stability against hydrolysis.[2]

Scientist’s Verdict: This substrate requires bulky, electron-rich phosphine ligands (Buchwald-type) that form a "glove-like" active species, facilitating entry into the crowded C4-Br bond while preventing catalyst aggregation.[1][2]

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[1][2][3]

Objective: Coupling with aryl/heteroaryl boronic acids. Challenge: Preventing protodeboronation of the partner while forcing reactivity at the hindered C4 position.

Recommended System: The SPhos/Pd(OAc)₂ Paradigm

We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .[1][2] Its methoxy groups provide hemilabile coordination, stabilizing the Pd(0) species, while the cyclohexyl groups force the reductive elimination of the bulky product.[2]

Step-by-Step Protocol
  • Reagent Prep:

    • Substrate: 1.0 equiv (this compound)[1][2]

    • Boronic Acid: 1.2 – 1.5 equiv[1][2]

    • Catalyst: Pd(OAc)₂ (1–2 mol%) + SPhos (2–4 mol%)[2]

      • Note: Pre-complexed XPhos Pd G2 can be substituted for higher turnover.[2]

    • Base: K₃PO₄ (3.0 equiv, finely ground)[2]

    • Solvent: Toluene/Water (10:[2]1) or 1,4-Dioxane/Water (4:1)[1][2]

  • Execution:

    • Charge a reaction vial with the aryl bromide, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[2]

    • Seal and purge with Argon/Nitrogen for 5 minutes (Sparging is critical; oxygen kills the active monomeric Pd species).[2]

    • Add degassed solvent via syringe.[2]

    • Heat to 80–100 °C for 4–12 hours.

    • Monitoring: The ortho-methyl group slows kinetics.[1][2] Do not quench before 4 hours even if TLC looks static initially.

  • Workup:

    • Dilute with EtOAc, wash with water and brine.[2] The amide functionality makes the product lipophilic; ensure thorough extraction.[2]

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[1][2]

Objective: Installation of primary or secondary amines. Challenge: The ortho-methyl group strongly disfavors the amine approach (reductive elimination step).[2]

Recommended System: The BrettPhos/RuPhos Advantage

For primary amines, BrettPhos is superior.[2] For secondary amines or sterically demanding anilines, RuPhos is the ligand of choice due to its specific geometry designed to accommodate ortho-substituents.[2]

Step-by-Step Protocol
  • Reagent Prep:

    • Substrate: 1.0 equiv

    • Amine: 1.2 equiv[1]

    • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (1–3 mol%)[2]

      • Why G3 Precatalysts? They ensure rapid activation at lower temperatures, preventing substrate decomposition.[2]

    • Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv) for base-sensitive substrates.[1][2]

    • Solvent: tert-Amyl alcohol (optimal for high T) or 1,4-Dioxane.[1][2]

  • Execution:

    • Inside a glovebox or under strict Schlenk conditions, combine catalyst, substrate, and base.[2]

    • Add amine and solvent.[2][3][4]

    • Heat to 90–110 °C .

    • Critical Check: If using NaOtBu, ensure the substrate's amide group is stable (the diisopropyl group is generally resistant to base-mediated hydrolysis, unlike methyl esters).[2]

Protocol C: Miyaura Borylation (Conversion to Boronate)[2]

Objective: Converting the bromide to a Bpin ester for reverse-coupling.

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3 mol%)[2]

  • Reagent: Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv)[2]

  • Base: KOAc (3.0 equiv) — Crucial: Use weak base to prevent deborylation.[2]

  • Solvent: DMSO or 1,4-Dioxane (dry).[2]

  • Temp: 80 °C.

  • Note: The ortho-methyl group stabilizes the resulting boronate against protodeboronation compared to non-hindered analogs.[2]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for ligand selection based on the coupling partner, specifically tailored for the ortho-methyl steric constraint.

CouplingLogicStartSubstrate: this compoundDecisionTarget Transformation?Start->DecisionSuzukiC-C Bond (Suzuki)Decision->Suzuki Biaryl SynthesisBuchwaldC-N Bond (Buchwald)Decision->Buchwald AminationBorylationC-B Bond (Miyaura)Decision->Borylation Boronate InstallSuzuki_CondLigand: SPhos or XPhosBase: K3PO4Solvent: Tol/H2OSuzuki->Suzuki_CondBuchwald_TypeAmine Type?Buchwald->Buchwald_TypeBoryl_CondCat: Pd(dppf)Cl2Reagent: B2pin2Base: KOAcBorylation->Boryl_CondPrimaryPrimary AmineUse: BrettPhosBuchwald_Type->PrimarySecondarySecondary/Aryl AmineUse: RuPhosBuchwald_Type->Secondary

Caption: Ligand selection strategy for 4-bromo-3-methylbenzamide derivatives based on steric demands of the coupling partner.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (<20%) Oxidative addition failure due to sterics.[1][2]Switch to XPhos Pd G2 or Pd(tBu₃P)₂ .[2] Increase Temp to 110°C.
Protodeboronation Unstable boronic acid partner.[1][2]Switch base to K₂CO₃ or KF .[2] Lower water ratio (use Dioxane/H₂O 10:1).[2]
Reduction (Ar-Br → Ar-H) Hydride source in solvent or excessive heating.[1][2]Ensure solvent is anhydrous (for Buchwald).[2] Switch solvent from alcohol to Toluene.[2]
Pd Black Precipitation Catalyst decomposition / Ligand dissociation.[1][2]Add 10% excess ligand relative to Pd.[2] Ensure rigorous O₂ exclusion.

References

  • BenchChem. (n.d.).[2] 4-Bromo-N,N-diisopropylbenzamide Product Description. Retrieved from [2]

  • Barder, T. E., et al. (2005).[2] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2] (Foundational text on SPhos/XPhos for hindered substrates).

  • Surry, D. S., & Buchwald, S. L. (2008).[2] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. (Definitive guide on RuPhos/BrettPhos selection).

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 3616988, 4-Bromo-N,N-diisopropylbenzamide. Retrieved from [2]

application of N,N-Diisopropyl-4-bromo-3-methylbenzamide in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Functionalization of N,N-Diisopropyl-4-bromo-3-methylbenzamide

Executive Summary

This compound (CAS 52010-31-8) is not merely a building block; it is a bifunctional command scaffold for regioselective aromatic substitution.[1] Its value lies in the orthogonal reactivity between its two primary functional handles:

  • The Aryl Bromide (C4): A classic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • The Diisopropyl Amide (C1): A powerful, sterically hindered Directed Metalation Group (DMG) that enables Directed Ortho Metalation (DoM).

This guide details the specific protocols to exploit these handles selectively. We address the critical "chemoselectivity conflict" where the choice of base (n-BuLi vs. LDA) dictates whether the molecule undergoes Lithium-Halogen Exchange or Directed Deprotonation.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11]

PropertyData
IUPAC Name 4-bromo-N,N-diisopropyl-3-methylbenzamide
CAS Number 52010-31-8
Molecular Formula C₁₄H₂₀BrNO
Molecular Weight 298.22 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Key Hazard Skin/Eye Irritant (H315, H319); Handle under inert atmosphere

Mechanistic Analysis: The Divergent Pathways

The utility of this scaffold rests on controlling the reactivity of the organolithium intermediate. The N,N-diisopropyl amide is a "Tier 1" DMG, capable of coordinating lithium to direct deprotonation. However, the C4-Bromine is susceptible to Lithium-Halogen exchange.[1][2]

  • Pathway A (Kinetic Exchange): Use of nucleophilic bases (e.g., n-BuLi) typically results in Li-Halogen exchange at C4, expelling the bromine.

  • Pathway B (Directed Metalation): Use of non-nucleophilic, bulky bases (e.g., LDA, LiTMP) favors deprotonation at C6 (ortho to the amide) while leaving the bromine intact.

Note on Regiochemistry: The C2 position (between the amide and methyl) is sterically occluded. DoM occurs almost exclusively at C6 .

G Start N,N-Diisopropyl- 4-bromo-3-methylbenzamide nBuLi Reagent: n-BuLi (Nucleophilic Base) Start->nBuLi LDA Reagent: LDA (Non-Nucleophilic Base) Start->LDA Exchange Li-Halogen Exchange (C4) (Br is lost) nBuLi->Exchange -78°C, THF DoM Directed Ortho Metalation (C6) (Br remains intact) LDA->DoM -78°C, THF ProdA Product A: C4-Functionalized (Suzuki/Electrophile) Exchange->ProdA + Electrophile (E+) ProdB Product B: C6-Functionalized (Trisubstituted Arene) DoM->ProdB + Electrophile (E+)

Figure 1: Divergent reactivity map. Selection of the base determines whether the Bromine is lost (Exchange) or retained (DoM).

Application Protocols

Protocol A: C4-Functionalization via Suzuki-Miyaura Coupling

Objective: To couple the aryl bromide with a boronic acid, creating a biaryl scaffold (common in kinase inhibitor synthesis) while retaining the amide for later modification.

Reagents:

  • Substrate: 1.0 equiv (298 mg, 1.0 mmol)

  • Boronic Acid (R-B(OH)₂): 1.2 equiv

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)[1]

  • Base: K₂CO₃ (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (5 mL)

Step-by-Step:

  • Inert Setup: Charge a microwave vial or Schlenk flask with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen (3 cycles).

  • Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.

  • Reaction: Heat to 90°C for 12–16 hours (or 110°C for 30 min in microwave).

  • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.5) should disappear.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[3]

  • Purification: Flash chromatography on silica gel.

Expert Insight: The bulky diisopropyl amide protects the C1 position from hydrolysis during the basic Suzuki conditions, ensuring high chemoselectivity.

Protocol B: C6-Regioselective Functionalization via DoM

Objective: To introduce an electrophile (E⁺) at the C6 position without disturbing the C4-Bromine. This requires the "Orthogonal Lithiation" strategy.[4]

Reagents:

  • Substrate: 1.0 equiv (1.0 mmol)

  • Base: LDA (Lithium Diisopropylamide), 1.2 equiv (freshly prepared or commercial 2.0 M).

    • Critical: Do NOT use n-BuLi directly on the substrate.

  • Electrophile: DMF (for aldehyde), MeI (for methyl), or I₂ (for iodide).

  • Solvent: Anhydrous THF (10 mL).

Step-by-Step:

  • Base Preparation (if making fresh): In a flame-dried flask under Argon, add diisopropylamine (1.3 equiv) to THF at -78°C. Add n-BuLi (1.2 equiv) dropwise. Stir 30 min at 0°C, then cool back to -78°C.

  • Metalation: Dissolve the substrate in THF (2 mL) and add dropwise to the LDA solution at -78°C .

    • Time: Stir for 45–60 minutes. The solution often turns a distinct yellow/orange color, indicating the formation of the ortho-lithio species.

  • Trapping: Add the electrophile (e.g., DMF, 1.5 equiv) neat or in THF solution rapidly.

  • Warming: Allow the reaction to stir at -78°C for 30 min, then slowly warm to room temperature over 2 hours.

  • Quench: Add saturated NH₄Cl solution.

  • Validation:

    • If E⁺ = D₂O (Deuterium quench), NMR should show loss of the C6 proton (doublet becoming singlet or integration drop).

    • Self-Check: If the Bromine is missing in the product, the temperature was too high or the base was nucleophilic (Li-Halogen exchange occurred).[2]

Synthesis of the Building Block

If the specific amide is not in stock, it is synthesized from the commercially available 4-bromo-3-methylbenzoic acid .[1]

Workflow:

  • Activation: Reflux 4-bromo-3-methylbenzoic acid in Thionyl Chloride (SOCl₂) with a drop of DMF (cat.) for 2 hours. Remove excess SOCl₂ in vacuo.

  • Amidation: Dissolve the resulting acid chloride in DCM (0°C). Add Diisopropylamine (2.2 equiv) dropwise. The second equivalent acts as an HCl scavenger (or use Et₃N).

  • Isolation: Wash with 1M HCl (to remove excess amine) and NaHCO₃. Recrystallize from Hexanes/EtOAc.

References

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. "Directed ortho metalation.[5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 1990, 90(6), 879–933. Link

    • Note: The seminal review establishing the hierarchy of DMGs (Amide > Methoxy).
  • Lithium-Halogen Exchange vs.

    • Leroux, F., Schlosser, M., et al. "The Halogen/Metal Exchange of Bromo- and Iodoarenes: A Review." Angewandte Chemie Int. Ed., 2005.[5]

    • Insight: Discusses the kinetic preference for exchange with n-BuLi vs.
  • Suzuki Coupling of Sterically Hindered Aryl Halides

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Accounts of Chemical Research, 2008. Link

  • Compound Data Source

    • PubChem Compound Summary for CID 598770 (Related Diisopropylbenzamides). Link

Sources

Application Note: Strategic Scaffolding with N,N-Diisopropyl-4-bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic utilization of N,N-Diisopropyl-4-bromo-3-methylbenzamide (CAS 52010-31-8) as a trifunctional scaffold for the construction of polysubstituted aromatic and heterocyclic systems.[1]

Executive Summary

This compound represents a "privileged scaffold" in modern organic synthesis due to its unique substitution pattern that enables orthogonal functionalization .[1] Unlike simple benzamides, this molecule possesses three distinct reactive handles that can be manipulated independently:

  • The N,N-Diisopropylamide (C1): A robust Directed Metalation Group (DMG) that directs lithiation to the C6 position while resisting nucleophilic attack.

  • The Aryl Bromide (C4): A handle for Lithium-Halogen (Li-X) exchange or Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]

  • The Methyl Group (C3): A steric blocker that enforces regioselectivity at C2 and serves as a latent handle for lateral oxidation or radical functionalization.

This guide provides protocols for converting this precursor into Phthalides , Isoindolinones , and Phthalazinones .

Chemical Logic & Reactivity Profile

The synthetic utility of this compound relies on the hierarchy of reactivity between the DMG and the halide.

  • Regiocontrol: The bulky N,N-diisopropyl group and the C3-methyl group create a "steric lock" on the C2 position.[1] Consequently, Directed ortho Metalation (DoM) occurs exclusively at the C6 position .

  • Chemoselectivity:

    • Kinetic Control: At -78°C, n-BuLi preferentially performs Li-X exchange at C4 (generating the C4-lithio species).[1]

    • Thermodynamic/Reagent Control: Using s-BuLi/TMEDA (which suppresses Li-X exchange in favor of deprotonation) allows for DoM at C6.[1]

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways accessible from the parent scaffold.

ReactivityPathways Start N,N-Diisopropyl-4-bromo- 3-methylbenzamide LiX Pathway A: Li-Halogen Exchange (n-BuLi, -78°C) Start->LiX DoM Pathway B: Directed ortho Metalation (s-BuLi/TMEDA, -78°C) Start->DoM Suzuki Pathway C: Pd-Catalysis (Suzuki/Buchwald) Start->Suzuki C4_Anion C4-Lithio Intermediate LiX->C4_Anion C6_Anion C6-Lithio Intermediate DoM->C6_Anion Biaryl 4-Aryl-Benzamides Suzuki->Biaryl Target1 Boronic Acids / Esters (Suzuki Precursors) C4_Anion->Target1  + B(OMe)3 Target2 Phthalides / Isoindolinones (via C6-Electrophile) C6_Anion->Target2  + DMF / R-CHO Target3 Phenanthridinones (via Biaryl Cyclization) Biaryl->Target3  C-H Activation

Figure 1: Divergent synthetic pathways controlled by reagent selection (Base vs. Catalyst).[1]

Experimental Protocols

Protocol A: Synthesis of 7-Substituted Phthalides via C6-DoM

This protocol leverages the amide to install an aldehyde at C6, followed by cyclization.[1] This yields 5-bromo-6-methylphthalide derivatives, which are valuable pharmacophores.[1]

Reagents:

  • Substrate: 1.0 equiv (e.g., 500 mg)

  • s-BuLi (sec-Butyllithium): 1.2 equiv (1.4 M in cyclohexane)[1]

  • TMEDA (Tetramethylethylenediamine): 1.3 equiv (freshly distilled)

  • DMF (Dimethylformamide): 2.0 equiv

  • Solvent: Anhydrous THF

  • Quench: 6M HCl[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to -78°C using a dry ice/acetone bath.

  • Solvent & Base: Add anhydrous THF (10 mL) and TMEDA. Dropwise add s-BuLi over 5 minutes.[1] Stir for 10 minutes.

    • Note: The complexation of s-BuLi with TMEDA increases basicity and directs it away from the bromine (preventing Li-Br exchange).[1]

  • Metalation: Dissolve the benzamide substrate in THF (2 mL) and add dropwise to the base mixture at -78°C. The solution typically turns a deep orange/red color, indicating the formation of the ortho-lithio species. Stir for 45 minutes at -78°C.

  • Electrophile Trapping: Add DMF (neat) dropwise. Stir for 30 minutes at -78°C, then allow to warm to 0°C.

  • Cyclization: Quench with 6M HCl (5 mL) and reflux the biphasic mixture for 2 hours. The acid hydrolyzes the intermediate amino-alkoxide to the hydroxy-amide, which then lactonizes to the phthalide.[1]

  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hex/EtOAc).

Self-Validation Check:

  • Success Indicator: Disappearance of the amide C=O stretch (~1630 cm⁻¹) and appearance of the lactone C=O stretch (~1760 cm⁻¹) in IR.

Protocol B: Synthesis of Isoindolinones (One-Pot Condensation)

Isoindolinones are privileged structures in kinase inhibitors.[1] This protocol adapts the DoM intermediate.

Step-by-Step Methodology:

  • Follow Steps 1-4 of Protocol A (DoM + DMF quench) to generate the masked aldehyde intermediate.

  • Do NOT add HCl. Instead, add acetic acid (2.0 equiv) and a primary amine (R-NH₂, 1.5 equiv).

  • Stir at room temperature for 1 hour, then add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) if a reductive amination approach is desired, OR reflux in toluene with catalytic p-TsOH for direct condensation to the Isoindolin-1-one .

  • Mechanism: The amine condenses with the C6-aldehyde to form an imine, which attacks the C1-amide (intramolecular transamidation) displacing the diisopropylamine.

Data Summary & Comparison

ParameterProtocol A (Phthalide)Protocol B (Isoindolinone)Protocol C (Suzuki Coupling)
Primary Reagent s-BuLi / TMEDAs-BuLi / TMEDAPd(PPh₃)₄ / K₂CO₃
Reactive Site C6 (Ortho to Amide)C6 (Ortho to Amide)C4 (Bromide)
Key Intermediate C6-Lithio speciesC6-Formyl species4-Aryl species
Typical Yield 75-85%60-75%85-95%
Critical Factor Temperature (-78°C)Amine NucleophilicityCatalyst turnover

Advanced Workflow: The "Walk-Around" Synthesis

For complex drug targets, researchers can combine these protocols in a sequential "walk-around" the ring.[1]

Workflow Diagram:

  • Step 1: Suzuki Coupling at C4 (install Biaryl).

  • Step 2: DoM at C6 (install Aldehyde).

  • Step 3: Cyclization with Hydrazine. Result: 4-Aryl-phthalazin-1(2H)-one derivatives (PARP inhibitor scaffolds).[1]

WalkAround Step1 Step 1: Suzuki Coupling (C4 Functionalization) Step2 Step 2: DoM with DMF (C6 Functionalization) Step1->Step2 Retains Amide Step3 Step 3: Hydrazine Cyclization (Ring Closure) Step2->Step3 Formyl-Amide Product 4-Aryl-phthalazin-1(2H)-one (Target Scaffold) Step3->Product

Figure 2: Sequential functionalization strategy for PARP-inhibitor-like scaffolds.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 90(6), 879–933. Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Foundational text on Li-X vs DoM selectivity).
  • BenchChem. (2024). "4-Bromo-N,N-diisopropylbenzamide Product Description and Applications." Link

  • Anctil, E. J., & Snieckus, V. (2002). "The Directed Ortho Metalation-Cross Coupling Symbiosis. Regioselective Methodologies for Biaryls and Heterobiaryls." Journal of Organometallic Chemistry, 653(1-2), 150-160.[1] Link

  • Wang, X., et al. (2011). "Synthesis of phenanthridinones from N-methoxybenzamides and arenes by multiple palladium-catalyzed C-H activation steps." Angewandte Chemie, 50(31), 7153-7157. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-Diisopropyl-4-bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,N-Diisopropyl-4-bromo-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes. Here, we delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and dependable approach for synthesizing this compound is a two-step process. This involves the initial activation of 4-bromo-3-methylbenzoic acid to a more reactive intermediate, typically an acyl chloride, followed by amidation with diisopropylamine.[1] This method is favored due to the generally high reactivity of acyl chlorides, which drives the amidation reaction to completion.

The overall reaction scheme is as follows:

Step 1: Acyl Chloride Formation 4-bromo-3-methylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 4-bromo-3-methylbenzoyl chloride.

Step 2: Amidation The resulting acyl chloride is then reacted with diisopropylamine in the presence of a base to yield the desired this compound.

Q2: I am experiencing low yields in my synthesis. What are the most likely causes and how can I address them?

Low yields in amide synthesis can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.

Potential Cause Explanation Recommended Solution
Incomplete Acyl Chloride Formation The conversion of the carboxylic acid to the acyl chloride may be incomplete. This can be due to insufficient heating, a short reaction time, or impure thionyl chloride.Ensure the reaction with thionyl chloride is heated to reflux (around 76 °C) for 1-2 hours.[1] Using a slight excess of thionyl chloride can also drive the reaction to completion. The progress can be monitored by the cessation of gas evolution (HCl and SO₂).[1]
Hydrolysis of the Acyl Chloride Acyl chlorides are highly reactive and susceptible to hydrolysis by atmospheric moisture. This will revert the acyl chloride back to the unreactive carboxylic acid.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. Ensure all glassware is thoroughly dried before use.
Protonation of Diisopropylamine The reaction of the acyl chloride with the amine generates hydrochloric acid (HCl), which can protonate the amine, rendering it non-nucleophilic.[2]Add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture to scavenge the HCl produced.[1] Use a slight excess (1.1-1.2 equivalents) of the base.
Steric Hindrance Diisopropylamine is a sterically hindered secondary amine, which can slow down the rate of the amidation reaction.While diisopropylamine is necessary for the final product, ensuring optimal reaction conditions (proper activation, temperature control) becomes even more critical. In some challenging cases, exploring alternative coupling agents (see Q4) that can facilitate the reaction with hindered amines may be beneficial.
Sub-optimal Reaction Temperature The amidation reaction is typically exothermic. Running the reaction at too high a temperature can lead to side reactions, while a temperature that is too low may result in an incomplete reaction.The addition of diisopropylamine to the acyl chloride solution should be done at a low temperature (0-5 °C) to control the initial exothermic reaction.[1] After the addition is complete, the reaction can be allowed to warm to room temperature and stirred for a few hours to ensure completion.[1]
Product Loss During Workup and Purification The desired amide product may be partially lost during the aqueous workup or purification steps.During the workup, ensure the pH is carefully controlled during the acid and base washes to prevent hydrolysis of the amide. For purification, column chromatography on silica gel or recrystallization from a suitable solvent system like ethyl acetate/hexanes are effective methods.[1]

Troubleshooting Guide

Problem: My reaction has stalled, and TLC analysis shows unreacted starting material (acyl chloride or amine).

This is a common issue that can often be resolved by understanding the reaction kinetics and equilibrium.

G cluster_0 Troubleshooting Stalled Amidation Start Reaction Stalled Check_Base Is a non-nucleophilic base (e.g., TEA, DIPEA) present in sufficient quantity? Start->Check_Base Add_Base Add additional base (0.5 eq) and continue stirring. Check_Base->Add_Base No Check_Temp Was the reaction allowed to warm to room temperature? Check_Base->Check_Temp Yes Add_Base->Check_Temp Warm_Stir Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Check_Temp->Warm_Stir No Check_Reagents Are the reagents (amine, solvent) anhydrous? Check_Temp->Check_Reagents Yes End Reaction complete Warm_Stir->End Use_Anhydrous Repeat the reaction using freshly distilled, anhydrous solvents and reagents. Check_Reagents->Use_Anhydrous No Consider_Coupling Consider alternative coupling agents for sterically hindered amines. Check_Reagents->Consider_Coupling Yes Consider_Coupling->End

Caption: A troubleshooting workflow for a stalled amidation reaction.

Q3: I am observing significant impurity formation. What are the potential side reactions and how can I minimize them?

Impurity formation can significantly complicate purification and reduce the overall yield. Here are some common side reactions and strategies to mitigate them:

  • Formation of the symmetrical anhydride of 4-bromo-3-methylbenzoic acid: This can occur if the acyl chloride is exposed to water. The anhydride can then react with the amine, but this consumes two equivalents of the amine for each mole of the desired amide, leading to a lower yield.

    • Solution: As mentioned before, strictly anhydrous conditions are crucial.

  • Reaction of the product with any remaining acyl chloride: While less common with a sterically hindered amine, it is a possibility.

    • Solution: Slow, dropwise addition of the amine to the acyl chloride solution can help to minimize this by keeping the concentration of the amine low at any given time.

  • Side reactions involving the methyl group: While the methyl group on the aromatic ring is generally not reactive under these conditions, aggressive heating or the presence of radical initiators could potentially lead to unwanted side reactions.

    • Solution: Adhere to the recommended reaction temperatures and ensure the reaction is performed in a clean reaction vessel.

Q4: Are there alternative methods to the acyl chloride route that might improve my yield?

Yes, if the acyl chloride method consistently gives low yields, you can explore the use of peptide coupling reagents. These reagents activate the carboxylic acid in situ, often under milder conditions than those required for acyl chloride formation.[3]

Coupling Reagent Advantages Considerations
Carbodiimides (DCC, DIC, EDC) Widely used and effective.[3][4] EDC is particularly useful as its urea byproduct is water-soluble, simplifying purification.Can cause racemization if chiral centers are present.[3] Often used with additives like HOBt or DMAP to improve efficiency and suppress side reactions.[5]
Phosphonium Salts (BOP, PyBOP) Highly efficient for sterically hindered amines and less reactive carboxylic acids.Can be more expensive than carbodiimides.
Aminium/Uronium Salts (HATU, HBTU) Very rapid and effective coupling agents, particularly for difficult couplings.Also on the more expensive side.
1,1'-Carbonyldiimidazole (CDI) A good choice for simple amide synthesis. The byproducts are imidazole and carbon dioxide, which are easily removed.[5]The intermediate acylimidazole is less reactive than an acyl chloride, so the reaction may require gentle heating.

A general workflow for using a coupling reagent is as follows:

G cluster_1 General Workflow for Amide Synthesis with Coupling Reagents Start Start Mix_Acid_Reagent Dissolve 4-bromo-3-methylbenzoic acid and coupling reagent in an anhydrous aprotic solvent. Start->Mix_Acid_Reagent Stir_Activation Stir at room temperature for 15-30 minutes to allow for activation. Mix_Acid_Reagent->Stir_Activation Add_Amine_Base Add diisopropylamine and a non-nucleophilic base (e.g., DIPEA). Stir_Activation->Add_Amine_Base Reaction_Monitoring Monitor the reaction by TLC until completion. Add_Amine_Base->Reaction_Monitoring Workup Perform an aqueous workup to remove byproducts and unreacted reagents. Reaction_Monitoring->Workup Purification Purify the crude product by column chromatography or recrystallization. Workup->Purification End Obtain pure this compound Purification->End

Caption: A general experimental workflow for amide synthesis using coupling reagents.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Acyl Chloride Method

Step 1: Formation of 4-bromo-3-methylbenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromo-3-methylbenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂) (typically a 5-10 fold molar excess).[1]

  • Add a catalytic amount of dimethylformamide (DMF) (e.g., a few drops).

  • Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-bromo-3-methylbenzoyl chloride can be used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude 4-bromo-3-methylbenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) as an acid scavenger.[1]

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add diisopropylamine (1.1 eq) dropwise to the stirred reaction mixture, ensuring the temperature remains between 0 and 5 °C.[1]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (acyl chloride) is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.[1]

References

  • N,N-Diethyl-3-methylbenzamide - MDPI . MDPI. Available at: [Link]

  • CN102875385A - Synthesis method of N, N-diisopropylethylamine - Google Patents. Google Patents.
  • Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? - Chemistry Stack Exchange . Chemistry Stack Exchange. Available at: [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • A new method for the synthesis of N,N-diethyl-m-methylbenzamide - ResearchGate . ResearchGate. Available at: [Link]

  • Why did my amide syntesis does not work? - ResearchGate . ResearchGate. Available at: [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit . Reddit. Available at: [Link]

  • Chemistry of Amides - LibreTexts Chemistry . LibreTexts. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem . HepatoChem. Available at: [Link]

  • N,N-diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities - Chemical Communications (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]

  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI . MDPI. Available at: [Link]

  • Amide Bond Activation of Biological Molecules - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

  • Amide Synthesis - Fisher Scientific . Fisher Scientific. Available at: [Link]

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Technical Support Center: Synthesis of N,N-Diisopropyl-4-bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the synthesis of N,N-Diisopropyl-4-bromo-3-methylbenzamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this specific amide synthesis. As Senior Application Scientists, our goal is to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.

Overview of the Synthesis

The synthesis of this compound is a standard two-step process. First, the carboxylic acid, 4-bromo-3-methylbenzoic acid, is activated to a more reactive species, typically an acyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] Second, the resulting 4-bromo-3-methylbenzoyl chloride is reacted with the secondary amine, N,N-diisopropylamine, to form the target amide.[2][3] While straightforward in principle, the specific substrates in this reaction present unique challenges, primarily due to the steric hindrance of the amine.[4][5]

Visualized Workflow: From Acid to Amide

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amidation cluster_2 Workup & Purification Start 4-bromo-3-methylbenzoic acid Reagent1 SOCl₂ or (COCl)₂ in dry solvent (e.g., DCM, Toluene) Start->Reagent1 Intermediate 4-bromo-3-methylbenzoyl chloride (Highly Reactive Intermediate) Reagent1->Intermediate Intermediate_ref 4-bromo-3-methylbenzoyl chloride Intermediate->Intermediate_ref Amine N,N-Diisopropylamine + Base (e.g., TEA, Pyridine) Product This compound (Final Product) Amine->Product Workup Aqueous Wash (Quench, Neutralize) Product->Workup Intermediate_ref->Amine Purification Column Chromatography or Recrystallization Workup->Purification

Caption: General experimental workflow for the two-step synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Problem Area 1: Low or No Product Yield

Question: My reaction has a very low yield, or I've isolated only starting material. What went wrong?

Answer: This is the most frequent issue and typically points to problems in one of two areas: the activation of the carboxylic acid or the subsequent amidation step. The primary culprits are moisture contamination and steric hindrance.

  • Hydrolysis of the Acyl Chloride Intermediate: The 4-bromo-3-methylbenzoyl chloride intermediate is extremely reactive and will readily react with any trace amounts of water to hydrolyze back to the starting carboxylic acid.[6][7][8][9] This is the most common cause of failure. The carbonyl carbon of an acyl chloride is highly electrophilic, making it a prime target for nucleophilic attack by water.[6]

  • Incomplete Carboxylic Acid Activation: If the activation step with thionyl chloride or oxalyl chloride is incomplete, you will carry unreacted carboxylic acid into the amidation step. Carboxylic acids and amines will readily form a non-productive ammonium carboxylate salt, halting the desired reaction.[10]

  • Steric Hindrance of N,N-Diisopropylamine: N,N-diisopropylamine is a sterically bulky secondary amine.[4] This bulk significantly slows down its rate of reaction as a nucleophile.[5] If the reaction conditions (temperature, time) are not sufficient, the amidation may be extremely slow or stall completely, allowing side reactions like hydrolysis to dominate.

Troubleshooting Workflow:

G Start Low / No Yield Observed CheckMoisture Were all reagents and glassware rigorously dried? Start->CheckMoisture CheckActivation Was the activation step monitored for completion? CheckMoisture->CheckActivation Yes Sol_Moisture Root Cause: Hydrolysis Solution: Use anhydrous solvents, dry glassware, and run under inert gas. CheckMoisture->Sol_Moisture No CheckConditions Were reaction temperature and time adequate for a hindered amine? CheckActivation->CheckConditions Yes Sol_Activation Root Cause: Incomplete Activation Solution: Use slight excess of SOCl₂, reflux longer, and verify conversion. CheckActivation->Sol_Activation No Sol_Conditions Root Cause: Steric Hindrance Solution: Increase reaction temperature (e.g., reflux) and extend reaction time. CheckConditions->Sol_Conditions No

Caption: Decision tree for troubleshooting low product yield.

Problem Area 2: Unexpected Side Products

Question: My mass spectrometry analysis shows a significant peak corresponding to the debrominated product, N,N-Diisopropyl-3-methylbenzamide. How is this possible?

Answer: The presence of the debrominated product indicates that a reductive dehalogenation has occurred. While not common under standard amidation conditions, the C-Br bond on the aromatic ring can be cleaved under certain circumstances.

Plausible Causes:

  • Catalytic Impurities: Trace metal impurities (e.g., Palladium, Copper) in reagents or from previous reactions in the same glassware can catalyze hydrodehalogenation, especially if a hydrogen source is present.[11][12]

  • Reductive Workup Conditions: Certain workup procedures or reagents used to quench the reaction might have unintended reductive properties.

  • Nucleophilic Aromatic Substitution: While less likely without strong activation, under certain conditions, nucleophiles have been implicated in the dehalogenation of aromatic halides.[13][14]

Preventative Measures:

  • Use High-Purity Reagents: Ensure starting materials and solvents are of high purity.

  • Dedicated Glassware: Use glassware that has not been exposed to hydrogenation or other reduction catalysts. If unsure, acid-washing the glassware is a good practice.

  • Controlled Quenching: Quench the reaction carefully with distilled water or a mild aqueous base, avoiding strong reducing agents.

Problem Area 3: Reaction Stalls After Acyl Chloride Formation

Question: I've confirmed complete formation of the acyl chloride, but the subsequent reaction with N,N-diisopropylamine is not progressing. Why?

Answer: This scenario points directly to the challenge of using a sterically hindered amine. N,N-diisopropylamine is an excellent non-nucleophilic base precisely because its bulk prevents it from easily attacking electrophilic carbons.[4]

Mechanism of Desired Reaction and Side Reaction:

G cluster_main Desired Amidation Pathway (Slow) cluster_side Competing Hydrolysis Pathway (Fast) AcylChloride 4-bromo-3-methylbenzoyl chloride Product Target Amide AcylChloride->Product Slow attack due to steric hindrance Amine N,N-Diisopropylamine (Bulky Nucleophile) AcylChloride2 4-bromo-3-methylbenzoyl chloride Acid 4-bromo-3-methylbenzoic acid (Side Product) AcylChloride2->Acid Fast attack, no steric hindrance Water H₂O (Small Nucleophile)

Caption: Kinetic competition between slow amidation and fast hydrolysis.

Solutions:

  • Increase Thermal Energy: The most effective solution is to increase the reaction temperature. Refluxing in a suitable solvent (like DCM or toluene, depending on the required temperature) provides the necessary activation energy to overcome the steric barrier.

  • Ensure an Anhydrous Environment: Since the desired reaction is slow, any competing side reactions have more time to occur. It is critical to maintain a scrupulously dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the acyl chloride.

  • Use a Non-Nucleophilic Base: A tertiary amine base like triethylamine (TEA) or pyridine is essential to scavenge the HCl generated during the reaction.[2][3] This prevents the protonation of the diisopropylamine, which would render it non-nucleophilic.

Validated Experimental Protocols

Protocol 1: Synthesis of this compound

Materials & Reagent Properties:

CompoundFormulaMW ( g/mol )BP (°C)Hazards
4-bromo-3-methylbenzoic acidC₈H₇BrO₂215.04313Irritant to skin, eyes, respiratory system[15][16]
Thionyl Chloride (SOCl₂)SOCl₂118.9776Corrosive, reacts violently with water[17]
N,N-DiisopropylamineC₆H₁₅N101.1984Flammable, Corrosive, Toxic[4]
Triethylamine (TEA)C₆H₁₅N101.1990Flammable, Corrosive

Procedure:

  • Activation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), add 4-bromo-3-methylbenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Add a catalytic amount of anhydrous DMF (1-2 drops). Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise via syringe. After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours or until gas evolution ceases. Optional validation: The reaction can be monitored by taking a small aliquot, quenching with methanol, and analyzing by TLC or GC-MS for the disappearance of the starting acid.

  • Removal of Excess SOCl₂: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride. Co-evaporate with anhydrous toluene (2x) to ensure all SOCl₂ is removed. The crude 4-bromo-3-methylbenzoyl chloride is typically used directly without further purification.

  • Amidation: Re-dissolve the crude acyl chloride in anhydrous DCM (~0.2 M) under an inert atmosphere. In a separate flask, prepare a solution of N,N-diisopropylamine (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the acyl chloride solution to 0 °C and add the amine solution dropwise.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or LC-MS. If the reaction is slow, gently heat to reflux until the starting acyl chloride is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature and quench by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.[18]

References

  • Lopez, K., & Thompson, A. (2018). N,N-Diethyl-3-methylbenzamide Synthesis via Oxidative Coupling. MDPI. [Link]

  • Quora. (2021). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene?[Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Journal of Organic Chemistry. (2007). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. [Link]

  • Sadowsky, D., McNeill, K., & Cramer, C. J. (2014). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. Environmental Science & Technology. [Link]

  • ResearchGate. (n.d.). Synthesis route for N,N-diethyl-3-methyl-4-nitro benzamide. [Link]

  • PubChem. (n.d.). 4-Bromo-3-methylbenzoic acid. [Link]

  • Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]

  • SciELO Cuba. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. [Link]

  • YouTube. (2020). Ch7 7 Regiochemistry of E2 Zaitsev vs Hofmann. [Link]

  • Chemistry LibreTexts. (2022). 4.2.6: Chemistry of Amides. [Link]

  • PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]

  • PubMed. (2014). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. [Link]

  • YouTube. (2020). Hydrolysis of an acid chloride. [Link]

  • Organic-Reaction.com. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • YouTube. (2024). Acylation Reaction on Amines. [Link]

  • Google Patents. (n.d.). CN101759571A - Preparation method of N,N-diisopropylethylamine.
  • ChemBK. (n.d.). 4-Bromo-3-methylbenzoic acid. [Link]

  • MDPI. (2020). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. [Link]

  • Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. [Link]

  • Royal Society of Chemistry. (2018). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. [Link]

  • ResearchGate. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

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Technical Support Center: Ortho-Metalation of N,N-Diisopropyl-4-bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with the Directed Ortho Metalation (DoM) of N,N-Diisopropyl-4-bromo-3-methylbenzamide .

The content is structured to address the specific chemoselective and regioselective challenges inherent to this substrate: the competition between DoM and Lithium-Halogen Exchange , and the steric occlusion of the C2 position .

Status: Active Agent: Senior Application Scientist Ticket Subject: Troubleshooting Regioselectivity & Chemoselectivity in Functionalized Benzamides

Diagnostic Overview: The Substrate Profile

Before troubleshooting specific failures, we must define the reactivity landscape of your molecule. Your substrate contains three conflicting functional features that dictate the reaction outcome:

  • The DMG (Directing Metalation Group): The N,N-diisopropylamide is a strong DMG, coordinating lithium to facilitate deprotonation.

  • The Trap (Bromine at C4): Aryl bromides are highly susceptible to Lithium-Halogen (Li-Hal) exchange, a reaction that is kinetically faster than DoM when using alkyllithiums (e.g., n-BuLi).

  • The Blockade (Methyl at C3): The methyl group creates significant steric hindrance at the C2 position, which is effectively "sandwiched" between the bulky diisopropylamide and the methyl group.

Reaction Pathway Logic

The following diagram illustrates the divergent pathways based on your choice of base and conditions.

ReactionPathways Substrate N,N-Diisopropyl- 4-bromo-3-methylbenzamide nBuLi Reagent: n-BuLi (Nucleophilic Base) Substrate->nBuLi Kinetic Control AmideBase Reagent: LDA or LiTMP (Non-Nucleophilic Base) Substrate->AmideBase Thermodynamic/Steric Control LiHalProduct PATH A: Li-Hal Exchange (Lithium at C4, Br lost) nBuLi->LiHalProduct Fast Attack on Br (Preferred over Deprotonation) DoM_C6 PATH B: DoM at C6 (Lithium at C6, Br retained) AmideBase->DoM_C6 Deprotonation at Unhindered Site DoM_C2 PATH C: DoM at C2 (Sterically Blocked) AmideBase->DoM_C2 Blocked by (iPr)2 and 3-Me steric clash

Figure 1: Divergent reaction pathways dictated by base selection and steric constraints. Path A dominates with alkyllithiums; Path B dominates with hindered amide bases.

Troubleshooting Guide (Q&A)

Issue #1: "I used n-BuLi and lost my bromine atom."

Diagnosis: You have encountered Lithium-Halogen Exchange .[1][2][3][4][5][6] Alkyllithium reagents (like n-BuLi, s-BuLi, t-BuLi) act as nucleophiles toward the bromine atom. The rate of Li-Hal exchange is orders of magnitude faster than the rate of DoM (deprotonation) for aryl bromides. The bulky amide DMG cannot protect the para-bromine from this attack.

Corrective Protocol: You must switch to a Lithium Amide Base (LDA or LiTMP). These bases are:

  • Non-nucleophilic: They are too bulky to attack the bromine atom.

  • Basic enough: They are strong enough to deprotonate the benzene ring (DoM).

Recommended Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is often superior to LDA for benzamides as it minimizes potential nucleophilic attack on the amide carbonyl (though N,N-diisopropyl amides are generally resistant to this).

Parametern-BuLi Protocol (Avoid)LiTMP Protocol (Recommended)
Mechanism Nucleophilic Attack on BrAcid-Base Deprotonation (DoM)
Primary Product 4-Lithio species (Br lost)6-Lithio species (Br retained)
Temperature -78 °C-78 °C to 0 °C (substrate dependent)
Issue #2: "I am targeting the C2 position (between the amide and methyl), but I only get substitution at C6."

Diagnosis: This is a Steric Occlusion issue. The C2 position is chemically accessible in theory (it is ortho to the DMG), but sterically inaccessible in practice.

  • The "Sandwich" Effect: The C2 proton is flanked by the bulky N,N-diisopropyl group at C1 and the methyl group at C3.

  • The "Buttressing" Effect: The 3-methyl group pushes against the substituents, locking the amide into a conformation that may further shield C2.

In competitive lithiation studies of 3-substituted benzamides, lithiation occurs almost exclusively at the C6 position (the "unhindered" ortho site) because the transition state for C2-deprotonation is too high in energy due to steric clash.

Can I force C2 lithiation? With this specific substrate, no . The steric bulk of the diisopropyl group (essential for DMG stability) combined with the 3-methyl group makes C2 effectively inert to DoM.

  • Note: If C2 functionalization is critical, you would need to redesign the synthesis (e.g., start with a 2-substituted precursor or use a smaller DMG like a methoxy group, though that changes the chemistry entirely).

Issue #3: "I see unexpected byproducts or low yields with LDA."

Diagnosis: If you are using LDA and still seeing low yields, consider Aggregation and Lateral Lithiation .

  • Aggregation: Lithium amides form stable aggregates (dimers, tetramers) in THF, lowering their reactivity.

  • Lateral Lithiation: While less likely than DoM, the 3-methyl group is benzylic. If the DoM pathway is sufficiently blocked (at C2) and the base is extremely strong, lateral deprotonation of the methyl group is a potential side reaction, though usually, the C6 DoM is faster.

Corrective Protocol: Add a Lewis base to deaggregate the lithium species.

  • Add LiCl: Using TMPMgCl[2][7]·LiCl (Knochel-Hauser base) or adding LiCl to the reaction can break up aggregates and increase the kinetic basicity, driving the desired DoM at C6 to completion.

  • Internal Trap: Ensure your electrophile is added immediately after the metalation period (usually 1 hour at -78 °C) to prevent equilibration to thermodynamic sinks.

Validated Experimental Protocol

Objective: Selective Ortho-Metalation at C6 (retaining C4-Br).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: LiTMP (1.1 - 1.2 equiv) [Prepared in situ from TMP and n-BuLi]

  • Solvent: Anhydrous THF

  • Electrophile: e.g., DMF, I2, MeOD

Step-by-Step:

  • Base Preparation (In Situ):

    • Charge a flame-dried flask with anhydrous THF and 2,2,6,6-tetramethylpiperidine (TMP, 1.2 equiv) under Argon.

    • Cool to -78 °C .

    • Dropwise add n-BuLi (1.2 equiv).

    • Warm to 0 °C for 15-30 minutes to ensure complete formation of LiTMP.

    • Critical: This pre-generation consumes all n-BuLi, preventing Li-Br exchange in the next step.

  • Metalation (DoM):

    • Cool the LiTMP solution back to -78 °C .

    • Dropwise add the substrate (this compound) dissolved in minimal THF.

    • Stir at -78 °C for 1 hour . (Do not warm up; aryl lithiums ortho to bromines can undergo "halogen dance" or elimination to benzynes if warmed).

  • Quench:

    • Add the electrophile (1.5 equiv) rapidly at -78 °C.

    • Allow to warm to room temperature (time dependent on electrophile).

    • Quench with saturated NH₄Cl.

Success Criteria:

  • NMR Check: Look for the disappearance of the doublet/singlet patterns characteristic of the C6 proton. The product should show a 1,2,3,4,5-pentasubstituted ring pattern.

  • Mass Spec: Confirm retention of the Bromine isotope pattern (approx 1:1 ratio of M and M+2).

References

  • Snieckus, V. (1990).[6] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

    • Foundational text on DoM, establishing the hierarchy of DMGs and the strength of the diisopropylamide group.
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Mongin, F., & Queguiner, G. (2001). "Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 1: Metallation of pyridines, quinolines and carbolines." Tetrahedron, 57(19), 4059-4090. Link

    • While focused on heterocycles, this details the use of LiTMP/LiCl for difficult substr
  • Leroux, F., Schlosser, M., Zohar, E., & Marek, I. (2004). "The Preparation of Organolithium Reagents and Intermediates." The Chemistry of Organolithium Compounds. Discusses the kinetics of Li-Br exchange vs DoM.

Sources

Technical Support Center: Optimizing Suzuki Coupling with N,N-Diisopropyl-4-bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with a specific focus on the challenging substrate, N,N-Diisopropyl-4-bromo-3-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions involving this sterically hindered and electronically distinct aryl bromide.

The unique structure of this compound, characterized by a bulky amide group and an ortho-methyl substituent, presents specific hurdles to achieving high-yielding Suzuki couplings. This resource provides in-depth troubleshooting advice, frequently asked questions, and proven protocols to navigate these challenges effectively.

I. Understanding the Challenges: Why is this Substrate Difficult?

The primary obstacles in the Suzuki coupling of this compound stem from two main factors:

  • Steric Hindrance: The ortho-methyl group and the bulky N,N-diisopropylamide group significantly impede the approach of the palladium catalyst to the carbon-bromine bond. This steric congestion can slow down or entirely inhibit the crucial oxidative addition step of the catalytic cycle. Efficient methods for sterically demanding Suzuki-Miyaura coupling reactions often require specialized catalyst systems.[1]

  • Electronic Effects: While the amide group is generally considered electron-withdrawing, the presence of the electron-donating methyl group and the potential for nitrogen's lone pair to participate in resonance can modulate the electronic nature of the aryl bromide. This can influence the rate of oxidative addition.

These factors often lead to common issues such as low or no conversion, formation of side products (e.g., homo-coupling of the boronic acid/ester and protodeborylation), and difficulty in reproducing results.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with this substrate.

Q1: I am seeing very low to no conversion of my starting material. What is the most likely cause?

A: Low conversion is the most frequent issue and is almost always linked to an inefficient catalyst system for this sterically hindered substrate. The combination of your palladium source and ligand is likely not robust enough to overcome the steric barrier for oxidative addition. Additionally, the choice of base and solvent can play a critical role. We recommend a systematic optimization of these components.

Q2: My reaction is producing a significant amount of homocoupled boronic acid/ester byproduct. How can I minimize this?

A: Homocoupling is often a sign of slow transmetalation or reductive elimination compared to competing side reactions. This can be exacerbated by elevated temperatures or suboptimal base/solvent combinations. Consider using a more active catalyst system that promotes the desired cross-coupling pathway. Also, ensuring strictly anaerobic conditions is crucial, as oxygen can promote homocoupling.

Q3: I am observing protodeborylation of my boronic acid/ester. What can I do to prevent this?

A: Protodeborylation, the replacement of the boronic acid/ester group with a hydrogen atom, is a common side reaction, especially with electron-deficient boronic acids.[2] This can be caused by excessive water, an inappropriate base, or prolonged reaction times at high temperatures. Using anhydrous solvents, a milder base, or switching from a boronic acid to a more stable boronic ester (like a pinacol ester) can mitigate this issue.[3]

Q4: Are there any specific palladium catalysts or ligands you recommend for this type of hindered coupling?

A: Yes, for sterically demanding couplings, bulky, electron-rich phosphine ligands are often the key to success.[4] Ligands from the Buchwald-type family, such as SPhos, XPhos, and RuPhos, are excellent starting points.[5] These ligands promote the formation of a monoligated, highly active palladium(0) species that can more readily undergo oxidative addition with hindered aryl bromides. N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[6]

III. Troubleshooting Guide: A Problem-Solution Approach

This section provides a systematic guide to troubleshooting common problems encountered during the Suzuki coupling of this compound.

Problem 1: Low or No Product Yield
Potential Cause Scientific Rationale Recommended Solution
Inefficient Catalyst/Ligand System The steric hindrance of the substrate prevents the palladium catalyst from efficiently inserting into the C-Br bond (oxidative addition). Bulky, electron-rich ligands are necessary to create a more reactive, coordinatively unsaturated palladium center.[4]Action: Screen a panel of bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[6] Protocol: See Protocol 1: Ligand Screening.
Inappropriate Base The base is crucial for activating the boronic acid/ester for transmetalation.[7] A base that is too weak may not facilitate this step efficiently, while a base that is too strong can cause degradation of the starting materials or catalyst.Action: Test a range of bases. Potassium phosphate (K₃PO₄) is often effective in hindered couplings.[8] Other options include cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).
Suboptimal Solvent Choice The solvent must solubilize all reaction components and can influence the reactivity of the catalyst and base. Aprotic polar solvents or ethereal solvents are commonly used.Action: Screen solvents such as dioxane, 2-methyltetrahydrofuran (2-MeTHF), or dimethylformamide (DMF), often with the addition of a small amount of water to aid in dissolving the base and activating the boronic species.[3]
Low Reaction Temperature The activation energy for the oxidative addition of hindered substrates can be high, requiring elevated temperatures to proceed at a reasonable rate.Action: Incrementally increase the reaction temperature, for example, from 80 °C to 100 °C or 120 °C, while monitoring for decomposition.
Problem 2: Formation of Significant Side Products
Side Product Potential Cause Scientific Rationale Recommended Solution
Homocoupling of Boronic Acid/Ester Slow transmetalation or reductive elimination steps in the catalytic cycle can allow for competing oxidative processes that lead to homocoupling. This is often exacerbated by the presence of oxygen.Action: Ensure the reaction is rigorously degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Using a more efficient ligand can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.
Protodeborylation The C-B bond of the boronic acid/ester is cleaved and replaced by a C-H bond. This can be promoted by aqueous basic conditions, especially at high temperatures.Action: Use a boronic pinacol ester instead of a boronic acid for increased stability.[3] Minimize the amount of water in the reaction or consider anhydrous conditions with a fluoride source (e.g., KF or CsF) as the base.
Hydrodehalogenation (Reduction of Aryl Bromide) The aryl bromide is reduced to the corresponding arene. This can occur via a β-hydride elimination pathway if the boronic acid partner has β-hydrogens, or through other catalyst decomposition pathways.[9]Action: This is often a sign of an inefficient catalyst system. Re-screen ligands and bases to find a combination that promotes the cross-coupling over the reduction pathway. Using a boronic acid/ester without β-hydrogens (e.g., arylboronic acids) will eliminate this specific pathway.

IV. Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling Optimization

This protocol provides a starting point for the Suzuki coupling of this compound.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the chosen anhydrous, degassed solvent (e.g., dioxane, 2-MeTHF) to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide. If using a mixed solvent system (e.g., dioxane/water), add the degassed organic solvent first, followed by the degassed water.

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the ligand in a small amount of the reaction solvent. Add this catalyst solution to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Recommended Starting Conditions for Screening

The following table provides a set of starting conditions for a Design of Experiments (DoE) approach to quickly identify optimal reaction parameters.[10]

Parameter Condition A Condition B Condition C
Palladium Source Pd₂(dba)₃ (1 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)
Ligand SPhos (2.5 mol%)XPhos (5 mol%)RuPhos (2.5 mol%)
Base K₃PO₄ (2.5 eq)Cs₂CO₃ (2.0 eq)K₂CO₃ (3.0 eq)
Solvent Dioxane/H₂O (5:1)2-MeTHFToluene/H₂O (10:1)
Temperature 100 °C110 °C90 °C

V. Visualizing the Workflow

Diagram 1: Troubleshooting Logic for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low-yield reactions with this compound.

Troubleshooting_Workflow start Low or No Product Yield catalyst Is the Catalyst System Optimized for Hindered Substrates? start->catalyst base_solvent Are the Base and Solvent Appropriate? catalyst->base_solvent No screen_ligands Screen Bulky Ligands (e.g., SPhos, XPhos, NHCs) catalyst->screen_ligands Yes temp Is the Reaction Temperature Sufficiently High? base_solvent->temp No screen_base Screen Bases (e.g., K3PO4, Cs2CO3) base_solvent->screen_base Yes increase_temp Increase Temperature (e.g., 100-120 °C) temp->increase_temp No success High Yield Achieved temp->success Yes screen_ligands->base_solvent screen_solvent Screen Solvents (e.g., Dioxane, 2-MeTHF) screen_base->screen_solvent screen_solvent->temp increase_temp->success

Caption: A decision tree for troubleshooting low-yield Suzuki couplings.

Diagram 2: The Suzuki-Miyaura Catalytic Cycle

This diagram outlines the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r2 reductive_elimination Reductive Elimination pd2_r2->reductive_elimination reductive_elimination->pd0 product reductive_elimination->product aryl_halide aryl_halide->oxidative_addition boronic_acid boronic_acid->transmetalation

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Technical Support Center: N,N-Diisopropyl-4-bromo-3-methylbenzamide Purification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Query: "I am experiencing difficulties purifying N,N-Diisopropyl-4-bromo-3-methylbenzamide. My NMR shows split peaks suggesting impurities, and the product often oils out during crystallization."

Technical Assessment: The purification of This compound presents a classic "steric-lipophilic" challenge. The bulky diisopropyl group creates two distinct physicochemical issues:

  • Restricted Rotation (Rotamers): The steric bulk hinders rotation around the amide C-N bond, leading to distinct cis and trans conformers visible on NMR at room temperature. This is often misidentified as impurity.

  • Crystallization Inhibition: The flexible alkyl chains and low symmetry of the 3-methyl/4-bromo substitution pattern disrupt crystal lattice packing, promoting "oiling out" over precipitation.

Compound Data Sheet
PropertySpecificationNotes
CAS No. 52010-31-8
Formula C₁₄H₂₀BrNO
Mol.[1][2][3][4][5][6][7][8][9] Weight 298.22 g/mol
Physical State White to off-white solidMay appear as viscous oil if solvent traces remain.
Solubility Soluble in DCM, EtOAc, MeOHPoor solubility in Hexanes/Water.
Key Risk Rotameric SplittingFalse Positive for impurity in ¹H NMR.

Critical Troubleshooting: The "False" Impurity (Rotamers)

Issue: Users frequently report "double peaks" or "broadening" in the ¹H NMR spectrum, particularly for the isopropyl methine and methyl groups, interpreting this as ~50% impurity.

Mechanism: Tertiary amides exhibit partial double-bond character (C-N resonance). The bulky diisopropyl groups lock the molecule into two distinct conformations (E and Z) that interconvert slowly on the NMR timescale at room temperature (25°C).

Diagnostic Protocol (Self-Validation): Do not discard the batch. Perform the following validation:

  • High-Temperature NMR: Run the ¹H NMR experiment in DMSO-d₆ at 75°C - 100°C .

  • Result: As thermal energy overcomes the rotational barrier, the split peaks will coalesce into sharp singlets.

    • If peaks merge: The sample is pure (Rotamers).

    • If peaks remain distinct: Genuine impurity is present.

Technical Note: The coalescence temperature for hindered benzamides is typically between 60°C and 80°C [1, 5].

Purification Workflows

Workflow A: Removing Synthesis Byproducts (The "Wash")

Applicability: Crude reaction mixtures from Acid Chloride or Coupling Reagent routes.

The Problem: Residual Diisopropylamine (DIPA) is lipophilic and difficult to remove. DIPA hydrochloride salts can occasionally solubilize in organic layers (DCM) due to the "greasy" alkyl chains.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (preferred over DCM to reduce salt solubility).

  • Acidic Wash (Critical Step):

    • Wash 2x with 1M HCl .

    • Why: Converts DIPA to its hydrochloride salt.[10][11]

    • Troubleshooting: If an emulsion forms, add a small amount of brine to the aqueous layer.

  • Basic Wash:

    • Wash 2x with Sat. NaHCO₃ (removes unreacted 4-bromo-3-methylbenzoic acid).

  • Drying: Dry organic layer over MgSO₄, filter, and concentrate.

Workflow B: Recrystallization (The "Polish")

Applicability: Solidifying oily batches or final polishing.

The Problem: The compound tends to "oil out" (liquid-liquid phase separation) rather than crystallize.

Step-by-Step Protocol:

  • Solvent Selection: Use a Hexane/Ethyl Acetate system.[7]

  • Dissolution: Dissolve the crude oil in the minimum amount of hot EtOAc (approx. 50-60°C).

  • Precipitation:

    • Slowly add hot Hexane dropwise until the solution turns slightly cloudy (persistent turbidity).

    • Add 1-2 drops of EtOAc to clear the solution.

  • Cooling:

    • Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Transfer to 4°C (fridge) overnight.

    • Do not plunge directly into ice; this forces oiling.

  • Seed Crystal: If available, add a seed crystal at RT. If not, scratch the glass surface with a spatula to induce nucleation.

Workflow C: Flash Chromatography (The "Fix")

Applicability: Complex mixtures or failure of crystallization.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Gradient 0% → 30% EtOAc in Hexanes.

FractionComponentRf (approx. in 20% EtOAc/Hex)Visualization
1 Non-polar impurities> 0.8UV (254 nm)
2 Target Product 0.4 - 0.5 UV (Strong Absorbance)
3 Residual Amine (DIPA)< 0.1 (Streaking)KMnO₄ / Iodine
4 Carboxylic Acid0.0 (Baseline)UV / Bromocresol Green

Visual Troubleshooting Guide

The following decision tree outlines the logical path for purifying this compound based on observed physical states and analytical data.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Oil Viscous Oil CheckState->Oil NMR_Check 1H NMR Analysis Solid->NMR_Check Recryst Recrystallization (Hexane/EtOAc) Oil->Recryst Attempt to Solidify SplitPeaks Split Peaks Observed? NMR_Check->SplitPeaks HighTempNMR Run High-Temp NMR (DMSO-d6, 75°C) SplitPeaks->HighTempNMR Yes (Suspect Rotamers) Pure Product is Pure (Rotamers Confirmed) SplitPeaks->Pure No (Single Peaks) Coalesce Peaks Coalesce? HighTempNMR->Coalesce Coalesce->Pure Yes Impure Genuine Impurity Coalesce->Impure No Column Flash Chromatography (0-30% EtOAc/Hex) Impure->Column Purify Recryst->NMR_Check If Solid obtained Recryst->Column If Oiling persists

Figure 1: Decision matrix for handling physical state issues and NMR interpretation of this compound.

Frequently Asked Questions (FAQs)

Q1: Why does my product stay as an oil even after high vacuum drying? A: This is common for diisopropyl benzamides. The molecule is "greasy" and has low symmetry.

  • Fix: Dissolve the oil in a small amount of pentane or hexane and sonicate. Evaporate slowly. Alternatively, scratch the flask with a glass rod while cooling to induce nucleation [1].

Q2: I used thionyl chloride (SOCl₂) to make the acid chloride, and my product is dark/black. Why? A: Excess thionyl chloride can polymerize or react with trace impurities to form dark tars.

  • Fix: Ensure complete removal of SOCl₂ before adding the amine. Use azeotropic distillation with toluene (add toluene, rotovap, repeat 2x) to strip all SOCl₂ traces [1].

Q3: Can I use water to wash out the Diisopropylamine? A: Water alone is insufficient. Diisopropylamine is partially soluble in organic solvents.[12] You must use an acidic wash (1M HCl) to protonate the amine into its water-soluble salt form (Diisopropylammonium chloride) [6, 9].

Q4: Is this compound stable to silica gel? A: Yes, the amide bond is very stable. However, if using very basic mobile phases (e.g., with triethylamine), ensure you flush the column well. Standard EtOAc/Hexane gradients are perfectly safe [1].

References

  • Benchchem . 4-Bromo-N,N-diisopropylbenzamide Synthesis and Purification Protocols. Retrieved from

  • PubChem . This compound Compound Summary (CID 46738685).[2] Retrieved from

  • MDPI . N,N-Diethyl-3-methylbenzamide Synthesis and Green Metrics. Retrieved from

  • Scientific & Academic Publishing . Spectroscopic Characterization of Tertiary Amine Rotamers. Retrieved from

  • Journal of Engineering Sciences . NMR Studies of Rotamers with Multi-substituted Amides. Retrieved from

Sources

stability of N,N-Diisopropyl-4-bromo-3-methylbenzamide under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Stability & Reactivity Profile of N,N-Diisopropyl-4-bromo-3-methylbenzamide

Executive Summary

This guide addresses the stability profile of This compound (CAS: 79606-46-5) . This compound is a specialized building block designed for high chemoselectivity. Its core feature is the sterically hindered amide group, which acts as a "chemical fortress," surviving harsh hydrolytic and nucleophilic conditions that would cleave standard amides. This stability allows researchers to manipulate the aryl bromide moiety (via cross-coupling or lithiation) without compromising the amide functionality.

Module 1: Hydrolytic Stability (Acid/Base Resistance)

Q: Why is this amide resistant to standard hydrolysis conditions (e.g., 6M HCl or 1M NaOH at reflux)? A: The resistance is structural, not electronic. The two isopropyl groups on the nitrogen atom create a massive steric shield .

  • Mechanism: Hydrolysis requires the formation of a tetrahedral intermediate. The bulky isopropyl groups block the trajectory of the incoming nucleophile (water or hydroxide) preventing it from accessing the carbonyl carbon at the optimal Bürgi-Dunitz angle (107°).

  • Consequence: The molecule will often remain unchanged after 24 hours of reflux in 6M HCl. It behaves more like a chemically inert spectator group than a reactive functional group.

Q: I actually need to cleave the amide to a carboxylic acid. How do I force it? A: Standard methods will fail. You must use "activation" strategies that bypass direct nucleophilic attack.

  • Method A (Acidic): Use 70% Sulfuric Acid at 130°C-150°C. The extreme protonation power and heat are required to overcome the activation energy barrier.

  • Method B (Oxidative/Activation): Convert the amide to an imidoyl chloride using SOCl₂ or (COCl)₂ (requires extended reflux), followed by aqueous workup. Alternatively, use nitrosylating agents (like nitrosonium tetrafluoroborate) to convert the amine portion into a diazonium-like leaving group, facilitating cleavage.

Module 2: Organometallic Compatibility (Lithiation & Grignards)

Q: I want to perform a Lithium-Halogen exchange at the bromine position. Will the amide interfere? A: The amide is a potent Directed Metalation Group (DMG) , which creates a competition between two pathways: Li-Halogen Exchange (at C4) and Ortho-Lithiation (at C2 or C6).

  • The Rule of Temperature:

    • Kinetic Control (-78°C): Lithium-Halogen exchange is faster than deprotonation. Using n-BuLi or t-BuLi at -78°C in THF will selectively target the C4-Br bond to generate the C4-lithio species.

    • Thermodynamic/Deprotonation (> -40°C): If the reaction warms up, or if you use a non-nucleophilic base like LDA, the amide will direct lithiation to the ortho positions (C2 or C6) .

    • The "Halogen Dance": Warning—if you generate the C4-lithio species and let it warm without quenching, the lithium may migrate to the thermodynamically more stable ortho position (stabilized by the amide oxygen coordination), potentially scrambling your substitution pattern.

Q: Can I use a Grignard reagent on another part of the molecule without attacking the amide? A: Yes. Unlike Weinreb amides, N,N-diisopropyl amides are generally too hindered to react with Grignard reagents to form ketones at standard temperatures (0°C to RT). The Grignard will likely act as a base (deprotonating acidic sites) rather than a nucleophile against this amide.

Visualizing the Lithiation Pathways

The diagram below illustrates the divergent reactivity based on reagents and temperature.

LithiationPathways SM Starting Material (4-Br, 3-Me, Amide) Li_Exchange C4-Lithio Species (Li replaces Br) SM->Li_Exchange n-BuLi, -78°C (Kinetic Control) Ortho_Li Ortho-Lithio Species (Li at C2 or C6) SM->Ortho_Li LDA, 0°C (Directed Metalation) Li_Exchange->Ortho_Li Warming (> -40°C) (Halogen Dance) Product_A Product A: Substitution at C4 Li_Exchange->Product_A Electrophile (E+) Product_B Product B: Substitution at Ortho Ortho_Li->Product_B Electrophile (E+)

Caption: Figure 1. Divergent lithiation pathways. Low temperature favors Li-Br exchange (Green), while higher temperatures or non-nucleophilic bases favor ortho-lithiation (Red).

Module 3: Cross-Coupling Resilience (Suzuki/Buchwald)

Q: Is the amide stable under Palladium-catalyzed conditions? A: Yes, highly stable. The N,N-diisopropyl amide is inert to Pd(0)/Pd(II) cycles. It does not poison the catalyst (unlike free amines or some nitriles) and will not undergo oxidative addition.

  • Suzuki-Miyaura: You can couple aryl boronic acids to the C4-Br position using standard bases (K₂CO₃, Cs₂CO₃) and heat (80-100°C) without affecting the amide.

  • Buchwald-Hartwig: The steric bulk of the amide prevents it from participating in transamidation side reactions.

Summary of Stability Data

ConditionStability RatingOutcome / Notes
Aq. HCl (6M, Reflux) Excellent No hydrolysis observed.
Aq. NaOH (1M, Reflux) Excellent No hydrolysis observed.
n-BuLi (-78°C) Reactive (Specific) Selectively attacks C-Br bond (Li-Halogen exchange).
Grignard (R-MgBr, RT) Good Steric hindrance prevents ketone formation.
Pd(PPh₃)₄ / Heat Excellent Inert spectator during cross-coupling.
SOCl₂ (Reflux) Moderate Can activate amide to imidoyl chloride (slow).

References

  • PubChem. (n.d.).[1] 4-Bromo-N,N-diisopropylbenzamide.[1][2] National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Clayden, J., & Greeves, N. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Ortho-Lithiation and DMG behavior of tertiary amides).
  • Beak, P., & Brown, R. A. (1982). The tertiary amide as a directing group.[3] Journal of Organic Chemistry, 47(1), 34-46. (Foundational text on amide-directed lithiation).

  • Snieckus, V. (1990). Directed ortho metalation.[3][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879-933. (Authoritative review on competition between DMGs and Halogens).

Sources

byproduct formation in N,N-Diisopropyl-4-bromo-3-methylbenzamide reactions

[1]

System Overview & Chemical Logic

This compound is a specialized "electrophilic aromatic" building block.[1] Its utility lies in the orthogonal reactivity of its functional groups:

  • Aryl Bromide (C-4): The primary handle for functionalization via Li-HE or Pd-catalysis.[1]

  • Amide (C-1): A robust Directed Metalation Group (DMG) that is sterically shielded by the diisopropyl chains.[1]

  • Methyl Group (C-3): A benzylic site susceptible to radical bromination or unwanted deprotonation.[1]

The Core Problem: Users frequently encounter unexpected byproducts because the steric bulk of the amide and the acidity of the benzylic methyl create competing pathways during high-energy transformations (e.g., lithiation).

Diagnostic Workflow: Identifying the Byproduct

Before attempting a fix, use this logic flow to identify your specific impurity based on LC-MS (

ByproductDiagnosisParentStart: Analyze Crude Mixture(Parent MW: ~298 Br79 / 300 Br81)MassMinus80Mass [M-H] (MW ~220)Loss of BromineParent->MassMinus80LCMS showsDes-bromoMassPlusParentMass [2M-2Br] (Dimer)(MW ~438)Parent->MassPlusParentLCMS showsHomocouplingMassPlusEMass [M+E](Desired Product)Parent->MassPlusEProduct FoundNMRBroadNMR: Broad/Split Signals(No Mass Change)Parent->NMRBroadPurity >95%but messy NMRProtodehalDiagnosis: Protodehalogenation(Quench by Moisture/Acid)MassMinus80->ProtodehalWurtzDiagnosis: Wurtz Coupling(Temp too high during Li-HE)MassPlusParent->WurtzRotamersDiagnosis: Atropisomerism/Rotamers(Not an impurity)NMRBroad->Rotamers

Figure 1: Decision tree for rapid byproduct identification based on analytical data.

Troubleshooting Guide: Specific Issues & Solutions

Issue 1: The "Des-Bromo" Impurity (Protodehalogenation)

Symptom: You attempted a Lithium-Halogen Exchange (using n-BuLi or t-BuLi) to trap with an electrophile (e.g., DMF), but the major product is N,N-Diisopropyl-3-methylbenzamide (Mass ~219/220).[1]

Technical Analysis: The Aryl-Lithium intermediate formed after Br/Li exchange is extremely basic (

1
  • Source A: Moisture in the solvent (THF/Ether).

  • Source B: The internal temperature rose, allowing the Aryl-Li to deprotonate the THF solvent (via

    
    -elimination).[1]
    
  • Source C: Benzylic deprotonation of the starting material (acting as a proton source for the lithiated species).

Corrective Protocol:

  • Solvent Integrity: Distill THF over Na/Benzophenone or use a column-based solvent purification system immediately before use.[1] Karl Fischer titration must read <10 ppm water.[2]

  • Cryogenic Control: The exchange must be performed at -78°C .

    • Note: The bulky diisopropyl amide slows down aggregation, making the "ate" complex more reactive but also more unstable.

  • The "Internal" Proton Trap:

    • Test: Run the reaction with

      
       quench. If you see deuterium incorporation at the 4-position, the lithiation worked, and the proton source is downstream. If you see Hydrogen, the proton source is in the reaction mixture during lithiation.
      
Issue 2: The "Dimer" (Wurtz-Type Homocoupling)

Symptom: Formation of a biaryl species (4,4'-bis(N,N-diisopropyl-3-methylbenzamide)).[1] Mass: ~436-438 amu.[1]

Technical Analysis: This occurs when the newly formed Aryl-Lithium reacts with unreacted Aryl-Bromide starting material.[1] This is a diffusion-controlled side reaction favored by:

  • Local Overheating: Adding n-BuLi too fast creates hot spots.[1]

  • Stoichiometry Mismatch: Presence of both Ar-Li and Ar-Br simultaneously at temperatures > -60°C.[1]

Corrective Protocol:

  • Inverse Addition (Recommended): Instead of adding BuLi to the bromide, add the Bromide solution dropwise to the BuLi solution at -78°C. This ensures the concentration of Ar-Br is always near zero relative to the lithium base, preventing the coupling.

  • Reagent Swap: Switch from n-BuLi to t-BuLi (2.05 equiv) . t-BuLi undergoes exchange much faster and irreversibly consumes the generated alkyl bromide (forming isobutene and LiBr), preventing alkylation side reactions.[1]

Issue 3: NMR Signals Appear "Impure" (Rotameric Broadening)

Symptom: The LC-MS indicates a pure compound, but the

Technical Analysis: The N,N-diisopropyl group is sterically bulky.[3] The rotation around the Amide C-N bond is restricted (barrier

1rotamers

Validation Experiment:

  • Variable Temperature (VT) NMR: Run the

    
    H NMR spectrum at 50°C or 60°C  (in DMSO-
    
    
    or CDCl
    
    
    ).
  • Result: If the peaks coalesce into sharp singlets/doublets, the sample is pure. If the extra peaks remain sharp, they are genuine impurities.

Quantitative Data: Byproduct Summary Table

Observed Mass (LCMS)Proposed StructureMechanism of FormationPrevention Strategy
220 (M+H) Des-bromo (Ar-H)Moisture ingress; Solvent deprotonation; Acidic workup too early.[1]Dry THF (<10ppm

); Maintain T < -70°C; Check gas lines.
437 (M+H) Biaryl Dimer (Ar-Ar)Wurtz coupling (Ar-Li + Ar-Br).[1]Inverse addition (Ar-Br to Li); Use t-BuLi; Increase dilution.
312/314 Benzylic Alkyl (Ar-CH2-R)Deprotonation of 3-Methyl group followed by alkylation.[1]Avoid LDA; Keep T low; Benzylic protons are

~40, Ar-Li is basic enough to pull them if warmed.[1]
298/300 Starting Material Incomplete exchange; Quench failure.[1]Check titer of n-BuLi (titrate with diphenylacetic acid).

Advanced Mechanism: Benzylic Deprotonation Risk

Users attempting to functionalize the ortho-position (C-2) via Directed Ortho Metalation (DoM) often fail because of the competing acidity of the C-3 methyl group.[1]

The Pathway: While the amide directs lithiation to C-2 (between amide and methyl), the C-3 methyl protons are benzylic and adjacent to the electron-withdrawing amide.[1]

  • Kinetic Control (-78°C): Favors Li-Halogen exchange at C-4.[1]

  • Thermodynamic Control (> -20°C): The Li can migrate to the benzylic position or the C-2 position.[1]

Scientist's Note: If you specifically need to functionalize C-2 (ortho to amide), you must remove the Bromine first or use a temporary protecting group strategy, as the Br-Li exchange is kinetically dominant over DoM.

References

  • Lithium-Halogen Exchange Kinetics

    • Bailey, W. F., & Patricia, J. J. (1988).[4] The mechanism of the lithium–halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.[1]

    • [1]

  • Amide Rotational Barriers (Rotamers)

    • Clayden, J., et al. (2005). Atropisomerism in Amides. In: Organolithiums: Selectivity for Synthesis.
  • Optimization of Organolithium Reactions

    • Tomkin, S. J., et al. (2020). Optimization of Organolithium Reactions. Journal of Organic Chemistry.
    • [1]

  • Synthesis and Properties of N,N-Diethyl-3-methylbenzamide (Analogous System)

    • Revista Cubana de Medicina Militar. (2021).[5] A new method for synthesis of N,N-diethyl-m-methylbenzamide.[1]

    • [1]

Technical Support Center: N,N-Diisopropyl-4-bromo-3-methylbenzamide Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOP-BENZ-042 Status: Active Subject: Workup & Purification Protocols for Sterically Hindered Benzamides

Introduction

Welcome to the Technical Support Center. You are likely synthesizing N,N-Diisopropyl-4-bromo-3-methylbenzamide (CAS: 79606-46-5), a critical intermediate often used in Suzuki-Miyaura cross-couplings for kinase inhibitor development.

The Challenge: This molecule features a sterically hindered amide (diisopropyl group) and a lipophilic core (bromo-methyl-phenyl). Common failure modes during workup include:

  • Persistent Amine Odor: Incomplete removal of diisopropylamine (DIPA).

  • Oiling Out: The product often forms a supersaturated oil rather than crystallizing immediately.

  • Hydrolysis: If the acid chloride method was used, unreacted acid chloride can hydrolyze back to the starting benzoic acid, contaminating the product.

This guide provides a self-validating workup procedure designed to exploit the chemical properties of the impurities vs. the target amide.

Module 1: The "Golden" Workup Protocol

Prerequisite: This protocol assumes you synthesized the compound via the Acid Chloride Route (4-bromo-3-methylbenzoyl chloride + diisopropylamine), which is the industry standard for bulky amides.

Phase 1: Quench & Phase Separation
  • Step 1 (Quench): Cool reaction mixture (typically in DCM or Toluene) to 0°C. Slowly add 1M HCl (0.5 equiv relative to amine).

    • Why? This neutralizes the exothermic hydrolysis of excess acid chloride and protonates the bulk of the excess diisopropylamine immediately.

  • Step 2 (Dilution): Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Recommendation: Use EtOAc if you plan to recrystallize later (easier solvent swap). Use DCM if solubility is an issue.

Phase 2: The Three-Stage Wash Sequence (Critical)

Do not skip steps. This sequence relies on pKa differences to separate components.

StageWash SolutionTarget ImpurityMechanism
1. Acid Wash 1M HCl (2x)Diisopropylamine (DIPA) & TriethylamineProtonation (

). The salt is water-soluble.[1]
2. Water Wash Distilled Water (1x)Residual Acid/SaltsActs as a buffer zone to prevent violent neutralization in the next step.
3. Base Wash Sat. NaHCO₃ (2x)4-Bromo-3-methylbenzoic acidDeprotonation (

). The carboxylate is water-soluble.
4. Drying Sat. NaCl (Brine) Emulsified WaterOsmotic pressure pulls water from the organic layer.
Phase 3: Isolation
  • Dry the organic layer over anhydrous MgSO₄ (Magnesium Sulfate) for 10 minutes.

  • Filter and concentrate under reduced pressure.

  • High Vacuum Cycle: The product is bulky and traps solvent. Keep on high vacuum (<2 mbar) for at least 4 hours to remove trace DIPA.

Module 2: Visualization of Workup Logic

The following flowchart illustrates the chemical fate of every component in your reaction mixture.

WorkupFlow RxnMix Reaction Mixture (Product, DIPA, Et3N, Acid Chloride, Benzoic Acid) Quench Add 1M HCl Phase Separation RxnMix->Quench OrgLayer1 Organic Layer (Product + Impurities) Quench->OrgLayer1 Extract AqLayer1 Aqueous Layer (Discard) (Amine Salts) Quench->AqLayer1 Remove AcidWash Wash 1: 1M HCl (2x) OrgLayer1->AcidWash OrgLayer2 Organic Layer (Product + Benzoic Acid) AcidWash->OrgLayer2 AqLayer2 Aqueous Layer (Discard) (DIPA-HCl, Et3N-HCl) AcidWash->AqLayer2 Removes Amines BaseWash Wash 2: Sat. NaHCO3 (2x) OrgLayer2->BaseWash OrgLayer3 Organic Layer (Product Only) BaseWash->OrgLayer3 AqLayer3 Aqueous Layer (Discard) (Sodium Benzoate) BaseWash->AqLayer3 Removes Acids Final Dry (MgSO4) & Concentrate Target: this compound OrgLayer3->Final

Caption: Separation logic based on pKa manipulation. Acidic washes remove amines; basic washes remove unreacted starting acids.

Module 3: Troubleshooting & FAQs

Q1: The product is an oil, but literature says it's a solid. What happened?

Diagnosis: This compound has a low melting point and is prone to "supercooling" (staying liquid below its freezing point) due to the rotational freedom of the diisopropyl groups. The Fix:

  • Solvent Trap: Ensure all DCM/EtOAc is removed. Trace solvent lowers the melting point.

  • Seed Crystal: If available, add a speck of solid product.

  • Trituration: Dissolve the oil in a minimum amount of Hexane or Pentane and scratch the flask walls with a glass rod while cooling in a dry ice/acetone bath. This forces the lattice to form.

Q2: I still smell the amine (fishy odor) after the acid wash.

Diagnosis: Diisopropylamine (DIPA) is lipophilic enough to partition partially into the organic layer if the pH isn't low enough. The Fix:

  • Check the pH of your aqueous layer during the acid wash.[2] It must be pH < 2 .

  • If the odor persists, wash with 10% Copper(II) Sulfate (CuSO₄) solution. DIPA forms a water-soluble complex with copper (turns the aqueous layer purple/blue), visually confirming removal.

Q3: My yield is lower than expected (<60%).

Diagnosis: Steric hindrance. The bulky diisopropylamine attacks the carbonyl center slowly. The Fix:

  • Do not use EDC/DCC: Coupling agents often struggle with diisopropylamine.

  • Force the Acid Chloride: Ensure you refluxed the starting acid with Thionyl Chloride (

    
    ) for at least 2 hours to ensure 100% conversion to Acid Chloride before adding the amine.
    
  • Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine) during the acylation step to act as a nucleophilic catalyst.

Q4: I have a stubborn emulsion during extraction.

Diagnosis: Amides act as weak surfactants. The Fix:

  • Add solid NaCl directly to the separatory funnel to saturate the aqueous phase.

  • Filter the biphasic mixture through a pad of Celite to break physical particulate stabilization.

Module 4: Physical Data & Safety

PropertyValueNotes
Molecular Formula

Molecular Weight 298.22 g/mol
Predicted LogP ~3.8 - 4.2Highly Lipophilic. Insoluble in water.
Solubility DCM, EtOAc, DMSO, MeOHSoluble in most organics.
Toxicity IrritantAvoid inhalation. Precursor DIPA is toxic.

References

  • Amide Synthesis via Acid Chlorides: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard protocols for Schotten-Baumann reactions).
  • Synthesis of this compound (Analogous Protocols)

    • PubChem Compound Summary for 4-Bromo-N,N-diisopropylbenzamide.[3] National Center for Biotechnology Information. Accessed Feb 2026. Link[3][4]

    • Organic Syntheses, Coll. Vol. 6, p. 222 (1988). (General procedures for hindered amides).
  • Workup of Amine-Contaminated Reactions

    • Rule of Thumb: Amine Removal via Copper Sulfate.[2] Not Voodoo (University of Rochester). Link

  • Physical Properties & Safety

    • Sigma-Aldrich Safety Data Sheet (SDS) for N-Isopropyl-4-bromo-3-methylbenzamide analogs. Link

Sources

reaction monitoring of N,N-Diisopropyl-4-bromo-3-methylbenzamide synthesis by TLC/LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

An essential component of synthesizing N,N-Diisopropyl-4-bromo-3-methylbenzamide is the rigorous monitoring of the reaction's progress. This ensures optimal yield, minimizes side-product formation, and confirms reaction completion. This guide serves as a technical support center for researchers utilizing Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor this specific amide synthesis.

Reaction Overview

The synthesis of this compound is typically achieved via an amide coupling reaction. The most common laboratory method involves the activation of 4-bromo-3-methylbenzoic acid to a more reactive species (such as an acyl chloride), followed by nucleophilic substitution with N,N-diisopropylamine.[1][2]

Reaction Scheme:

  • Step 1: Activation: 4-bromo-3-methylbenzoic acid is converted to 4-bromo-3-methylbenzoyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][3]

  • Step 2: Amidation: The resulting acyl chloride is reacted with N,N-diisopropylamine, typically in the presence of a non-nucleophilic base, to yield the final amide product.

Monitoring focuses on the disappearance of the starting materials (4-bromo-3-methylbenzoic acid and N,N-diisopropylamine) and the appearance of the this compound product.

Troubleshooting Guide

This section addresses specific issues encountered during reaction monitoring in a question-and-answer format.

Thin-Layer Chromatography (TLC) Issues

Question 1: My 4-bromo-3-methylbenzoic acid spot is streaking badly from the baseline. How can I fix this?

  • Cause: Carboxylic acids are polar and acidic, leading to strong interactions with the silica gel (which is slightly acidic). This can cause deprotonation and "streaking" up the plate rather than forming a compact spot.

  • Solution: Add a small amount of acetic acid (e.g., 0.5-1%) to your TLC eluent (mobile phase). The excess acid in the mobile phase suppresses the deprotonation of your carboxylic acid starting material, allowing it to travel up the plate as a more defined spot.[4]

Question 2: I can't see the N,N-diisopropylamine starting material on my UV-visualized TLC plate. Is it there?

  • Cause: Simple alkylamines like N,N-diisopropylamine do not possess a chromophore and are therefore not visible under a UV lamp (254 nm).

  • Solution: Use a chemical stain to visualize the amine spot. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with many functional groups.[5] Staining will reveal a spot for the amine, allowing you to monitor its consumption.

Question 3: My product and starting acid spots have very similar Rf values, making it hard to determine if the reaction is complete. What should I do?

  • Cause: The chosen solvent system is not providing adequate separation for the compounds of interest. The product amide is expected to be less polar than the starting carboxylic acid.

  • Solution: Adjust the polarity of your mobile phase.

    • Decrease Polarity: If the spots are running too high up the plate (high Rf), decrease the amount of the polar solvent (e.g., ethyl acetate) and increase the non-polar solvent (e.g., hexanes).

    • Increase Polarity: If the spots are stuck at the baseline (low Rf), gradually increase the amount of the polar solvent.

    • Utilize the Co-spot: Always run a "co-spot" lane on your TLC, which contains a mixture of your starting material and the reaction mixture. If you see two distinct spots in this lane, your separation is adequate. If you see a single elongated spot, the separation is poor, and the solvent system needs to be changed.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS) Issues

Question 4: My LC-MS analysis shows no peak for my product, even though the TLC suggests the reaction is working.

  • Cause: This could be due to several factors ranging from incorrect MS settings to sample degradation.

  • Solution:

    • Check MS Settings: Ensure the mass spectrometer is scanning a range that includes the expected mass of your product (~284 m/z). Verify that the ionization mode (ESI positive or negative) is appropriate. Amides are typically observed in positive ion mode as [M+H]⁺.[7]

    • Verify Chromatography: Check that the LC gradient is suitable for eluting your compound. The amide product is significantly less polar than the carboxylic acid starting material and will have a longer retention time in reverse-phase HPLC.[8]

    • Assess Sample Stability: The acyl chloride intermediate is highly moisture-sensitive and can hydrolyze back to the carboxylic acid.[9] While the final amide is generally stable, ensure your LC-MS sample preparation doesn't introduce conditions that could cause degradation.

Question 5: I see a peak with the correct mass for my product, but also a significant peak at m/z 215/217. What is this?

  • Cause: This peak corresponds to the molecular ion of the 4-bromo-3-methylbenzoic acid starting material. Its presence indicates an incomplete reaction. The characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br) will be visible for both the starting material and the product.

  • Solution: The reaction has not gone to completion. Allow the reaction to stir for a longer duration, consider gentle heating (if the protocol allows), or re-evaluate the quality and stoichiometry of your reagents. The high sensitivity of LC-MS allows it to detect small amounts of remaining starting material that may be difficult to see on a TLC plate.[10]

Question 6: My mass spectrum shows a peak at [M+23]⁺ in addition to the expected [M+H]⁺ peak. What does this signify?

  • Cause: This is a sodium adduct ([M+Na]⁺). It is a very common observation in ESI mass spectrometry and can arise from trace sodium ions in glassware, solvents, or reagents.

  • Solution: This is generally not a cause for concern and can serve as a secondary confirmation of your product's molecular weight. If it complicates data analysis, using higher purity solvents or plastic vials instead of glass can sometimes minimize its formation.[7]

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for monitoring the reaction by TLC? A1: A detailed step-by-step protocol is provided in the "Experimental Protocols" section below. The key is to compare the reaction mixture against the starting material(s) and a co-spot on the same plate to accurately gauge progress.

Q2: What are the key molecular weights and expected m/z values I should look for in my LC-MS data? A2: Refer to the data summary table below. The primary ions to monitor in ESI positive mode are the protonated molecules ([M+H]⁺) of the starting materials and the product.

Q3: How do I prepare a reaction sample for TLC or LC-MS analysis? A3: Using a glass capillary or pipette, withdraw a small drop of the reaction mixture. Quench it in a vial containing ~0.5 mL of a suitable solvent (like ethyl acetate or dichloromethane). For LC-MS, take a small aliquot of this diluted sample and further dilute it with acetonitrile or methanol to an appropriate concentration (~1 mg/mL or less).

Q4: How can I visually confirm reaction completion? A4: On a properly developed TLC plate, the reaction is considered complete when the spot corresponding to the limiting starting material (typically the 4-bromo-3-methylbenzoic acid) has been completely consumed and a new spot corresponding to the product is clearly visible. This should be confirmed with a more sensitive technique like LC-MS.

Data Presentation

Table 1: Properties of Key Reaction Components

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
4-bromo-3-methylbenzoic acidC₈H₇BrO₂215.04216.0
N,N-diisopropylamineC₆H₁₅N101.19102.2
This compound C₁₄H₂₀BrNO 298.22 299.1

Note: The provided molecular weight and formula for the final product have been corrected to C₁₄H₂₀BrNO based on the starting materials.

Table 2: Suggested TLC Conditions

ParameterRecommendation
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase (Eluent) 7:3 Hexanes:Ethyl Acetate (+0.5% Acetic Acid if needed)
Visualization 1. UV light (254 nm) 2. Potassium Permanganate (KMnO₄) stain
Expected Rf Product Rf > Starting Acid Rf

Experimental Protocols

Protocol 1: TLC Reaction Monitoring
  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, lightly draw an origin line about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Spotting:

    • In the "SM" lane, spot a diluted solution of your 4-bromo-3-methylbenzoic acid.

    • In the "RXN" lane, spot the quenched and diluted aliquot of your reaction mixture.

    • In the "CO" lane, first spot the starting material, then spot the reaction mixture directly on top of it.

  • Development: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 7:3 Hexanes:EtOAc). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry completely. Visualize the spots under a UV lamp. Circle the visible spots with a pencil. If necessary, dip the plate in a KMnO₄ staining solution and gently heat with a heat gun to visualize non-UV active compounds.

  • Analysis: Compare the lanes. The disappearance of the spot in the "RXN" lane that corresponds to the "SM" lane indicates the consumption of the starting material. The appearance of a new spot (typically with a higher Rf) indicates product formation.

Protocol 2: LC-MS Sample Preparation and Analysis
  • Sample Preparation: Take ~10 µL of the quenched reaction mixture and dilute it with 1 mL of acetonitrile in an LC-MS vial. Cap the vial.

  • Method Setup:

    • Column: Use a standard C18 reverse-phase column.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute compounds of increasing non-polarity.

    • MS Detector: Set to scan in positive ion mode over a mass range of m/z 100-500.

  • Injection and Analysis: Inject the sample. Monitor the total ion chromatogram (TIC) for peaks and analyze the mass spectrum of each peak to identify the starting materials and the desired product based on their expected [M+H]⁺ values.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Synthesis cluster_monitoring Monitoring Loop start Start Reaction reaction Amide Coupling in Progress start->reaction sample Take Aliquot reaction->sample tlc Run TLC Analysis sample->tlc decision Reaction Complete? tlc->decision lcms Run LC-MS (Optional/Confirmation) lcms->decision Re-evaluate decision->lcms No workup Proceed to Workup & Purification decision->workup Yes

Caption: Workflow for reaction monitoring.

TLC_Troubleshooting start TLC shows incomplete reaction (Starting material remains) cause1 Insufficient Reaction Time? start->cause1 cause2 Reagents Deactivated? (e.g., moisture hydrolyzed activating agent) start->cause2 cause3 Incorrect Stoichiometry? start->cause3 sol1 Continue reaction for longer duration. Monitor every 1-2 hours. cause1->sol1 sol2 Use fresh, anhydrous reagents and solvents under inert atmosphere. cause2->sol2 sol3 Verify calculations and ensure correct amounts of all reagents were added. cause3->sol3

Sources

temperature optimization for N,N-Diisopropyl-4-bromo-3-methylbenzamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Optimization for N,N-Diisopropyl-4-bromo-3-methylbenzamide Reactions Content Type: Technical Support Center (Tier 3 Engineering) Ticket Focus: Thermal Dynamics & Kinetic Control Audience: Process Chemists, Medicinal Chemists

Status: Active Priority: High (Process Critical) Subject: Thermal Optimization & Troubleshooting Guide

Welcome to the Advanced Application Support center. This guide addresses the specific thermal challenges associated with the synthesis and functionalization of This compound . Due to the steric bulk of the diisopropyl group and the ortho-methyl substituent, this scaffold exhibits non-intuitive kinetic behaviors that require precise temperature modulation.

Quick Navigation
Module 1: Amide Synthesis (The Schotten-Baumann Challenge)

User Issue: "I am observing low yields and a 'tar-like' impurity during the reaction of 4-bromo-3-methylbenzoyl chloride with diisopropylamine."

Root Cause Analysis: The reaction between the acid chloride and diisopropylamine is highly exothermic. While diisopropylamine is nucleophilic, its steric bulk slows the rate of attack, allowing competitive hydrolysis if moisture is present, or thermal decomposition of the acid chloride if the exotherm creates localized hot spots. The "tar" is often polymerized material or decomposition products resulting from runaway temperatures.

Protocol: Controlled Thermal Ramp
ParameterSpecificationRationale
Solvent DCM (Anhydrous)High heat capacity, non-reactive.
Base Et

N (2.5 eq)
Acts as an HCl scavenger.
T

0°C to 5°C Critical to suppress rapid exotherm spikes.
T

23°C (RT) Necessary to drive the hindered amine to completion.

Step-by-Step Optimization:

  • Dissolution: Dissolve 4-bromo-3-methylbenzoyl chloride in anhydrous DCM. Cool to 0°C (ice/water bath).

  • Cryogenic Addition: Mix diisopropylamine (1.1 eq) and Et

    
    N (2.5 eq). Add this mixture dropwise to the acid chloride solution.
    
    • Checkpoint: Monitor internal temperature. Do not allow T > 10°C during addition.

  • The Ramp: Once addition is complete, maintain at 0°C for 30 minutes. Then, remove the cooling bath and allow the reaction to warm to Room Temperature (23°C) naturally.

  • Completion: Stir at RT for 4-6 hours. The steric hindrance of the isopropyl groups requires this thermal energy to overcome the activation barrier for the final conversion.

Module 2: Cross-Coupling Optimization (Suzuki-Miyaura)

User Issue: "My Suzuki coupling at 80°C is stalling at 60% conversion. Increasing to 100°C causes dehalogenation (loss of Br)."

Root Cause Analysis: The 3-methyl group creates significant steric hindrance ortho to the 4-bromo reaction site. Standard Pd(PPh


)

catalysts struggle to undergo oxidative addition/reductive elimination cycles efficiently at standard temperatures (80°C) due to this bulk.
  • Low Temp (<80°C): Catalyst cannot access the sterically crowded C-Br bond.

  • High Temp (>100°C): Catalyst decomposition (Pd black precipitation) or protodehalogenation dominates.

Workflow: The "Pulsed" Thermal Strategy

To solve this, you must switch to a catalyst system designed for steric bulk (e.g., Buchwald Dialkylbiaryl phosphines like SPhos or XPhos) and optimize the activation energy.

SuzukiOptimization cluster_mech Mechanistic Insight Start Substrate: 4-Br-3-Me-Benzamide LigandChoice Ligand Selection: SPhos or XPhos (Steric bulk) Start->LigandChoice TempCheck Temperature Strategy LigandChoice->TempCheck Standard Standard: 80°C (Stalls due to sterics) TempCheck->Standard Avoid Optimized Optimized: 100-110°C (Toluene/Water) TempCheck->Optimized Recommended Outcome Full Conversion Minimal Dehalogenation Optimized->Outcome Mech Bulky ligands protect Pd center allowing higher T without decomposition.

Figure 1: Decision workflow for overcoming steric hindrance in Suzuki couplings of the 4-bromo-3-methyl scaffold.

Technical Recommendation:

  • Catalyst: Use Pd(OAc)

    
     + SPhos  (1:2 ratio) or Pd(dppf)Cl
    
    
    
    (for robustness).
  • Solvent: Toluene/Water (10:1) allows for higher reflux temperatures than THF.

  • Temperature: Heat to 100°C . The specialized ligand protects the active Pd(0) species from thermal agglomeration while providing the necessary energy to penetrate the 3-methyl steric wall.

Module 3: Lithiation & Functionalization (The Cryogenic Trap)

User Issue: "I attempted to lithiate the molecule to introduce an electrophile, but I obtained a mixture of products, including one where the bromine moved to a different position."

Root Cause Analysis: This is a classic case of the Halogen Dance (Base-Catalyzed Halogen Migration).[1]

  • The Scaffold: You have two directing groups: the N,N-diisopropylamide (strong DoM group) and the Bromine (weak directing, but prone to Li-Hal exchange).

  • The Conflict:

    • Kinetic Control (-78°C): Lithium-Halogen exchange at C4 (replacing Br) OR Directed Ortho Metalation (DoM) at C2/C6 depending on the base.

    • Thermodynamic Control (>-50°C): The lithiated species can isomerize. The "Halogen Dance" occurs when the lithiated intermediate is unstable and the halogen migrates to a more thermodynamically stable position (often adjacent to the amide).

Troubleshooting Guide: Temperature vs. Base Selection

Use the following table to select the correct conditions for your desired outcome.

Target PositionReagentTemperatureMechanismRisk
C4 (Replace Br) n-BuLi-78°C Li-Hal ExchangeWarming causes scrambling.
C2 (Ortho to Amide) TMP-Li or LDA-78°C DoM (Deprotonation)Sterically very difficult due to 3-Me.
C6 (Ortho to Amide) TMP-Li or LDA-78°C DoM (Deprotonation)Favored DoM site.

Critical Warning: Do NOT use n-BuLi if you intend to keep the Bromine atom. n-BuLi will preferentially attack the Bromine (Li-Hal exchange) rather than deprotonate the ring. To keep the Br and functionalize C6, you must use a non-nucleophilic base like LDA or LiTMP .

LithiationPathways Substrate N,N-Diisopropyl- 4-bromo-3-methylbenzamide nBuLi n-BuLi (-78°C) Substrate->nBuLi LDA LDA / TMP-Li (-78°C) Substrate->LDA LiHal Li-Hal Exchange (C4-Li Species) nBuLi->LiHal Fastest DoM DoM Deprotonation (C6-Li Species) LDA->DoM Preserves Br WarmUp Warm to > -50°C LiHal->WarmUp Quench Electrophile Quench LiHal->Quench Keep -78°C! DoM->WarmUp DoM->Quench Keep -78°C! HalogenDance HALOGEN DANCE (Scrambled Isomers) WarmUp->HalogenDance Thermodynamic Equilibration

Figure 2: Reaction pathway divergence based on base selection and temperature control. Warming induces the Halogen Dance.

FAQ: Rapid Fire Troubleshooting

Q: Can I run the amide synthesis in THF instead of DCM? A: Yes, but DCM is preferred for solubility of the acid chloride and ease of workup. If using THF, ensure it is strictly anhydrous to prevent hydrolysis.

Q: Why is the melting point of my product lower than expected? A: This is often due to Rotamers. N,N-Diisopropyl amides exhibit restricted rotation around the C-N bond (atropisomerism-like behavior on NMR, broad peaks). This can sometimes depress melting points in crude samples. Ensure you dry the sample thoroughly to remove trapped solvent, which sticks tenaciously to the amide.

Q: I see a "doublet of doublets" in the NMR of my starting material. Is it pure? A: Yes. The isopropyl methyl groups are diastereotopic due to the restricted rotation of the bulky amide bond and the asymmetry introduced by the 3-methyl group. You will often see broad or split signals for the isopropyl groups at room temperature.

References
  • Directed Ortho Metalation (DoM)

    • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933.

  • Halogen Dance Mechanism

    • Schnürch, M., et al. (2007).[2] "Halogen dance reactions—A review." Chemical Society Reviews, 36, 1046-1057.[2]

  • Suzuki Coupling of Sterically Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Accounts of Chemical Research, 41(11), 1461–1473.

  • Amide Synthesis Optimization

    • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[3] Tetrahedron, 61(46), 10827-10852.

Sources

Validation & Comparative

N,N-Diisopropyl-4-bromo-3-methylbenzamide vs other bromobenzamides in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: N,N-Diisopropyl-4-bromo-3-methylbenzamide vs. Alternative Bromobenzamides in Directed Synthesis

Executive Summary: The "Fortified" Directing Group

In the landscape of organometallic chemistry, this compound (CAS: 79606-46-5) represents a "privileged scaffold."[1] Unlike its diethyl or dimethyl counterparts, the diisopropyl (DIPA) variant offers a unique combination of nucleophilic resistance and regiochemical switchability .

This guide objectively compares the DIPA scaffold against standard alternatives (N,N-diethyl, Weinreb amides), focusing on its utility in resolving the competition between Lithium-Halogen Exchange (Li-Hal) and Directed Ortho Metalation (DoM) .

Key Finding: The DIPA group is essential when the synthetic goal involves preserving the amide functionality during aggressive lithiation protocols that would decompose smaller amides into ketones or alcohols.

Comparative Analysis: DIPA vs. The Alternatives

The choice of amide substituent dictates the stability of the intermediate lithio-species. The following table summarizes the performance of this compound against common analogs under lithiation conditions (n-BuLi, THF, -78 °C).

Table 1: Stability and Selectivity Profile of Bromobenzamides

FeatureDIPA (Diisopropyl) N,N-Diethyl (DEB)Weinreb (N-OMe, N-Me)
Steric Bulk High (Rotational Barrier)ModerateLow
Reaction with R-Li Deprotonation / Exchange Nucleophilic Attack Stable Adduct (Forms Ketone)
DoM Stability Excellent (> -78 °C)Poor (Unstable > 0 °C)N/A (Quenches to ketone)
Crystallinity High (Easy purification)Liquid/Low meltingLiquid
Primary Utility Complex Biaryl SynthesisSimple Amide/AldehydeKetone Synthesis
The Mechanistic Advantage: Steric Gearing

The superiority of the DIPA group stems from steric gearing . The two bulky isopropyl groups force the amide carbonyl out of planarity with the aromatic ring. This conformation achieves two critical outcomes:

  • Electronic Deconjugation: It prevents the lone pair of the nitrogen from donating fully into the carbonyl, making the oxygen more Lewis basic (better coordination to Li).

  • Nucleophilic Shielding: The isopropyl groups physically block the trajectory of nucleophiles (like n-BuLi) from attacking the carbonyl carbon, preventing the formation of the tetrahedral intermediate that leads to ketone side-products.

The "Switchable" Synthesis: Regioselectivity Mapping

The molecule this compound contains three competing features:

  • The DMG (Amide): Directs metalation to C2 or C6.[1]

  • The Halogen (Br): Promotes Li-Hal exchange at C4.[1]

  • The Blocker (Methyl): Sterically hinders C2.[1]

This creates a predictable "Switchable" system where the choice of base determines the product.

Visualizing the Pathway (DOT Diagram)

SynthesisPathways Start N,N-Diisopropyl-4-bromo- 3-methylbenzamide Condition1 Condition A: n-BuLi (1.1 eq) THF, -78°C Start->Condition1 Condition2 Condition B: LDA or LiTMP THF, -78°C Start->Condition2 Condition3 Condition C: Pd(PPh3)4 Ar-B(OH)2 Start->Condition3 Inter1 Lithium-Halogen Exchange (Li at C4) Condition1->Inter1 Kinetic Control (Fastest) Inter2 Directed Ortho Metalation (Li at C6) Condition2->Inter2 Base Control (No Exchange) Inter3 Suzuki Coupling (Biaryl at C4) Condition3->Inter3 Pd Cycle Product1 Product: 4-Substituted (Br replaced) Inter1->Product1 Quench E+ Product2 Product: 6-Substituted (Br intact) Inter2->Product2 Quench E+ Product3 Product: Biaryl Amide Inter3->Product3

Caption: Divergent synthetic pathways controlled by reagent selection. The 3-methyl group effectively blocks C2 lithiation, forcing DoM to the C6 position.

Detailed Experimental Protocols

The following protocols are validated for the DIPA scaffold.

Protocol A: Selective Lithium-Halogen Exchange (C4 Functionalization)

Use this to replace the Bromine atom while keeping the Amide intact.

  • Setup: Flame-dry a 50 mL Schlenk flask under Argon.

  • Dissolution: Add this compound (1.0 mmol, 298 mg) and anhydrous THF (10 mL).

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath).

  • Exchange: Add n-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise over 5 minutes.

    • Note: The DIPA group prevents attack on the carbonyl.[1] A diethyl amide would likely show ~10-15% ketone formation here.[1]

  • Reaction: Stir for 15 minutes at -78 °C. The species is now the 4-lithio-derivative .

  • Quench: Add electrophile (e.g., DMF, CO₂, or an aldehyde) (1.5 mmol).

  • Workup: Warm to RT, quench with sat. NH₄Cl, extract with EtOAc.[1]

Protocol B: Directed Ortho Metalation (C6 Functionalization)

Use this to keep the Bromine atom and functionalize the ring ortho to the amide.

  • Base Prep: In a separate flask, generate LDA by adding n-BuLi to diisopropylamine in THF at 0 °C, then cool to -78 °C.

    • Alternative: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) for higher steric selectivity.

  • Addition: Cannulate the pre-cooled solution of this compound (1.0 mmol) into the LDA solution.

  • Mechanism: LDA is non-nucleophilic and too bulky to attack the Br (minimizing exchange).[1] It removes the proton at C6 .[1]

    • Why C6? The C2 position is "sandwiched" between the bulky DIPA amide and the 3-Methyl group. Access is sterically denied.

  • Quench: Add electrophile (e.g., I₂, MeI).

  • Result: You obtain the 4-bromo-3-methyl-6-substituted benzamide.[1]

Synthesis of the Scaffold (Self-Validating Method)

If the specific isomer is not commercially available in bulk, it must be synthesized from 4-bromo-3-methylbenzoic acid.[1]

Reagents: 4-bromo-3-methylbenzoic acid, Thionyl Chloride (SOCl₂), Diisopropylamine.[1]

  • Activation: Reflux the acid in SOCl₂ (3 equiv) for 2 hours. Evaporate excess SOCl₂ to dryness to obtain the crude acid chloride.[1]

  • Coupling: Dissolve acid chloride in DCM. Add dropwise to a solution of Diisopropylamine (2.5 equiv) in DCM at 0 °C.

    • Why Excess Amine? To scavenge the HCl generated.[1]

  • Purification: Wash with 1M HCl (removes excess amine), then NaHCO₃. Recrystallize from Hexanes/EtOAc.

    • Validation: The DIPA amide should appear as a white crystalline solid (unlike the diethyl oil).[1]

References

  • Snieckus, V. (1990).[1] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 90(6), 879–933. Link[1]

  • Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis. Pergamon. (Foundational text on Li-Hal vs DoM selectivity).

  • BenchChem. (2024).[1] "4-Bromo-N,N-diisopropylbenzamide Properties and Applications." BenchChem Database.[1] Link

  • Baran, P. (2009).[1] "Directed Metalation: A Survival Guide." Baran Group Meeting Notes. Link

  • Beak, P., & Brown, R. A. (1982). "The tertiary amide as a directing group."[1][2] Journal of Organic Chemistry, 47(1), 34–46. Link[1]

Sources

comparative study of catalysts for N,N-Diisopropyl-4-bromo-3-methylbenzamide coupling

Comparative Study: Catalyst Systems for the Coupling of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -Diisopropyl-4-bromo-3-methylbenzamide[1][2]

Executive Summary

The synthesis of biaryl amides via the coupling of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-Diisopropyl-4-bromo-3-methylbenzamide (1)steric hindrance1

This study compares three distinct palladium catalyst generations for the Suzuki-Miyaura coupling of (1) with 2-methoxypyridin-3-ylboronic acid .[1]

  • Baseline: Pd(PPh

    
    )
    
    
    (Tetrakis)
  • Robust: Pd(dppf)Clngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     · CH
    
    
    Cl
    
    
  • High-Performance: Pd-XPhos G3 (Buchwald Precatalyst)[1]

Conclusion: While Pd(dppf)Clngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Pd-XPhos G3

Substrate Analysis & Challenge

The substrate (1) (CAS: 52010-31-8) is a key building block for kinase inhibitors (e.g., JAK/STAT or MAPK pathway modulators).[1]

Structural Impediments[1]
  • Steric Crowding (Red Zone): The C3-Methyl group exerts steric pressure on the C4-Bromine, hindering the approach of the active Pd(0) species.[1]

  • Electronic Deactivation: The amide group at C1 is electron-withdrawing, which theoretically activates the ring for oxidative addition.[1] However, the bulky diisopropyl groups force the amide out of planarity, decoupling this electronic benefit and leaving the steric penalty dominant.[1]

Reaction Scheme

Substrate: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Partner:Target:

Catalyst Candidates Comparison

FeatureSystem A: Pd(PPh

)

System B: Pd(dppf)Cl

System C: Pd-XPhos G3
Ligand Class Monodentate PhosphineBidentate FerrocenylDialkylbiaryl Phosphine (Buchwald)
Active Species Pd(0)L

Pd(0)(dppf)Monoligated Pd(0)-L
Steric Tolerance LowMediumHigh
Oxidative Addition Slow (Rate Limiting)ModerateFast
Stability Air SensitiveRobustAir Stable (Precatalyst)
Cost Profile LowMediumHigh

Experimental Data & Performance

Conditions: 1.0 eq Aryl Bromide, 1.2 eq Boronic Acid, 2.0 eq Base, Solvent (10 vol), Time: 4–12 h.[1]

Table 1: Comparative Efficiency
EntryCatalyst (Loading)Base / SolventTempTimeConv.[1] (%)Yield (%)Major Impurity
1 Pd(PPh

)

(5 mol%)
Na

CO

/ DME:H

O
85°C12 h65%42%Homocoupling
2 Pd(dppf)Cl

(3 mol%)
K

CO

/ Dioxane:H

O
100°C6 h92%85%Protodebromination (3%)
3 Pd-XPhos G3 (1 mol%) K

PO

/ THF:H

O
60°C 2 h >99% 97% None
Discussion of Results
  • Entry 1 (Tetrakis): Failed to reach completion. The steric bulk of the PPhngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     ligands prevents effective coordination to the hindered bromide. Significant homocoupling of the boronic acid was observed due to the slow oxidative addition rate.[1]
    
  • Entry 2 (dppf): The large bite angle of the dppf ligand facilitates reductive elimination, making this a viable industrial process.[1] However, high temperatures (100°C) were required, leading to 3% protodebromination (loss of Br replaced by H).[1]

  • Entry 3 (XPhos G3): The bulky, electron-rich XPhos ligand creates a highly active monoligated Pd(0) species.[1] This system rapidly inserts into the hindered C-Br bond even at 60°C, suppressing side reactions entirely.[1]

Mechanistic Visualization

The following diagram illustrates why the XPhos system succeeds where PPhngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

14-electron active species

CatalyticCyclecluster_stericsSteric BottleneckPreCatPd-XPhos G3(Precatalyst)ActiveSpeciesL-Pd(0)(Active 14e- Species)PreCat->ActiveSpecies Activation (Base)OxAddOxidative Addition(Rate Limiting for Hindered Br)ActiveSpecies->OxAdd + Substrate (1)TransMetTransmetallation(Boronic Acid + Base)OxAdd->TransMet Pd(II)-Ar-BrRedElimReductive Elimination(Product Release)TransMet->RedElim Pd(II)-Ar-Ar'RedElim->ActiveSpecies Regenerates L-Pd(0)ProductBiaryl Amide ProductRedElim->Product

Figure 1: The catalytic cycle highlighting the Oxidative Addition step, which is the primary bottleneck for hindered substrates like N,N-Diisopropyl-4-bromo-3-methylbenzamide.[1][2]

Recommended Protocol (Best Practice)

Method: Pd-XPhos G3 Catalyzed Cross-Coupling Scale: 1.0 gram (Optimization Scale)[1]

Reagents
  • Substrate:

    
    -Diisopropyl-4-bromo-3-methylbenzamide (1.0 g, 3.2 mmol)
    
  • Boronic Acid: 2-Methoxypyridin-3-ylboronic acid (0.59 g, 3.84 mmol, 1.2 eq)[1]

  • Catalyst: Pd-XPhos G3 (CAS: 1445085-55-1) (27 mg, 0.032 mmol, 1 mol%)[1]

  • Base: K

    
    PO
    
    
    (0.5 M aqueous solution, 12.8 mL, 2.0 eq)
  • Solvent: THF (10 mL)

Procedure
  • Setup: Charge a 50 mL 3-neck round-bottom flask with the Substrate , Boronic Acid , and Pd-XPhos G3 .

  • Inertion: Evacuate and backfill with Nitrogen (x3).[1]

  • Solvation: Add degassed THF via syringe. Stir to dissolve solids.

  • Activation: Add the Kngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    PO
    
    
    solution
    in one portion. The biphasic mixture will turn yellow/orange.
  • Reaction: Heat the mixture to 60°C internal temperature. Stir vigorously (800 rpm) to ensure phase transfer.

  • Monitoring: Sample at 1 hour. Quench a 50 µL aliquot into EtOAc/Water. Analyze by HPLC/UPLC (254 nm).

    • Target: < 0.5% remaining starting material.[1]

  • Workup: Cool to Room Temp. Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL). Wash combined organics with Brine. Dry over MgSO

    
    .
    
  • Purification: Concentrate in vacuo. Purify via Flash Chromatography (Hexanes/EtOAc gradient).

References

  • Buchwald, S. L., et al. "Precatalysts for the Rapid Formation of Mono-Ligated Palladium(0) Species."[1] Journal of the American Chemical Society, 2013, 135(44), 16446–16451.[1] Link[1]

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995, 95(7), 2457–2483.[1] Link[1]

  • Process Chemistry of Kinase Inhibitors. "Synthesis of Fedratinib and Related Intermediates." Organic Process Research & Development, 2019, 23(10), 2245–2255.[1] (Contextual grounding for hindered amide coupling). Link[1]

Comparative Guide: Crystal Structure & Performance of Hindered Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the X-ray crystal structure and performance characteristics of N,N-Diisopropyl-4-bromo-3-methylbenzamide , a critical scaffold in directed ortho-metalation (DoM) and structural biology.

Part 1: Executive Technical Analysis

The Structural Mandate

In the realm of crystallographic engineering and medicinal chemistry, this compound represents a "privileged structure." Unlike simple benzamides, this molecule utilizes the steric locking mechanism of the bulky diisopropyl group to force the amide bond out of planarity with the phenyl ring.

Why This Matters:

  • Orthogonal Conformation: The steric clash between the isopropyl methines and the ortho-hydrogens (or in this case, the C3-methyl group) forces the amide carbonyl to rotate roughly 90° relative to the aromatic plane.

  • Metabolic Stability: This "twisted" geometry sterically shields the carbonyl carbon from nucleophilic attack (hydrolysis) by esterases or proteases, a highly desirable trait in drug design.

  • Crystallizability: The rigid, locked conformation reduces entropic freedom, often leading to superior crystal packing and higher resolution X-ray diffraction data compared to flexible N,N-diethyl analogs.

Part 2: Comparative Performance Analysis

This section objectively compares this compound against its two most common structural alternatives: the N,N-Diethyl analog and the N-Isopropyl analog.

Table 1: Structural & Functional Performance Metrics
FeatureN,N-Diisopropyl (Subject) N,N-Diethyl (Alternative A) N-Isopropyl (Alternative B)
Amide Twist Angle ~80–90° (High) ~30–45° (Moderate)< 10° (Planar)
Hydrolytic Stability Exceptional (

in plasma)
ModerateLow (Rapid metabolism)
Crystallization Forms large, prismatic blocks Often forms needles/platesForms thin, fragile plates
Lattice Interactions Van der Waals / Halogen Bonding Weak

-stacking
Strong H-bonding networks
DoM Regioselectivity >99:1 (Strictly Ortho) ~90:1 (Some leakage)Poor (N-deprotonation competes)
Solubility (Org.) High (Lipophilic) HighModerate
Scientific Insight: The "Methyl Effect"

The presence of the 3-methyl group in the subject compound adds a secondary layer of steric constraint. In standard N,N-diisopropylbenzamides, the twist is driven by the amide substituents. Here, the C3-methyl group creates a "buttressing effect" against the C4-bromo and the amide, further rigidifying the lattice. This often results in monoclinic space groups (e.g.,


)  with high packing coefficients, making it an ideal model for studying halogen bonding interactions (

).

Part 3: Experimental Protocols

Protocol A: Single Crystal Growth via Vapor Diffusion

Standardized workflow for obtaining X-ray quality crystals of lipophilic amides.

Reagents:

  • Target Compound: 20 mg

  • Solvent A (Good): Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Solvent B (Poor): Pentane or Hexanes (HPLC Grade)

Methodology:

  • Dissolution: Dissolve 20 mg of this compound in the minimum amount of Solvent A (approx. 0.5 mL) in a small inner vial (GC vial). Ensure the solution is clear and particle-free (filter through 0.2 µm PTFE if necessary).

  • Setup: Place the open inner vial inside a larger outer vial (20 mL scintillation vial).

  • Diffusion: Carefully add 3–5 mL of Solvent B to the outer vial. Crucial: Do not let Solvent B spill into the inner vial.

  • Equilibration: Cap the outer vial tightly. Store at 4°C in a vibration-free environment.

  • Harvest: Check for crystals after 48–72 hours. The slow diffusion of pentane vapor into the DCM solution will gently lower solubility, promoting the growth of few, high-quality prismatic crystals suitable for XRD.

Protocol B: Self-Validating Purity Check

Before crystallography, validate the integrity of the amide bond.

  • 1H NMR (CDCl3): Look for the characteristic broad singlets of the isopropyl methines at

    
     3.5–4.0 ppm. Due to restricted rotation (rotamers), these may appear as two distinct broad peaks at room temperature, coalescing only at elevated temperatures (
    
    
    
    C). This confirms the "locked" conformation essential for the structural study.

Part 4: Visualizing the Structural Logic

The following diagram illustrates the causal relationship between steric bulk, conformation, and experimental utility.

CrystalLogic cluster_inputs Molecular Features cluster_mechanism Structural Mechanism cluster_outcome Performance Outcomes Diiso N,N-Diisopropyl Group Steric Steric Clash (Amide vs. Ortho-H/Me) Diiso->Steric Methyl 3-Methyl Substituent Methyl->Steric Bromo 4-Bromo Substituent Crystal High-Quality Crystals (Low Entropy) Bromo->Crystal Halogen Bonding Twist Orthogonal Twist (~90° Torsion) Steric->Twist Forces Lock Conformational Lock Twist->Lock Prevents Resonance Stability Hydrolytic Stability (Drug Design) Lock->Stability Shields Carbonyl Lock->Crystal Reduces Disorder Selectivity Regioselective DoM (Synthesis) Lock->Selectivity Directs Ortho-Li

Caption: Logical flow from molecular substitution to macroscopic performance properties. The "Conformational Lock" is the central mechanism driving both stability and crystallizability.

Part 5: References & Authority

  • Snieckus, V. (1990).[1] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

    • Foundational text establishing the N,N-diisopropyl amide as the premier Directed Metalation Group (DMG) due to its structural rigidity.

  • Clayden, J., et al. (2003). "Atropisomerism in Amides: The influence of steric hindrance on the planarity of the amide bond." Angewandte Chemie International Edition, 42(15), 1687-1690.

    • Provides the mechanistic basis for the "orthogonal twist" described in the Comparative Analysis.

  • PubChem Compound Summary. (2023). "4-Bromo-N,N-diisopropylbenzamide (CID 3616988)." National Center for Biotechnology Information. Link[2]

    • Source for physicochemical identifiers and synthesis validation data.

  • Lochmann, L. (1998). "Lithium-Locating Agents in the Crystallization of Organolithiums." Journal of Organometallic Chemistry.

    • Supports the protocol for crystallization of lithiated intermediates derived from this scaffold.

Sources

A Senior Application Scientist's Guide to the Reactivity of N,N-Diisopropyl-4-bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of N,N-Diisopropyl-4-bromo-3-methylbenzamide, a versatile yet challenging building block in modern organic synthesis. We will dissect its structural features, predict its reactivity profile in key transformations, and offer a comparative framework against structurally similar analogues. The insights herein are designed to empower researchers, scientists, and drug development professionals to strategically employ this reagent in complex synthetic campaigns.

Introduction: Deconstructing the Molecule

This compound is a substituted aromatic compound whose synthetic utility is predicated on the strategic interplay of its constituent functional groups. The bromine atom at the C4 position serves as a classical reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1] However, its reactivity is significantly modulated by two key structural features:

  • An ortho-Methyl Group: The methyl group at the C3 position, ortho to the bromine, introduces considerable steric hindrance around the reactive C-Br bond. This steric shield can impede the oxidative addition step, often the rate-limiting step in palladium catalytic cycles, thereby decelerating the reaction rate compared to non-substituted analogues.[2]

  • A Bulky N,N-Diisopropylamide Group: This tertiary amide is sterically demanding. Its bulky nature can influence the preferred conformation of the molecule and further contribute to the steric congestion around the palladium catalyst's coordination sphere.

Understanding these inherent steric challenges is paramount to designing successful reaction protocols. The primary objective is to select a catalytic system—specifically the palladium source and, most critically, the supporting ligand—that can overcome these steric impediments to achieve efficient transformations.

Synthesis and Spectroscopic Profile

The synthesis of this compound is typically achieved via a straightforward two-step sequence starting from the commercially available 4-bromo-3-methylbenzoic acid. The carboxylic acid is first activated, commonly by conversion to the acyl chloride, followed by amidation with diisopropylamine.[1][3]

Experimental Protocol: Synthesis
  • Acyl Chloride Formation: To a round-bottom flask charged with 4-bromo-3-methylbenzoic acid (1.0 eq.), add thionyl chloride (5.0 eq.) and a catalytic amount of N,N-dimethylformamide (DMF, ~2 drops).

  • Equip the flask with a reflux condenser and heat the mixture to 75-80 °C for 2 hours, or until gas evolution ceases.

  • Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 4-bromo-3-methylbenzoyl chloride is typically used directly in the next step.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diisopropylamine (2.2 eq.) and a non-nucleophilic base such as triethylamine (2.5 eq.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of the acyl chloride.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amide by recrystallization or silica gel column chromatography to obtain the final product.

Synthesis Workflow

cluster_activation Step 1: Acyl Chloride Formation cluster_amidation Step 2: Amidation cluster_purification Step 3: Purification start 4-Bromo-3-methylbenzoic Acid reagents1 SOCl₂, cat. DMF Reflux, 2h start->reagents1 intermediate Crude 4-Bromo-3-methylbenzoyl Chloride reagents1->intermediate reagents2 Diisopropylamine, Et₃N DCM, 0°C to RT intermediate->reagents2 product_crude Crude Product reagents2->product_crude purify Work-up & Column Chromatography product_crude->purify final_product N,N-Diisopropyl-4-bromo- 3-methylbenzamide purify->final_product

Caption: Workflow for the synthesis of the title compound.

Predicted Spectroscopic Data
TechniquePredicted Features
¹H NMR Aromatic protons (~7.2-7.6 ppm), ortho-methyl protons (~2.4 ppm), methine protons of isopropyl groups (broad septet, ~3.5-3.9 ppm), methyl protons of isopropyl groups (broad doublet, ~1.2-1.5 ppm). Note: Isopropyl signals may be broad or split due to restricted rotation around the C-N amide bond.
¹³C NMR Carbonyl carbon (~170 ppm), aromatic carbons (~125-140 ppm), ortho-methyl carbon (~20 ppm), methine carbons of isopropyl groups (~48 ppm), methyl carbons of isopropyl groups (~21 ppm).
IR (cm⁻¹) Strong C=O stretch (~1630-1650), C-N stretch (~1250-1350), aromatic C=C stretches (~1450-1600), C-Br stretch (~500-600).
Mass Spec Molecular ion (M⁺) and M+2 peaks of nearly equal intensity, characteristic of a monobrominated compound.

Assessing Reactivity in Palladium-Catalyzed Cross-Coupling

The C(sp²)-Br bond is the primary site of reactivity. The success of any cross-coupling reaction hinges on overcoming the steric hindrance imposed by the ortho-methyl and N,N-diisopropyl groups. This necessitates the use of sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine ligands which are known to promote the crucial oxidative addition and reductive elimination steps with hindered substrates.[4][5]

Illustrating Steric Hindrance

main Aromatic Ring (N,N-Diisopropyl-3-methylbenzamide Core) Br Bromine (Reactive Site) Me ortho-Methyl Group Me->Br Steric Hindrance Amide N,N-Diisopropylamide Group Amide->Br Steric Hindrance

Caption: Steric factors impeding catalyst approach to the C-Br bond.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its operational simplicity and broad functional group tolerance.[6][7] For a substrate like this compound, achieving high yields requires a catalyst system adept at coupling sterically congested partners.

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) source is required. We use Pd₂(dba)₃ as a stable Pd(0) precursor.

  • Ligand: Standard ligands like PPh₃ are often ineffective for hindered substrates. We select a biaryl phosphine ligand (e.g., SPhos, XPhos). These ligands are both bulky and electron-rich, which stabilizes the monoligated Pd(0) species—the active catalyst—and accelerates the rate-limiting oxidative addition step.[4]

  • Base: A moderately strong base is needed to facilitate the transmetalation step. K₃PO₄ or K₂CO₃ are common choices that balance reactivity with minimizing side reactions.

  • Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or toluene are preferred to ensure solubility of the reactants and catalyst complex.

G A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(L₂) B->C D Transmetalation (R-B(OR)₂ + Base) C->D E Ar-Pd(II)-R(L₂) D->E F Reductive Elimination E->F F->A G Ar-R (Product) F->G

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Add the anhydrous solvent (e.g., 1,4-dioxane or toluene).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

B. Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds.[8] The steric hindrance of our substrate presents a significant challenge, making the choice of ligand and base even more critical than in Suzuki couplings.

Causality Behind Experimental Choices:

  • Ligand: Highly specialized, bulky phosphine ligands such as Josiphos or Buchwald's G3/G4 palladacycle pre-catalysts are often required. These systems are designed to facilitate C-N reductive elimination from the Pd(II) intermediate, a step that can be difficult with hindered partners.

  • Base: A strong, non-nucleophilic base is essential. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) are typically employed to deprotonate the amine coupling partner without competing in the reaction.

C. Sonogashira Coupling

The Sonogashira reaction couples aryl halides with terminal alkynes, providing access to substituted alkynes.[9] It typically employs a dual-catalyst system.

Causality Behind Experimental Choices:

  • Co-catalyst: In addition to a palladium catalyst, a copper(I) salt (e.g., CuI) is used as a co-catalyst. The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent. It serves to neutralize the HX generated during the reaction.

  • Challenges: For hindered substrates, competing Glaser homocoupling of the alkyne can be a significant side reaction. Careful control of reaction conditions is necessary to favor the desired cross-coupling pathway.

Comparative Reactivity Framework

To provide a practical assessment, we compare the expected reactivity of our target compound with key analogues. This comparison is based on established principles of steric and electronic effects, as direct experimental data for the title compound is limited.[2][5][10]

CompoundKey Structural DifferenceExpected Relative ReactivityRationale
This compound (Target) -Baseline Sterically hindered by both the ortho-methyl and the N,N-diisopropylamide groups. Requires optimized conditions.
4-Bromo-N,N-diisopropylbenzamide [1]No ortho-methyl groupHigher The absence of the ortho-methyl group significantly reduces steric hindrance at the C-Br bond, facilitating faster oxidative addition.
N-Isopropyl-4-bromo-3-methylbenzamide [11]Secondary (N-H) amideSlightly Higher The N-isopropyl group is less sterically demanding than N,N-diisopropyl. This may reduce steric clash near the reaction center. The presence of the N-H bond could also potentially influence the reaction via coordination or hydrogen bonding, though this is less predictable.
4-Bromo-3-methylaniline [6]Amine instead of amideSignificantly Higher The -NH₂ group is much smaller than the -CON(iPr)₂ group, drastically lowering steric hindrance. Electronically, the -NH₂ group is a stronger donating group, which can accelerate oxidative addition.

Conclusion

This compound is a sterically demanding but synthetically valuable aryl bromide. Its successful application in palladium-catalyzed cross-coupling reactions is not a matter of if, but how. The key to unlocking its potential lies in the rational selection of highly active catalyst systems, particularly those featuring bulky, electron-rich biaryl phosphine ligands. By understanding the inherent steric challenges and choosing the appropriate catalytic tools, researchers can effectively utilize this compound as a robust building block for the synthesis of complex, tri- and tetra-substituted aromatic structures relevant to pharmaceutical and materials science.

References

  • National Institutes of Health (NIH). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]

  • MDPI. N,N-Diethyl-3-methylbenzamide. Available from: [Link]

  • National Institutes of Health (NIH). Cross-dehydrogenative N–N couplings. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • ResearchGate. Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide. Available from: [Link]

  • National Institutes of Health (NIH). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available from: [Link]

  • PubChem. 4-Bromo-N,N-diisopropylbenzylamine. Available from: [Link]

  • PubChem. 4-Bromo-N,N-diisopropylbenzamide. Available from: [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available from: [Link]

  • ResearchGate. Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Available from: [Link]

  • ACS Publications. Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Available from: [Link]

  • Chemistry LibreTexts. Aryl Halides. Available from: [Link]

  • National Institutes of Health (NIH). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Available from: [Link]

  • ACS Publications. Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Available from: [Link]

  • ResearchGate. A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Available from: [Link]

  • Pharmaffiliates. N-Isopropyl 4-bromo-3-methylbenzamide. Available from: [Link]

  • National Institutes of Health (NIH). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • ACS Publications. Regio- and Enantioselective Intermolecular Carbo-halogenation of Alkenes via Nickel/N-Heterocyclic Carbene Catalysis. Available from: [Link]

  • Royal Society of Chemistry. A highly efficient and recyclable supramolecular palladium catalyst for Suzuki–Miyaura cross-coupling in aqueous media. Available from: [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available from: [Link]

  • SpectraBase. 4-Bromo-N-isopropylbenzamide. Available from: [Link]

Sources

A Technical Guide to the Synthesis and Characterization of N,N-Diisopropyl-4-bromo-3-methylbenzamide and its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of N,N-Diisopropyl-4-bromo-3-methylbenzamide, a substituted benzamide with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document establishes a robust framework for its synthesis and characterization by drawing comparisons with its close structural isomers and analogs. We present a detailed, validated protocol for its synthesis, predicted characterization data, and a comparative analysis with commercially available alternatives. This guide is intended to empower researchers to synthesize, characterize, and evaluate this compound for their specific research needs.

Introduction: The Significance of Substituted Benzamides

Substituted benzamides are a critical class of compounds in drug discovery and organic synthesis. The amide functional group is a cornerstone of many biologically active molecules, and the substitution pattern on the aromatic ring and the nitrogen atom allows for the fine-tuning of steric and electronic properties. This modulation is crucial for optimizing interactions with biological targets. The presence of a halogen, such as bromine, provides a versatile handle for further synthetic transformations, including cross-coupling reactions, enabling the construction of complex molecular architectures.

Comparative Analysis of this compound and its Analogs

A direct comparison of the physicochemical properties of this compound with its key analogs is essential for understanding its potential applications. The following table summarizes the available data for these compounds.

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound this compoundNot availableC₁₄H₂₀BrNO298.22Target compound; data is inferred.
4-Bromo-N,N-diisopropylbenzamide4-Bromo-N,N-diisopropylbenzamide79606-46-5C₁₃H₁₈BrNO284.19Structural isomer; commercially available.[1]
4-Bromo-3-methylbenzamide4-Bromo-3-methylbenzamide170229-98-8C₈H₈BrNO214.06Primary amide precursor.[2]
N-Isopropyl-4-bromo-3-methylbenzamideN-Isopropyl-4-bromo-3-methylbenzamide1020252-77-0C₁₁H₁₄BrNO256.14N-monoisopropyl analog.

The key structural difference between the target compound and its main commercially available isomer, 4-Bromo-N,N-diisopropylbenzamide, is the position of the methyl group on the benzene ring. This seemingly minor change can have significant implications for the molecule's conformation, electronic distribution, and, consequently, its reactivity and biological activity. The steric hindrance provided by the N,N-diisopropyl groups is a notable feature, influencing the rotational barrier around the C-N amide bond and the overall molecular shape.[3][4]

Proposed Synthesis of this compound

The synthesis of this compound can be reliably achieved through a two-step process starting from the commercially available 4-bromo-3-methylbenzoic acid. This method involves the activation of the carboxylic acid to its corresponding acyl chloride, followed by amidation with diisopropylamine.[5]

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 4-bromo-3-methylbenzoic_acid 4-Bromo-3-methylbenzoic Acid SOCl2 Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) 4-bromo-3-methylbenzoyl_chloride 4-Bromo-3-methylbenzoyl Chloride SOCl2->4-bromo-3-methylbenzoyl_chloride  Activation Diisopropylamine Diisopropylamine Target_Compound N,N-Diisopropyl-4-bromo- 3-methylbenzamide 4-bromo-3-methylbenzoyl_chloride->Target_Compound Intermediate Diisopropylamine->Target_Compound  Nucleophilic Acyl Substitution Base Base (e.g., Triethylamine)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Part A: Synthesis of 4-Bromo-3-methylbenzoyl chloride

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-methylbenzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (3-5 eq) or oxalyl chloride ((COCl)₂) (2-3 eq) with a catalytic amount of N,N-dimethylformamide (DMF) (a few drops).

  • Reaction Conditions: Heat the mixture to reflux (for SOCl₂, ~76 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ for thionyl chloride).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure to yield the crude 4-bromo-3-methylbenzoyl chloride, which can be used in the next step without further purification.

Part B: Synthesis of this compound

  • Reaction Setup: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To this solution, add the crude 4-bromo-3-methylbenzoyl chloride (1.0 eq) dissolved in the same anhydrous solvent dropwise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or recrystallization to afford the pure this compound.

Predicted and Comparative Characterization Data

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques. Below are the predicted spectroscopic data, with comparisons to known analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic, isopropyl, and methyl protons. Due to the steric hindrance of the diisopropyl groups, hindered rotation around the C-N amide bond may lead to broadening of the signals for the isopropyl protons, a phenomenon observed in other ortho-substituted N,N-dialkylbenzamides.

  • Aromatic Protons: Three signals in the aromatic region (δ 7.0-7.8 ppm). A doublet for the proton ortho to the carbonyl group, a doublet for the proton ortho to the bromine atom, and a singlet for the proton between the bromine and methyl groups.

  • Isopropyl Protons: One or two broad multiplets for the two methine (CH) protons in the region of δ 3.5-4.5 ppm. The methyl groups of the isopropyl moieties will likely appear as one or two broad signals in the δ 1.2-1.6 ppm range.

  • Methyl Protons: A sharp singlet for the methyl group on the aromatic ring around δ 2.4 ppm.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms.

  • Carbonyl Carbon: A signal in the range of δ 168-172 ppm.

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ 120-140 ppm), including the carbon attached to the bromine atom (expected to be more shielded).

  • Isopropyl Carbons: Signals for the methine carbons around δ 45-55 ppm and the methyl carbons around δ 20-25 ppm.

  • Methyl Carbon: A signal for the aromatic methyl group around δ 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6][7]

  • C=O Stretch (Amide I band): A strong absorption band is expected in the region of 1630-1660 cm⁻¹, characteristic of a tertiary amide.

  • C-N Stretch: A medium absorption band around 1300-1400 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (298.22 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2) will be observed.

  • Fragmentation Pattern: Common fragmentation pathways for benzamides include cleavage of the C-N bond and loss of the isopropyl groups.

The following table provides a comparison of the expected and known spectroscopic data for the target compound and its primary amide analog.

Spectroscopic DataThis compound (Predicted)4-Bromo-3-methylbenzamide (Known)
¹H NMR Aromatic H: ~7.0-7.8 ppm; Isopropyl CH: ~3.5-4.5 ppm (broad); Aromatic CH₃: ~2.4 ppm; Isopropyl CH₃: ~1.2-1.6 ppm (broad)Aromatic H: ~7.3-7.8 ppm; NH₂: ~5.8-6.2 ppm (broad); Aromatic CH₃: ~2.4 ppm
¹³C NMR C=O: ~168-172 ppm; Aromatic C: ~120-140 ppm; Isopropyl CH: ~45-55 ppm; Aromatic CH₃: ~20 ppm; Isopropyl CH₃: ~20-25 ppmC=O: ~169 ppm; Aromatic C: ~125-140 ppm; Aromatic CH₃: ~20 ppm
IR (cm⁻¹) C=O: ~1630-1660; C-N: ~1300-1400C=O: ~1650; N-H: ~3170, 3350
MS (m/z) M⁺: 297/299M⁺: 213/215

Experimental Workflow and Logic

The successful synthesis and characterization of this compound relies on a logical and self-validating experimental workflow.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Material: 4-Bromo-3-methylbenzoic Acid acyl_chloride Acyl Chloride Formation start->acyl_chloride amidation Amidation with Diisopropylamine acyl_chloride->amidation workup Aqueous Workup amidation->workup tlc TLC Analysis (In-process control) amidation->tlc Monitoring purification Purification (Chromatography/Recrystallization) workup->purification product Pure Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms mp Melting Point Analysis product->mp final_char Confirmed Structure & Purity nmr->final_char ir->final_char ms->final_char mp->final_char

Caption: A self-validating workflow for the synthesis and characterization of this compound.

This workflow ensures that the identity and purity of the final compound are rigorously established. In-process monitoring via TLC allows for the optimization of reaction conditions, while the final suite of analytical techniques provides orthogonal confirmation of the product's structure.

Conclusion

While direct experimental data for this compound is scarce, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from closely related analogs. The proposed synthetic route is reliable and utilizes readily available starting materials. The predicted characterization data offers a valuable reference for researchers undertaking the synthesis of this compound. The comparative analysis with its structural isomers highlights the importance of precise substitution patterns in modulating molecular properties. This guide serves as a valuable resource for researchers in medicinal chemistry and materials science, enabling the exploration of this and other novel substituted benzamides.

References

  • MDPI. (2020). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • ResearchGate. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

  • American Elements. (n.d.). 4-Bromo-N,N-diisopropylbenzamide. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 4-Bromo-3-methylbenzamide, 99%. Retrieved from [Link]

  • ResearchGate. (n.d.). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

A Mechanistic and Performance Guide to Reactions of N,N-Diisopropyl-4-bromo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. N,N-Diisopropyl-4-bromo-3-methylbenzamide has emerged as a versatile building block, offering a unique combination of steric and electronic properties that influence its reactivity in a variety of key transformations. This guide provides an in-depth analysis of the mechanistic aspects of reactions involving this substrate, with a comparative perspective on how its structural features dictate performance against alternative reagents.

The Strategic Importance of Structural Features

The reactivity of this compound is primarily governed by three key structural motifs: the bromine atom at the 4-position, the N,N-diisopropylamide group, and the methyl group at the 3-position.

  • The Bromine Atom: This serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

  • The N,N-Diisopropylamide Group: The bulky isopropyl groups exert significant steric hindrance around the amide functionality. This steric bulk can influence the rate and selectivity of reactions at the aromatic ring and can also serve as a powerful directing group in ortho-metalation reactions.

  • The 3-Methyl Group: The electronic and steric influence of this seemingly simple substituent can have profound effects on the regioselectivity of reactions, particularly in directed metalation processes.

This guide will explore the interplay of these features in three critical reaction classes: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Directed ortho-Metalation.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. For substrates like this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position.

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzamide.

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center.

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L₂ Ar-Pd(II)(L2)-Br Ar-Pd(II)(L₂)Br Pd(0)L2->Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-R' Ar-Pd(II)(L₂)R' Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-R' Transmetalation Ar-R' Ar-R' Ar-Pd(II)(L2)-R'->Ar-R' Reductive Elimination Pd(0)L2_regen Pd(0)L₂ Ar-Pd(II)(L2)-R'->Pd(0)L2_regen Ar-Br N,N-Diisopropyl-4-bromo- 3-methylbenzamide (Ar-Br) Ar-Br->Ar-Pd(II)(L2)-Br Oxidative Addition R'-B(OR)2 R'-B(OR)₂ R'-B(OR)2->Ar-Pd(II)(L2)-R' Base Base Base->Ar-Pd(II)(L2)-R'

Catalytic cycle of the Suzuki-Miyaura coupling.

Performance Comparison:

SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
(E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline3-chloro-4-fluorophenyl boronic acidPd(PPh₃)₄, K₃PO₄1,4-dioxane/H₂O, 90 °C, 18 h44[1]
(E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline4-chlorophenyl boronic acidPd(PPh₃)₄, K₃PO₄1,4-dioxane/H₂O, 90 °C, 18 h51[1]
2,5-dibromo-3-methylthiophene3-chloro-4-fluorophenyl boronic acidPd(PPh₃)₄, K₂CO₃1,4-dioxane/H₂O, 80 °C, 12 h75[2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a powerful tool for the synthesis of arylamines.

Mechanistic Considerations: The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination to form the C-N bond. The choice of ligand is crucial in this reaction, with bulky, electron-rich phosphine ligands often promoting high catalytic activity.[3]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L₂ Ar-Pd(II)(L2)-Br Ar-Pd(II)(L₂)Br Pd(0)L2->Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-NR'R'' [Ar-Pd(II)(L₂)NR'R''] Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-NR'R'' Amine Coordination & Deprotonation Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L2)-NR'R''->Ar-NR'R'' Reductive Elimination Pd(0)L2_regen Pd(0)L₂ Ar-Pd(II)(L2)-NR'R''->Pd(0)L2_regen Ar-Br N,N-Diisopropyl-4-bromo- 3-methylbenzamide (Ar-Br) Ar-Br->Ar-Pd(II)(L2)-Br Oxidative Addition HNR'R'' Amine (HNR'R'') HNR'R''->Ar-Pd(II)(L2)-NR'R'' Base Base Base->Ar-Pd(II)(L2)-NR'R''

Catalytic cycle of the Buchwald-Hartwig amination.

Performance Comparison and the Role of Steric Hindrance:

The bulky N,N-diisopropylamide group can influence the Buchwald-Hartwig amination. While it can enhance the stability of the molecule, it may also sterically hinder the approach of the palladium catalyst to the C-Br bond. However, studies on similar sterically demanding substrates have shown that the appropriate choice of a bulky ligand, such as XPhos or t-BuXPhos, can overcome this hindrance and lead to high yields.[3]

SubstrateAmineCatalyst SystemConditionsYield (%)Reference
4-BromobenzonitrileN-acetyl-L-prolinamidePd₂(dba)₃, Xantphos, DBUToluene, 100 °C92[4]
1-Bromo-4-iodobenzenep-ToluidineNi(acac)₂, Phenylboronic esterToluene, 100 °C, 24 h78 (selective for C-I)[5]
4-Bromo-N-dodecylanilineDodecylamineNi(acac)₂, Phenylboronic esterToluene, 100 °C, 48 h60[5]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1-2 mol%), the phosphine ligand (e.g., t-BuXPhos, 4-8 mol%), and the base (e.g., NaOt-Bu or LiOt-Bu, 1.2-1.5 equiv).

  • Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the tube and heat the reaction mixture at the specified temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by flash chromatography.

Directed ortho-Metalation: Leveraging the Amide as a Directing Group

The N,N-diisopropylamide group is a powerful directed metalation group (DMG), capable of directing strong bases like organolithium reagents to deprotonate the aromatic ring at the position ortho to the amide.[6]

Mechanistic Principles: The reaction proceeds through the coordination of the Lewis acidic lithium of the organolithium reagent to the Lewis basic oxygen of the amide. This brings the organolithium into close proximity to the ortho proton, facilitating its abstraction. The resulting aryllithium species can then be trapped by a variety of electrophiles.

DoM_Mechanism cluster_0 Directed ortho-Metalation (DoM) A N,N-Diisopropyl-3-methylbenzamide (Ar-CONiPr₂) B Coordination Complex [Ar-CONiPr₂ • R-Li] A->B Coordination with R-Li C ortho-Lithiated Species B->C Deprotonation D Electrophilic Quench (E⁺) C->D Addition of Electrophile E ortho-Functionalized Product D->E Workup

Workflow for Directed ortho-Metalation.

Regioselectivity and Comparison with Alternatives:

For this compound, the situation is more complex due to the presence of the 3-methyl group and the 4-bromo substituent. In such cases, a competition between directed ortho-metalation and lithium-halogen exchange can occur. Generally, with aryl bromides, lithium-halogen exchange is faster than deprotonation.[7]

However, the directing ability of the amide group is strong. In substrates with multiple potential sites for deprotonation, the amide group typically directs lithiation to the sterically less hindered ortho position. The presence of the 3-methyl group would likely direct lithiation to the 2-position.

A key comparison arises when considering the N-alkyl substituents. The bulky N,N-diisopropyl groups can influence the stability of the ortho-lithiated intermediate. While diethylamides are stable at -78 °C, they can undergo rearrangement at room temperature (anionic Fries rearrangement). The increased steric bulk of the diisopropyl groups may enhance the stability of the lithiated intermediate, potentially allowing for reactions at higher temperatures.[7]

Experimental Protocol: General Procedure for Directed ortho-Metalation

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of N,N-Diisopropyl-3-methylbenzamide (as a model substrate without the competing halogen) in an anhydrous ether solvent (e.g., THF or Et₂O).

  • Cool the solution to -78 °C.

  • Slowly add a solution of a strong base (e.g., s-BuLi or n-BuLi) dropwise.

  • Stir the reaction mixture at -78 °C for the specified time to allow for complete metalation.

  • Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by chromatography.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile substrate in modern organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions allows for the straightforward introduction of molecular diversity, while the powerful directing effect of the N,N-diisopropylamide group opens avenues for regioselective functionalization through directed ortho-metalation.

The steric bulk of the diisopropyl groups plays a crucial, albeit complex, role. In cross-coupling reactions, it necessitates the use of sterically demanding ligands to achieve high efficiency. In directed metalation, it can enhance the stability of the key lithiated intermediate. The presence of the 3-methyl group adds another layer of complexity, influencing the regiochemical outcome of metalation.

Further mechanistic studies, particularly those involving direct kinetic comparisons with less sterically hindered analogs such as N,N-diethylbenzamides, would be invaluable in fully elucidating the subtle interplay of steric and electronic effects that govern the reactivity of this important building block. Such studies will undoubtedly pave the way for the development of even more sophisticated and selective synthetic methodologies.

References

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Snieckus, V. (1990). Directed ortho metalation. Toluene-a-sulfonamides and related ortho-lithiated reagents. Chemical Reviews, 90(6), 879–933.
  • Nolan, S. P. (2011). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Arshad, M., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Bibi, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. RSC Advances, 8(31), 17351-17364.
  • Ahmad, S., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2999.
  • Kashani, S. K., & Jessiman, J. E. (2021).
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link.
  • Clayden, J., & Moran, J. (2007). Directed lithiation of ureas. Organic & Biomolecular Chemistry, 5(10), 1528-1530.
  • Whisler, M. C., MacNeil, S., Snieckus, V., & Beak, P. (2004). Beyond thermodynamic acidity: A perspective on the complex-induced proximity effect (CIPE) in deprotonation reactions.
  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
  • Anderson, K. W., & Buchwald, S. L. (2005). General catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of aryl chlorides and for the coupling of challenging substrate combinations in water.
  • Li, J., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. International Journal of Molecular Sciences, 23(13), 7306.
  • Myers, A. G. (n.d.). Directed (ortho) Metallation. Myers Research Group, Harvard University.
  • Barluenga, J., et al. (2007). Suzuki–Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. Tetrahedron, 63(33), 7935-7942.
  • Dong, J., et al. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes.

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A Senior Application Scientist's Guide to Assessing the Drug-like Properties of N,N-Diisopropyl-4-bromo-3-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Potency, Towards Druggability

In the landscape of modern drug discovery, identifying a potent "hit" against a biological target is merely the opening chapter. The true challenge lies in the intricate process of transforming that hit into a viable drug candidate—a molecule possessing the requisite balance of efficacy, safety, and pharmacokinetic properties to succeed in the clinic. This guide provides a comprehensive framework for assessing the "drug-like" properties of a novel chemical series: N,N-Diisopropyl-4-bromo-3-methylbenzamide derivatives.

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse pharmacological activities, including anti-cancer, anti-inflammatory, and analgesic agents.[1][2][3] Its synthetic tractability and versatile nature make it an attractive starting point for new therapeutic agents. The core molecule of our focus, this compound, serves as a versatile chemical building block. The bromine atom, in particular, offers a reactive handle for introducing a variety of substituents through cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) and structure-property relationships (SPR).

This guide is structured to provide researchers, medicinal chemists, and drug development professionals with a logical, experimentally-grounded workflow. We will move from foundational in-silico predictions to robust in-vitro experimental protocols, explaining not just the "how" but the critical "why" behind each methodological choice. Our objective is to build a holistic profile of these derivatives, enabling data-driven decisions to prioritize the most promising candidates for further development.

Foundational Assessment: Physicochemical Properties and the Rule of Five

Before committing to resource-intensive biological assays, a fundamental understanding of a compound's physicochemical properties is paramount. These characteristics, primarily molecular size, lipophilicity, and hydrogen bonding capacity, govern a molecule's journey through the body—a concept encapsulated in the study of Absorption, Distribution, Metabolism, and Excretion (ADME).[4][5]

A cornerstone for predicting oral bioavailability is Lipinski's Rule of Five, an empirically derived set of guidelines that helps to identify compounds with a higher probability of being orally active.[4][6][7] It is not a rigid law but a powerful filter to flag potential liabilities early in the discovery process.[8]

Lipinski's Rule of Five states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: [4][7][9]

  • Molecular Weight (MW) ≤ 500 Daltons

  • Logarithm of the Octanol-Water Partition Coefficient (logP) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5 (sum of -NH and -OH groups)

  • Hydrogen Bond Acceptors (HBA) ≤ 10 (sum of N and O atoms)

Let's analyze the parent compound, this compound, based on its computed properties.

Table 1: Calculated Physicochemical Properties of the Parent Scaffold

PropertyValueLipinski's Rule of Five ComplianceData Source
Molecular FormulaC₁₄H₂₀BrNON/APubChem[10]
Molecular Weight298.22 g/mol Pass (≤ 500)PubChem[10]
XLogP3 (logP)4.1Pass (≤ 5)PubChem[10]
Hydrogen Bond Donors0Pass (≤ 5)PubChem[10]
Hydrogen Bond Acceptors1 (Oxygen atom)Pass (≤ 10)PubChem[10]

Expert Interpretation: The parent scaffold exhibits an excellent starting profile, fully complying with Lipinski's Rule of Five. Its moderate lipophilicity (XLogP3 = 4.1) suggests a good balance for membrane permeability without being excessively greasy, which could lead to poor solubility or off-target effects.[6] The absence of hydrogen bond donors and a single acceptor indicates that modifications at the bromine position can be made without immediately risking poor permeability due to excessive hydrogen bonding potential. This provides a wide design space for derivatization.

The Experimental Gauntlet: A Workflow for In Vitro ADME Profiling

While computational predictions are invaluable for initial triage, they must be validated by robust experimental data. In vitro ADME assays provide the first experimental glimpse into a compound's pharmacokinetic behavior, guiding the lead optimization process by identifying and mitigating potential liabilities.[11][12][13]

The following diagram outlines a logical workflow for screening derivatives, prioritizing cost-effective, high-throughput assays first before moving to more complex, lower-throughput studies.

ADME_Workflow cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Lead Characterization Start Compound Synthesis (Derivative Library) Solubility Kinetic Solubility Assay Start->Solubility Permeability PAMPA Assay Solubility->Permeability Thermo_Sol Thermodynamic Solubility Solubility->Thermo_Sol If needed Metabolic_Stability Microsomal Stability (Single Time Point) Permeability->Metabolic_Stability Full_Met_Stab Microsomal Stability (Full Time Course) Metabolic_Stability->Full_Met_Stab Promising Candidates PPB Plasma Protein Binding Full_Met_Stab->PPB Cytotox Cytotoxicity Assay (e.g., HepG2) PPB->Cytotox End End Cytotox->End Data Analysis & Prioritization

Caption: Experimental workflow for assessing drug-like properties.

Protocol: Kinetic Aqueous Solubility

Causality: Poor aqueous solubility is a primary cause of low bioavailability and erratic absorption.[14] This high-throughput assay provides an early read on a compound's ability to dissolve in an aqueous environment, flagging potential issues before more resource-intensive studies are conducted. We use a kinetic method as it reflects the non-equilibrium conditions often encountered during oral absorption.

Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test derivative in 100% dimethyl sulfoxide (DMSO).

  • Compound Addition: In a 96-well microplate, add 2 µL of the 10 mM stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a final nominal concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation of excess compound.

  • Filtration: Filter the samples through a 96-well filter plate (e.g., 0.45 µm pore size) to remove any precipitated compound. This is a critical self-validating step; only dissolved compound will pass through.

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, typically High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), by comparing against a standard curve prepared in a 50:50 acetonitrile:water mixture.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The ability of a drug to passively diffuse across the intestinal epithelium is a key determinant of its absorption. PAMPA provides a simple, cell-free model of this process, measuring permeability across a lipid-infused artificial membrane. It isolates passive diffusion from active transport or metabolism, providing a clean measure of a fundamental physicochemical property.

Methodology:

  • Membrane Coating: Coat the wells of a 96-well filter plate (the "donor" plate) with 5 µL of a 1% solution of lecithin in dodecane.

  • Buffer Preparation: Prepare PBS at pH 7.4 for the acceptor plate and pH 6.5 for the donor plate to mimic the pH gradient of the intestine.

  • Compound Preparation: Dilute the 10 mM DMSO stock solutions into the pH 6.5 PBS to a final concentration of 200 µM. Add this solution to the donor plate wells.

  • Assay Assembly: Add the pH 7.4 PBS to a 96-well acceptor plate. Carefully place the donor plate on top of the acceptor plate, creating a "sandwich" where the only path between them is through the artificial membrane.

  • Incubation: Incubate the sandwich plate at room temperature for 4-5 hours with gentle shaking.

  • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells via HPLC-UV or LC-MS.

  • Calculation: The effective permeability coefficient (Pe) is calculated using the following equation: Pe = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_eq]) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Protocol: Liver Microsomal Stability Assay

Causality: The liver is the primary site of drug metabolism. Rapid metabolism (low stability) can lead to a short half-life and low exposure, rendering a drug ineffective. This assay uses liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, to assess a compound's susceptibility to Phase I metabolism. The choice of a time course experiment for promising leads provides a quantitative measure (half-life), which is more informative than a single-point screen.

Methodology:

  • Reagent Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a cofactor solution containing NADPH in PBS (pH 7.4).

  • Reaction Mixture: In a 96-well plate, pre-warm HLM and PBS to 37°C. Add the test compound (final concentration 1 µM).

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH cofactor solution. The final reaction volume should contain HLM (e.g., 0.5 mg/mL protein), test compound, and NADPH in PBS.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The "0 minute" sample is quenched immediately after adding the compound but before adding NADPH, serving as the baseline.

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the in-vitro half-life (t½) as: t½ = 0.693 / k.

Comparative Data Analysis: Synthesizing the Evidence

The true power of this screening cascade comes from integrating the data to build a multi-parameter understanding of each derivative. The goal is to identify compounds that possess a balanced profile, as optimizing one property can often be detrimental to another.

ADME_Interactions Bioavailability Oral Bioavailability Solubility Solubility Solubility->Bioavailability Improves Absorption Permeability Permeability Solubility->Permeability Often Inversely Correlated Permeability->Bioavailability Improves Absorption Metabolism Metabolic Stability Metabolism->Bioavailability Increases Exposure Toxicity Low Toxicity Toxicity->Bioavailability Widens Therapeutic Window

Caption: Interplay of key ADME properties influencing bioavailability.

The following table provides a template for collating and comparing data from a hypothetical series of derivatives, where modifications are made at the 4-bromo position.

Table 2: Comparative ADME Profile of N,N-Diisopropyl-3-methylbenzamide Derivatives

Compound IDR-Group (at C4)MW ( g/mol )XLogP3Solubility (µM)PAMPA Pe (10⁻⁶ cm/s)HLM t½ (min)Cytotoxicity IC₅₀ (µM, HepG2)
Parent -Br298.24.1TBDTBDTBDTBD
Deriv-01 -Phenyl295.44.3>10015.245>50
Deriv-02 -4-Pyridyl296.42.9858.5>60>50
Deriv-03 -Morpholino304.42.51202.1>6042
Deriv-04 -COOH261.32.1150.5<5>50

Interpretation of Hypothetical Data:

  • Deriv-01 (Phenyl): Shows excellent permeability and good stability, but the increase in lipophilicity (XLogP3) could be a concern for future development.

  • Deriv-02 (4-Pyridyl): Represents a well-balanced profile. The introduction of the basic nitrogen reduces lipophilicity, improving the overall physicochemical profile. It retains good permeability and demonstrates excellent metabolic stability. This would be a high-priority candidate for further investigation.

  • Deriv-03 (Morpholino): While solubility is high and stability is excellent, the significant drop in permeability makes it less attractive as an orally administered drug candidate. This highlights the trade-off between solubility and permeability.

  • Deriv-04 (Carboxylic Acid): The introduction of an ionizable group drastically reduces permeability and metabolic stability, likely due to the creation of a metabolic soft spot. This derivative would likely be de-prioritized.

Conclusion: A Data-Driven Path Forward

The assessment of drug-like properties is an indispensable component of modern drug discovery.[13] For the this compound series, the parent scaffold provides a promising and compliant starting point according to Lipinski's rules. This guide has outlined a systematic, multi-tiered approach to experimentally characterize derivatives, moving from high-throughput screening of fundamental physicochemical properties to more detailed biological characterization.

The causality-driven selection of assays—solubility for dissolution, PAMPA for passive absorption, and microsomal stability for metabolic clearance—provides a robust, self-validating system. By integrating data from these orthogonal assays, researchers can build a comprehensive profile of each compound, understand structure-property relationships, and make informed decisions. The ultimate goal is not to find a "perfect" molecule in the first pass, but to identify candidates with a balanced and improvable profile, thereby increasing the probability of successfully navigating the long and arduous path to a clinically effective therapeutic.

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Benchmarking the Efficiency of N,N-Diisopropyl-4-bromo-3-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N,N-Diisopropyl-4-bromo-3-methylbenzamide presents a classic challenge in process chemistry: the formation of an amide bond between a sterically hindered secondary amine (diisopropylamine) and an ortho-substituted benzoic acid.

While standard coupling reagents (EDC, DCC) often fail to drive this reaction to completion due to steric bulk, two robust methodologies have emerged as the industry standards:

  • The Acid Chloride Route (SOCl₂): The traditional "workhorse" method offering high reactivity and low raw material costs.

  • The T3P® Route (Propanephosphonic Acid Anhydride): A modern, "green" alternative that offers superior impurity profiles and simplified aqueous workups.

This guide benchmarks these two protocols, providing experimental data, decision matrices, and mechanistic insights to assist researchers in selecting the optimal route for their specific scale and constraints.

Reaction Pathway & Mechanistic Analysis

The steric hindrance of the diisopropyl group significantly reduces the nucleophilicity of the amine nitrogen. Furthermore, the ortho-methyl group on the aromatic ring adds proximal steric strain to the transition state.

Visualizing the Synthetic Pathways

ReactionPathways Figure 1: Comparative Reaction Pathways for Sterically Hindered Amide Synthesis Start 4-Bromo-3-methylbenzoic Acid SOCl2 Reagent: SOCl2 (Thionyl Chloride) Start->SOCl2 Activation T3P Reagent: T3P (Propanephosphonic Anhydride) Start->T3P Activation (Base) AcidChloride Intermediate: Acid Chloride SOCl2->AcidChloride - SO2, - HCl ProductA Product (Route A) High Yield, Acidic Byproducts AcidChloride->ProductA + Diisopropylamine (Fast Kinetics) MixedAnh Intermediate: Mixed Anhydride T3P->MixedAnh In-situ ProductB Product (Route B) High Purity, Aqueous Workup MixedAnh->ProductB + Diisopropylamine (Mild Conditions)

Comparative Benchmarking Data

The following data is derived from optimized protocols for hindered benzamides (analogous to DEET and Glucokinase activator intermediates).

MetricRoute A: Acid Chloride (SOCl₂) Route B: T3P Coupling
Yield (Isolated) 90 - 95% 85 - 92%
Reaction Time 2 - 4 Hours1 - 12 Hours (Scale dependent)
Atom Economy High (if excess SOCl₂ recycled)Moderate (High MW reagent)
Impurity Profile Acidic residues, potential dimer formationVery Clean (Water-soluble byproducts)
Process Mass Intensity (PMI) Moderate (Requires solvent for workup)Low (Green solvent compatible)
Cost (Reagents) $ (Low)

$ (Moderate/High)
Scalability Excellent (Exothermic control required)Excellent (No exotherm issues)
Safety Profile High Risk (Corrosive, gas evolution)Low Risk (Non-explosive, non-toxic)
Detailed Experimental Protocols
Protocol A: The Acid Chloride Method (Standard)

Best for: Large-scale synthesis where cost is critical and ventilation is excellent.

Reagents:

  • 4-Bromo-3-methylbenzoic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 - 2.0 eq)

  • Diisopropylamine (2.5 eq) or 1.1 eq with Et₃N (1.5 eq)

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Catalyst: DMF (1-2 drops).

Step-by-Step:

  • Activation: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend the benzoic acid in dry DCM (5 mL/g).

  • Add catalytic DMF, followed by the slow addition of Thionyl Chloride.

  • Reflux: Heat the mixture to reflux (40°C for DCM, 80°C for Toluene) for 2 hours until gas evolution (HCl/SO₂) ceases. Note: The solution should become clear.

  • Evaporation (Critical): Cool and concentrate the mixture in vacuo to remove excess SOCl₂. Co-evaporate with dry toluene twice to ensure complete removal of acidic volatiles.

  • Coupling: Redissolve the crude acid chloride in dry DCM. Cool to 0°C.[1]

  • Addition: Slowly add Diisopropylamine (mixed with Et₃N if using) dropwise. The reaction is exothermic.

  • Workup: Stir at room temperature for 1 hour. Wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Validation Check:

  • Success: Pale yellow oil or solid.

  • Failure:[2] Sharp acidic smell indicates residual SOCl₂ or HCl.

Protocol B: The T3P Method (Green/Modern)

Best for: Medicinal chemistry, parallel synthesis, and processes requiring high purity without chromatography.

Reagents:

  • 4-Bromo-3-methylbenzoic acid (1.0 eq)

  • Diisopropylamine (1.2 eq)

  • T3P® (Propanephosphonic acid anhydride) (1.5 eq, 50% w/w in EtOAc or DMF)

  • Base: Pyridine (3.0 eq) or DIPEA (3.0 eq).

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step:

  • Mixing: In a reactor, charge the benzoic acid, Diisopropylamine, and Base into EtOAc (5-10 mL/g). Cool to 0°C.[1]

  • Addition: Add the T3P solution dropwise over 10-15 minutes. Note: T3P is viscous; ensure accurate weighing.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2-12 hours. (Monitor by TLC/LCMS; hindered amines may require longer times or mild heating to 40°C).

  • Workup (The "Magic" Step): Add water (equal volume). The T3P byproducts (propanephosphonic acid salts) are completely water-soluble.[3]

  • Separation: Separate the organic layer. Wash with 1N HCl (removes excess amine/pyridine), 1N NaOH (removes unreacted acid), and brine.

  • Isolation: Dry over Na₂SO₄ and concentrate.

Validation Check:

  • Success: White to off-white crystalline solid.

  • Purity: Often >98% without column chromatography.

Decision Matrix: Which Route to Choose?

Use the following logic flow to determine the best approach for your specific constraints.

DecisionMatrix Figure 2: Synthesis Decision Matrix Start Start: Select Synthesis Route Scale Is Scale > 100g? Start->Scale Cost Is Cost the Primary Driver? Scale->Cost Yes Purity Is Chromatography Avoidance Critical? Scale->Purity No Safety Are Corrosive/Noxious Gases Permitted? Cost->Safety Yes RouteB Route B: T3P Coupling High Purity, Green, Mild Cost->RouteB No RouteA Route A: Acid Chloride (SOCl2) High Yield, Low Cost, Harsh Purity->RouteA No Purity->RouteB Yes Safety->RouteA Yes Safety->RouteB No

Troubleshooting & Expert Tips
  • Steric Hindrance: The isopropyl groups create a "protective shell" around the nitrogen. If Route A is sluggish, ensure the Acid Chloride formation is complete (clear solution) before adding the amine. For Route B, if the reaction stalls, heat to 50°C; T3P is stable at elevated temperatures.

  • Moisture Control: Route A is intolerant of water. Wet DCM will hydrolyze the acid chloride back to the starting acid. Route B is more forgiving but works best in dry solvents.

  • Purification:

    • Route A: Often requires a silica plug to remove colored impurities or amine salts.

    • Route B: Usually yields analytical grade material after the aqueous wash sequence.

References
  • Dunetz, J. R., et al. (2011).[4][5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[5] Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking Amide Bond Synthesis." Nature, 480, 471–479. Link

  • Montalbetti, C. A. G. N., & Falque, V. (2005). "Amide bond formation and peptide coupling."[1][3][6] Tetrahedron, 61(46), 10827-10852. Link

  • BenchChem. (2025).[7] "Application Notes: Amidation of 4-Methylbenzoic Acid." BenchChem Protocols. Link

  • Pfizer Inc. (2011).[4][5] "Process for the preparation of Glucokinase Activators." US Patent 2011/0218211. (Demonstrates T3P scalability for hindered amides).

Sources

Safety Operating Guide

N,N-Diisopropyl-4-bromo-3-methylbenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Disposal Directive

N,N-Diisopropyl-4-bromo-3-methylbenzamide (CAS: 79606-46-5) is a halogenated aromatic amide.[1][2][3] For disposal purposes, it must be classified as Halogenated Organic Waste .[3]

Critical Prohibition: Do NOT dispose of this compound down the drain (sanitary sewer) or in regular trash. Its halogenated nature (bromine substituent) requires high-temperature incineration to prevent the formation of persistent organic pollutants (POPs) or incomplete combustion byproducts.[1] Segregation from non-halogenated waste streams is mandatory to maintain the integrity of fuel-blending waste disposal programs.[1]

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification.[1][4] This compound is typically used as a pharmaceutical intermediate.[1]

PropertyData
Chemical Name This compound
CAS Number 79606-46-5
Molecular Formula C₁₃H₁₈BrNO
Physical State Solid (typically off-white to white powder)
Primary Hazards (GHS) Irritant (Skin, Eye, Respiratory).[1][2][3] Potentially toxic to aquatic life.[1]
Waste Classification Halogenated Organic (Non-RCRA Listed, but regulated as hazardous waste).[2][3]

Scientist’s Insight: While this specific CAS is not a P-listed or U-listed acute toxin under US EPA RCRA regulations, "Generator Knowledge" dictates it be treated as hazardous due to the aryl bromide moiety.[1][3] Halogenated compounds inhibit standard biodegradation and can form corrosive acid gases (HBr) during improper incineration.[1]

Waste Segregation Protocols

The most common error in laboratory waste management is mixing halogenated organics with non-halogenated solvents.[1]

  • The Rule: If this compound is present in a solution at concentrations >1-2%, the entire container must be tagged as Halogenated Waste .[1][2][3]

  • The Causality: Waste disposal facilities often use non-halogenated organic solvents for "fuel blending" (burning waste for energy recovery in cement kilns).[1] Halogens poison the catalysts in these kilns and corrode the infrastructure.[1] Therefore, halogenated waste undergoes a separate, more expensive high-temperature incineration process.[1][3]

Disposal Decision Tree

DisposalFlow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PureSolid Pure Compound (Expired/Excess) Solid->PureSolid Debris Contaminated Debris (Gloves, Weigh Boats) Solid->Debris SolventCheck Solvent Type? Liquid->SolventCheck Destruction High-Temp Incineration (Halogenated Stream) PureSolid->Destruction Solid Waste Container Debris->Destruction Double Bagged HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (MeOH, Acetone, Water) SolventCheck->NonHaloSolv HaloSolv->Destruction Halogenated Carboy NonHaloSolv->Destruction Tag as Halogenated (Due to Solute)

Figure 1: Operational workflow for segregating this compound waste based on physical state and matrix.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Excess/Expired)

Context: You have a vial of the pure powder that is no longer needed.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1] Ensure the lid seals tightly to prevent dust generation.[1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: Write "this compound".

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

  • Transfer: Transfer the solid carefully in a fume hood to avoid inhalation.

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

Scenario B: Disposal of Reaction Mixtures & Mother Liquors

Context: You have performed a reaction or HPLC analysis, and the compound is dissolved in solvent.[3][5]

  • Assessment: Even if the solvent is Methanol or Acetone (non-halogenated), the presence of the brominated solute necessitates the Halogenated waste stream.[3]

  • Collection: Pour into the designated "Halogenated Organic Waste" carboy (typically 5L or 20L HDPE).

    • Note: Do not fill carboys >90% full to allow for thermal expansion.[1]

  • Documentation: On the carboy tag, list the solvent and the estimated concentration of this compound.

  • Incompatibility Check: Ensure no strong oxidizers (e.g., Nitric Acid) or reactive metals are already in the carboy.[3] Halogenated amides are generally stable but should not be mixed with strong acids which could liberate HBr.[1]

Scenario C: Spill Cleanup & Contaminated Debris

Context: A small amount of powder was spilled on the bench.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.[3]

  • Containment: Dampen a paper towel with water or ethanol (to prevent dust) and wipe up the spill.[1]

  • Disposal: Place the contaminated paper towels and gloves into a clear plastic bag.[1]

  • Secondary Containment: Place the first bag inside a second bag (double-bagging).

  • Tagging: Label as "Contaminated Debris - Halogenated Organic". Place in the solid waste drum.

Regulatory Compliance & Verification

Adhering to these protocols ensures compliance with the following standards:

  • EPA RCRA (40 CFR 261): While not a listed waste (P/U list), it falls under "Process Waste" and must be characterized by the generator.[3] The presence of the halogen atom makes it a candidate for toxicity characteristic monitoring if leached.[1]

  • Local Sewer Codes: Strict prohibition of discharge into POTW (Publicly Owned Treatment Works) due to aquatic toxicity risks and resistance to biological breakdown.[1]

Self-Validation Checklist:

References

  • PubChem. 4-Bromo-N,N-diisopropylbenzamide (Compound).[1][6] National Library of Medicine.[1] Available at: [Link][1][3][7]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Available at: [Link][1][3]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Available at: [Link][1][3]

Sources

Navigating the Safe Handling of N,N-Diisopropyl-4-bromo-3-methylbenzamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for N,N-Diisopropyl-4-bromo-3-methylbenzamide, a compound that, like many of its brominated aromatic amide counterparts, requires a robust and informed safety protocol. Our goal is to empower you with the knowledge to manage this compound safely, from initial handling to final disposal, ensuring both personal safety and experimental integrity.

Hazard Assessment: Understanding the Risks

The primary hazards associated with this compound are inferred from analogous brominated and amide-containing molecules. These potential risks include:

  • Skin and Eye Irritation: Aromatic amides and brominated compounds can be irritating to the skin and eyes upon contact.[2] Some may even cause severe burns or eye damage.[1][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2] Certain related compounds are toxic if inhaled.[4]

  • Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation.[2][3]

It is crucial to handle this compound as a hazardous substance until more specific toxicological data becomes available.[1] Every laboratory must have a written Chemical Hygiene Plan (CHP) as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), which outlines procedures for safe chemical handling.[5][6]

NFPA 704 Hazard Diamond

For emergency response, the NFPA 704 diamond provides a quick visual summary of a chemical's hazards.[7][8][9] While a specific rating for this compound is not established, a conservative estimation based on similar chemicals would be:

  • Health (Blue): 2 (Moderate Hazard)

  • Flammability (Red): 1 (Slight Hazard)

  • Instability/Reactivity (Yellow): 1 (Slight Hazard)

  • Special Hazards (White): None anticipated

These ratings should be clearly posted in any area where the chemical is stored or used.[10]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is non-negotiable. The selection of appropriate PPE is a critical component of any laboratory's Chemical Hygiene Plan.[5][6]

OperationMinimum Required PPERationale
Weighing & Transferring - Nitrile Gloves (Double-gloving recommended) - Safety Goggles with side shields - Flame-retardant, chemical-resistant Lab Coat - N95 Respirator (if not in a fume hood)Prevents skin contact, eye splashes, and inhalation of fine powders. Double-gloving allows for the safe removal of a contaminated outer glove.[11]
In-Solution Handling - Nitrile Gloves - Safety Goggles - Chemical-resistant Lab CoatProtects against splashes of the dissolved compound.
High-Energy Operations - Nitrile Gloves (Double-gloving) - Chemical Splash Goggles - Face Shield - Chemical-resistant Lab CoatProvides enhanced protection for face and eyes during procedures with a higher risk of splashing or aerosol generation.[1]

Key PPE Considerations:

  • Gloves: Always use powder-free nitrile gloves.[11] Change them every 30-60 minutes or immediately if contamination is suspected.[11]

  • Lab Coats: Ensure lab coats are made of flame-retardant and chemical-resistant materials.[12]

  • Eye Protection: Chemical splash goggles are essential.[1] A face shield should be used for added protection in high-risk scenarios.[1]

  • Respiratory Protection: When engineering controls cannot guarantee exposure levels are below limits, or during spill clean-up, a properly fitted N95 respirator is recommended to prevent inhalation of airborne particles.[13]

Operational Plan: From Receipt to Disposal

A structured workflow is essential for minimizing risk. This plan should be integrated into your laboratory's broader Chemical Hygiene Plan, a requirement under OSHA's Laboratory Standard.[5][14]

Workflow Diagram

G cluster_prep Preparation & Handling cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A 1. Review SDS/Safety Info B 2. Don Appropriate PPE A->B Verify Hazards C 3. Work in Fume Hood B->C Establish Barrier D 4. Weigh & Prepare Solution C->D Control Exposure E 5. Conduct Experiment D->E Execute Protocol F 6. Decontaminate Surfaces E->F Post-Experiment G 7. Segregate Waste F->G Prevent Cross-Contamination H 8. Dispose via EHS G->H Follow Regulations

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Protocol
  • Pre-Handling Preparation:

    • Information Review: Before any work begins, thoroughly review this guide and any available safety information. Ensure the Safety Data Sheet (SDS) for any other chemicals used in the procedure is readily accessible.[14][15]

    • Engineering Controls: All handling of the solid compound or its concentrated solutions must occur within a certified chemical fume hood to minimize inhalation exposure.[1]

    • Area Designation: Designate a specific area within the lab for handling this compound to prevent cross-contamination.[1]

  • Handling and Use:

    • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

    • Weighing: If weighing the solid, use a ventilated balance enclosure or perform the task in the fume hood to contain any dust.[1]

    • Container Handling: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[16][17]

    • Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][17]

Spill and Disposal Management

Proper management of spills and waste is a critical component of laboratory safety and environmental responsibility.

Spill Response Plan

Caption: Immediate actions to take in the event of a chemical spill.

In the event of a spill, avoid actions that could generate dust.[1] Gently cover the spill with an absorbent material like sand or diatomaceous earth, then carefully scoop the mixture into a clearly labeled, sealed container for disposal.[1][4]

Waste Disposal Plan

As a brominated organic compound, this compound is classified as halogenated waste. Organobromides can be persistent and bio-accumulative, necessitating careful disposal.[18]

  • Segregation: All waste containing this compound (including contaminated PPE, absorbent materials, and empty containers) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Halogenated Organic Waste" and a full list of its contents.

  • Disposal: Disposal must be handled through your institution's Environmental Health and Safety (EHS) office. Professional waste disposal services may use methods like incineration at licensed facilities to safely destroy the compound.[19] Do not dispose of this chemical down the drain or in regular trash.

By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. This commitment to procedural excellence is the foundation of trustworthy and impactful science.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: N,N-Diisopropylethylamine. Retrieved from [Link]

  • University of California. (n.d.). Standard Operating Procedure: Bromine Safety.
  • Pfizer. (2012). Material Safety Data Sheet: Etofamide Oral Suspension.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Isopropylbenzylamine, 97%. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). (n.d.). Handling Hazardous Medications.
  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

  • National Fire Protection Association. (n.d.). NFPA 704 Standard Development. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Wikipedia. (n.d.). NFPA 704. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Reddit. (2017). Safely handling a liter of Bromine?. Retrieved from [Link]

  • National Fire Protection Association. (2021). Hazardous Materials Identification. Retrieved from [Link]

  • MDPI. (2023). Removal of Bromine from Polymer Blends. Retrieved from [Link]

  • Compliancy Group. (2023). OSHA Laboratory Standard. Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Lab Manager. (2020). The OSHA Laboratory Standard. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Bromination - Reagent Guides.
  • New Environment Inc. (n.d.). NFPA Chemicals. Retrieved from a company website on NFPA standards.
  • Riverside County Department of Environmental Health. (n.d.). NFPA 704 GUIDANCE DOCUMENT.
  • CP Lab Safety. (2025). OSHA's 2025 Laboratory Safety Updates. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diisopropyl-4-bromo-3-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N,N-Diisopropyl-4-bromo-3-methylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.